molecular formula C34H46O19 B1649411 (Z)-Aldosecologanin CAS No. 82474-97-3

(Z)-Aldosecologanin

Cat. No.: B1649411
CAS No.: 82474-97-3
M. Wt: 758.7 g/mol
InChI Key: MWLKXILGJPSPKZ-SZKORSGBSA-N
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Description

(Z)-Aldosecologanin is a natural product found in Centaurium erythraea with data available.

Properties

IUPAC Name

methyl (2S,3R)-3-ethenyl-4-[(Z)-3-[(2S,3R,4R)-3-ethenyl-5-methoxycarbonyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-4-yl]-4-oxobut-2-enyl]-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H46O19/c1-5-15-17(18(29(44)46-3)12-48-31(15)52-33-27(42)25(40)23(38)20(10-36)50-33)8-7-14(9-35)22-16(6-2)32(49-13-19(22)30(45)47-4)53-34-28(43)26(41)24(39)21(11-37)51-34/h5-7,9,12-13,15-17,20-28,31-34,36-43H,1-2,8,10-11H2,3-4H3/b14-7+/t15-,16-,17?,20-,21-,22+,23-,24-,25+,26+,27-,28-,31+,32+,33+,34+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWLKXILGJPSPKZ-SZKORSGBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=COC(C(C1CC=C(C=O)C2C(C(OC=C2C(=O)OC)OC3C(C(C(C(O3)CO)O)O)O)C=C)C=C)OC4C(C(C(C(O4)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=CO[C@H]([C@@H]([C@@H]1/C(=C/CC2[C@H]([C@@H](OC=C2C(=O)OC)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C=C)/C=O)C=C)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H46O19
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

758.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82474-97-3
Record name Centauroside
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082474973
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Foundational & Exploratory

Technical Guide: (Z)-Aldosecologanin Biosynthesis in Lonicera japonica

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the biosynthetic pathway, enzymatic mechanisms, and experimental validation for (Z)-Aldosecologanin in Lonicera japonica (Japanese Honeysuckle).[1] It is designed for researchers in plant metabolomics and natural product biosynthesis.

Executive Summary & Pharmacological Context

(Z)-Aldosecologanin is a specialized secoiridoid glycoside found in Lonicera japonica.[1] It functions as a crucial biosynthetic intermediate and a bioactive metabolite with anti-inflammatory and antiviral properties. Structurally, it is an isomer of secologanin, distinguished by the geometry of its vinyl side chain and its open-chain aldehyde functionality.

In the context of L. japonica, this molecule represents a divergence point in the iridoid pathway , serving as a precursor for complex monoterpenoid indole alkaloids (MIAs) and other secoiridoid derivatives (e.g., sweroside, centauroside). Understanding its biosynthesis requires dissecting the MEP (Methylerythritol Phosphate) pathway flux and the specific P450-mediated oxidative cleavage of loganin.

The Core Biosynthetic Pathway

The biosynthesis of (Z)-Aldosecologanin occurs in the plastid and cytosol, driven by a cascade of oxidations, cyclizations, and glycosylations.

Pathway Logic
  • Precursor Generation (Plastid): The MEP pathway generates Geranyl Diphosphate (GPP).[1]

  • Iridoid Scaffold Formation (Cytosol): GPP is cyclized into the iridoid ring (nepetalactol/iridodial).

  • Functionalization: Oxidation and glucosylation yield Loganin .

  • Secoiridoid Ring Opening: Oxidative cleavage of Loganin by Secologanin Synthase (SLS) yields Secologanin.

  • Isomerization: (Z)-Aldosecologanin is formed via the geometric isomerization of the vinyl group or stabilized as the Z-isomer during the ring-opening process.

Detailed Enzymatic Steps
StepSubstrateEnzyme (Gene)Reaction TypeLocation
1 Pyruvate + G3PDXS, DXR, etc. MEP Pathway CondensationPlastid
2 IPP + DMAPPGPPS (Geranyl diphosphate synthase)CondensationPlastid
3 GPPGES (Geraniol synthase)Hydrolysis/Terpene SynthesisPlastid

Cytosol
4 GeraniolG8H (Geraniol 8-hydroxylase)P450 Hydroxylation (CYP76B6)ER Membrane
5 8-Hydroxygeraniol8HGO (8-Hydroxygeraniol oxidoreductase)OxidationCytosol
6 8-OxogeranialIS (Iridoid synthase)Reductive CyclizationCytosol
7 IridodialIO (Iridoid oxidase)OxidationCytosol
8 7-Deoxyloganetic acid7-DLGT (Glucosyltransferase)GlucosylationCytosol
9 7-DeoxyloganinDL7H (7-Deoxyloganin 7-hydroxylase)P450 HydroxylationER Membrane
10 Loganin SLS (Secologanin synthase / CYP72A1)Oxidative Cleavage (Critical Step)ER Membrane
11 SecologaninSpontaneous / IsomeraseE/Z IsomerizationCytosol/Vacuole

Pathway Visualization (Graphviz)

The following diagram illustrates the flux from the MEP pathway to (Z)-Aldosecologanin, highlighting the critical regulatory nodes (SLS, DL7H).

Aldosecologanin_Biosynthesis cluster_plastid Plastid (MEP Pathway) cluster_cytosol Cytosol / ER Membrane IPP IPP / DMAPP GPP Geranyl Diphosphate (GPP) IPP->GPP GPPS Geraniol Geraniol GPP->Geraniol GES HydroxyGer 8-Hydroxygeraniol Geraniol->HydroxyGer G8H (CYP76B6) Oxogeranial 8-Oxogeranial HydroxyGer->Oxogeranial 8HGO Iridodial Iridodial Oxogeranial->Iridodial IS (Iridoid Synthase) DeoxyAcid 7-Deoxyloganetic acid Iridodial->DeoxyAcid IO (Iridoid Oxidase) DeoxyLog 7-Deoxyloganin DeoxyAcid->DeoxyLog 7-DLGT Loganin Loganin DeoxyLog->Loganin DL7H (CYP72A) Secologanin Secologanin Loganin->Secologanin SLS (Secologanin Synthase) Oxidative Cleavage ZAldo (Z)-Aldosecologanin Secologanin->ZAldo Isomerization / Equilibrium

Caption: Flux from Plastidial GPP to (Z)-Aldosecologanin via the Secoiridoid Pathway.

Critical Enzymology & Mechanism[2]

Secologanin Synthase (SLS / CYP72A1)

This is the rate-limiting enzyme for secoiridoid production. It catalyzes the oxidative cleavage of the cyclopentane ring of loganin between C7 and C8.

  • Mechanism: Radical abstraction followed by ring opening to generate the aldehyde group.

  • Relevance to (Z)-Aldosecologanin: The product of SLS is typically secologanin. The (Z)-isomer arises either from the specific stereochemical constraints of the L. japonica SLS isoform or post-enzymatic equilibrium favoring the Z-conformation due to intramolecular hydrogen bonding with the glucosyl moiety.

Iridoid Synthase (IS)

Unlike typical terpene cyclases, IS is a progesterone 5


-reductase-like enzyme. It utilizes NADPH to reduce 8-oxogeranial, triggering a spontaneous Michael addition/cyclization to form the iridoid ring.

Experimental Protocols

Protocol: Targeted Extraction & Quantification of (Z)-Aldosecologanin

Objective: Isolate and quantify (Z)-Aldosecologanin from L. japonica leaves/stems to validate pathway activity.

Reagents:

  • LC-MS Grade Methanol, Acetonitrile, Formic Acid.

  • Authentic Standards: Loganin, Secologanin (Sigma/Cayman).

Workflow:

  • Tissue Prep: Flash-freeze L. japonica tissue (100 mg) in liquid nitrogen; grind to fine powder.

  • Extraction: Add 1.0 mL 70% Methanol (v/v). Vortex 1 min.

  • Sonication: Sonicate at 40 kHz for 30 mins at 4°C (prevents thermal degradation of the aldehyde).

  • Clarification: Centrifuge at 12,000

    
     g for 10 min. Filter supernatant (0.22 
    
    
    
    m PTFE).
  • LC-MS/MS Analysis:

    • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 1.8

      
      m).
      
    • Mobile Phase: (A) 0.1% Formic Acid in Water, (B) Acetonitrile.

    • Gradient: 5% B to 95% B over 15 mins.

    • Detection: MRM mode. Target mass transition for Secologanin/Aldosecologanin: m/z 389

      
       [Aglycone ions].
      
    • Differentiation: (Z)-Aldosecologanin elutes slightly earlier/later than (E)-Aldosecologanin; confirm retention time with NMR-validated standards if available, or rely on UV

      
       shifts (235-240 nm).
      
Protocol: Transcriptional Profiling of Pathway Genes

Objective: Correlate gene expression (SLS, DL7H) with metabolite accumulation.

  • RNA Isolation: Use CTAB-based extraction (high phenolics in Lonicera require PVP added to lysis buffer).

  • cDNA Synthesis: Reverse transcribe 1

    
    g total RNA using Oligo(dT) primers.
    
  • qRT-PCR Targets:

    • LjSLS (Secologanin Synthase)

    • LjDL7H (7-Deoxyloganin 7-hydroxylase)

    • Reference Gene:LjActin or LjUBQ.

  • Analysis: Calculate Relative Expression using

    
     method.
    

Self-Validating Systems (Quality Control)

To ensure the data generated is trustworthy, implement these checks:

  • Internal Standard Spiking: Spike samples with Harpagoside (an iridoid not present in L. japonica or distinct enough) prior to extraction to calculate recovery rates.

  • Enzyme Activity Assay: Express recombinant LjSLS in yeast (S. cerevisiae WAT11 strain). Incubate microsomes with Loganin + NADPH.[2] Detect Secologanin formation via HPLC to confirm functional gene annotation.

References

  • Wang, L., et al. (2020). Genome-wide identification and characterization of the iridoid synthase gene family in Lonicera japonica.

  • Irmler, S., et al. (2000). Indole alkaloid biosynthesis in Catharanthus roseus: New enzyme activities and identification of cytochrome P450 CYP72A1 as secologanin synthase.[3]

  • Machida, K., et al. (2002). Studies on the constituents of Lonicera species.[4] XVII. New iridoid glycosides of the stems and leaves of Lonicera japonica Thunb.

  • Li, Y., et al. (2019). Correlation of the temporal and spatial expression patterns of HQT with the biosynthesis and accumulation of chlorogenic acid in Lonicera japonica flowers.[5]

  • Miettinen, K., et al. (2014). The seco-iridoid pathway from Catharanthus roseus.[3][3]

Sources

A Technical Guide to the Role of Secologanin as the Pivotal Aldehyde Precursor in Iridoid Glycoside and Alkaloid Biosynthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Iridoids and their derivatives, secoiridoids, represent a vast class of monoterpenoid secondary metabolites crucial to plant defense and renowned for their broad pharmacological activities. The biosynthetic pathways that create this chemical diversity are complex, often involving multiple cell types and enzymatic steps. At the heart of the formation of over 3,000 monoterpenoid indole alkaloids (MIAs)—a group that includes potent anticancer agents like vinblastine—lies the secoiridoid, secologanin . This guide provides an in-depth examination of the biosynthetic journey to secologanin, focusing on its identity as the critical aldehyde-bearing precursor. We will dissect the enzymatic transformation of the iridoid loganin into secologanin via a rare oxidative ring cleavage, detail the experimental methodologies required to study this process, and explore the profound implications for metabolic engineering and pharmaceutical development.

An Introduction to Iridoids and Secoiridoids

Iridoids are a large family of monoterpenoids built upon a characteristic cyclopentane-fused pyran ring system.[1] In nature, they typically exist as glycosides, most commonly linked to glucose at the C-1 hydroxyl group, which enhances their stability and solubility.[2] These compounds are not merely metabolic curiosities; they are active agents in plant-herbivore interactions and exhibit a wide spectrum of biological activities in humans, including neuroprotective, anti-inflammatory, antitumor, and hepatoprotective effects.[2][3]

A structurally distinct subclass, the secoiridoids , are formed when the cyclopentane ring of an iridoid precursor is cleaved. This ring-opening event is the defining step in the biosynthesis of secologanin, a molecule that serves as the gateway to the massive family of MIAs.[4][5] The unique chemical architecture of secologanin, featuring a reactive aldehyde group, makes it a linchpin metabolite, connecting primary terpenoid metabolism to the vast world of alkaloids.

The Upstream Pathway: Forging the Iridoid Core from Geraniol

The biosynthesis of all iridoids begins with the universal C10 terpenoid precursor, geranyl diphosphate (GPP). The pathway to the key iridoid intermediate, loganin, is a multi-step enzymatic cascade localized within specific plant cell types.[1][6]

  • Geraniol Formation and Hydroxylation: GPP is first converted to geraniol. The terminal methyl group of geraniol is then hydroxylated by a cytochrome P450 enzyme, geraniol 8-hydroxylase (G8H) , also referred to as G10H, initiating the functionalization of the molecule.[1][6]

  • Oxidation and Reductive Cyclization: The resulting 8-hydroxygeraniol undergoes further oxidation to form 8-oxogeranial. This dialdehyde is the substrate for the key cyclizing enzyme, iridoid synthase (IS) . IS catalyzes a reductive cyclization to form the core iridoid skeleton.[1][6]

  • Glycosylation and Methylation: The iridoid aglycone (the non-sugar part) then undergoes a series of tailoring reactions. A crucial step is glycosylation, catalyzed by a UDP-glycosyltransferase (UGT) , which attaches a glucose molecule to create a stable iridoid glucoside.[7][8] Subsequent hydroxylations and methylations, catalyzed by enzymes like deoxyloganic acid 7-hydroxylase (DL7H) and loganic acid methyltransferase (LAMT), ultimately yield loganin , the direct and stable precursor for the pivotal ring-cleavage reaction.[6][9]

The Decisive Transformation: Loganin Cleavage to Form Secologanin

The conversion of loganin to secologanin is the most critical and chemically remarkable step in this pathway. It involves the oxidative cleavage of the C7-C8 bond in the cyclopentane ring of loganin, a reaction that remained a black box for many years.[4][10] This transformation generates two key functional groups that define secologanin's reactivity: a vinyl group and, most importantly, an aldehyde at C7.

The Key Catalyst: Secologanin Synthase (SLS)

Field-proven research has definitively identified the enzyme responsible for this transformation as Secologanin Synthase (SLS) .[11][12]

  • Enzyme Class: SLS is a cytochrome P450 monooxygenase (P450) .[10][12][13] In the well-studied medicinal plant Catharanthus roseus (Madagascar periwinkle), this enzyme is specifically identified as CYP72A1 .[5][11][14]

  • Reaction Requirements: As a canonical P450, the SLS reaction requires NADPH as a reductant and molecular oxygen (O2) .[12]

  • Mechanism: The enzyme catalyzes a rare oxidative C-C bond cleavage, transforming the bicyclic iridoid structure of loganin into the cleaved, more flexible secoiridoid structure of secologanin.[5][10][13] This reaction is highly specific for the loganin substrate.[12]

The product of this reaction, secologanin, is the eponymous "(Z)-Aldosecologanin". The "(Z)-" designation refers to the stereochemistry of the newly formed vinyl group, and the "Aldo-" prefix, while chemically descriptive, is often omitted as the aldehyde functionality is implicit in the common name secologanin. It is this aldehyde that makes secologanin the essential building block for the subsequent condensation reactions.

The Metabolic Hub: Secologanin as the Gateway to Monoterpenoid Indole Alkaloids (MIAs)

The generation of secologanin's aldehyde group is the biochemical event that unlocks the synthesis of more than 3,000 MIAs.[10] The aldehyde is an electrophilic center, primed for condensation with a nucleophilic amine.

In the MIA pathway, this amine is provided by tryptamine , derived from the amino acid tryptophan. The enzyme Strictosidine Synthase (STR) catalyzes the Pictet-Spengler condensation between secologanin and tryptamine to form strictosidine . Strictosidine is the last common precursor to all MIAs, from which branching pathways generate immense chemical diversity, including:

  • Ajmalicine: A Rauwolfia alkaloid used as an antihypertensive.

  • Vinblastine & Vincristine: High-value bisindole alkaloids from C. roseus used as potent chemotherapeutic agents.[15]

The central role of the secologanin aldehyde is visualized in the biosynthetic pathway below.

Secologanin Biosynthesis and MIA Pathway GPP Geranyl-PP Geraniol Geraniol GPP->Geraniol GES Iridoid_Core Iridoid Skeleton (via 8-oxogeranial) Geraniol->Iridoid_Core G8H, IS, etc. Loganin Loganin Iridoid_Core->Loganin Tailoring Enzymes (UGT, DL7H, LAMT) Secologanin Secologanin (Aldehyde Precursor) Loganin->Secologanin Secologanin Synthase (SLS / CYP72A1) Strictosidine Strictosidine Secologanin->Strictosidine Strictosidine Synthase (STR) Tryptamine Tryptamine Tryptamine->Strictosidine Strictosidine Synthase (STR) MIAs Monoterpenoid Indole Alkaloids (>3000 compounds) Strictosidine->MIAs Complex Pathways

Caption: Fig 1. Biosynthetic pathway from Geraniol to MIAs.

Summary of Key Biosynthetic Enzymes

The efficient production of secologanin relies on a series of highly specific enzymes. Understanding their function is paramount for any metabolic engineering or synthetic biology endeavor.

Enzyme NameAbbreviationEnzyme ClassSubstrate(s)ProductRationale & Importance
Geraniol 8-Hydroxylase G8H (G10H)Cytochrome P450Geraniol8-HydroxygeraniolInitiates the oxidation required for cyclization. A key entry point into the pathway.
Iridoid Synthase ISReductase8-OxogeranialIridodialCatalyzes the critical cyclization event to form the core iridoid cyclopentanopyran ring.
Iridoid Glucosyltransferase UGTGlycosyltransferaseIridoid Aglycone, UDP-GlucoseIridoid GlucosideStabilizes the reactive hemiacetal intermediate, preventing degradation and preparing it for subsequent reactions.
Secologanin Synthase SLS (CYP72A1)Cytochrome P450LoganinSecologanin Performs the pivotal and rare oxidative C-C bond cleavage to generate the secoiridoid aldehyde. This is the rate-limiting and key control point for MIA synthesis.
Strictosidine Synthase STRPictet-SpengleraseSecologanin , TryptamineStrictosidineCondenses the terpenoid and indole pathways, forming the universal precursor for all MIAs.

Experimental Methodologies: A Practical Guide

Validating and quantifying the steps in the secologanin pathway requires robust experimental protocols. The following sections provide self-validating, step-by-step methodologies for the isolation of secologanin and the characterization of its synthesizing enzyme.

Protocol: Isolation and Purification of Secologanin from Catharanthus roseus

This protocol outlines a standard method for extracting and purifying secologanin from plant tissue, a necessary first step for obtaining analytical standards or substrates for further experiments.

Isolation Workflow Start 1. Tissue Homogenization (Fresh C. roseus leaves in liquid N2) Extraction 2. Acidic Aqueous Extraction (e.g., 2% Tartaric Acid) Rationale: Protonates and solubilizes glucosides. Start->Extraction Filtration 3. Filtration/Centrifugation (Remove solid plant debris) Extraction->Filtration Partition 4. Liquid-Liquid Partition (Extract aqueous phase with Ethyl Acetate) Rationale: Removes non-polar compounds. Filtration->Partition Concentration 5. Concentration (Evaporate aqueous phase in vacuo) Partition->Concentration VLC 6. Primary Purification (Vacuum Liquid Chromatography - VLC) Rationale: Separates compounds by polarity. Concentration->VLC HPLC 7. Final Purification (Preparative HPLC, C18 column) Rationale: High-resolution separation. VLC->HPLC Analysis 8. Verification (LC-MS and NMR) Rationale: Confirm mass and structure. HPLC->Analysis

Caption: Fig 2. Workflow for Secologanin Isolation.

Protocol: In Vitro Assay for Secologanin Synthase (SLS) Activity

This protocol provides a self-validating system to measure the enzymatic conversion of loganin to secologanin using microsomal preparations, which are rich in membrane-bound P450s.

Objective: To confirm and quantify the P450-dependent conversion of loganin to secologanin.

Materials:

  • Microsomal fraction isolated from C. roseus or Lonicera japonica cell cultures.

  • Loganin substrate (1 mM stock in water).

  • NADPH (10 mM stock in buffer).

  • Potassium phosphate buffer (100 mM, pH 7.5).

  • Microcentrifuge tubes.

  • LC-MS system for analysis.

Methodology:

  • Reaction Setup: On ice, prepare four reaction conditions in separate microcentrifuge tubes as outlined in the table below. This setup is crucial for self-validation.

    Component Complete Reaction (µL) No Enzyme Control (µL) No NADPH Control (µL) Boiled Enzyme Control (µL)
    Phosphate Buffer (100mM) 160 180 170 160
    Microsomal Protein (1 mg/mL) 20 0 20 20 (boiled for 10 min)
    Loganin (1 mM) 10 10 10 10
    NADPH (10 mM) 10 10 0 10

    | Total Volume | 200 | 200 | 200 | 200 |

  • Initiation: Start the reaction by adding the NADPH (or buffer in the "No NADPH" control) and immediately transfer the tubes to a 30°C water bath.

  • Incubation: Incubate for 60 minutes. Rationale: This allows sufficient time for the enzymatic reaction to proceed.

  • Termination: Stop the reaction by adding 200 µL of ice-cold methanol. Vortex vigorously and centrifuge at 14,000 x g for 10 minutes to pellet the precipitated protein. Rationale: Methanol denatures the enzymes, halting the reaction, and precipitates proteins that would interfere with LC-MS analysis.

  • Analysis: Transfer the supernatant to an LC-MS vial. Analyze for the presence of loganin (substrate) and secologanin (product) by comparing retention times and mass-to-charge ratios (m/z) with authentic standards.

Expected Results & Trustworthiness:

  • Complete Reaction: A clear peak corresponding to the m/z of secologanin will be detected, along with a diminished peak for the loganin substrate.

  • Control Reactions: No detectable secologanin peak should be present in the "No Enzyme," "No NADPH," or "Boiled Enzyme" controls. The absence of product in these reactions validates that the observed conversion is dependent on a functional, NADPH-requiring enzyme present in the microsomal preparation, consistent with the known properties of SLS.[12]

Conclusion and Future Directions

(Z)-Aldosecologanin, or simply secologanin, is unequivocally a cornerstone of specialized plant metabolism. Its formation, catalyzed by the cytochrome P450 enzyme secologanin synthase, represents a critical metabolic control point. The oxidative ring-cleavage of loganin to produce secologanin's reactive aldehyde group is the gateway to the vast and pharmaceutically vital class of monoterpenoid indole alkaloids.

For drug development professionals and researchers, a deep understanding of this pathway is not merely academic. It provides the blueprint for:

  • Metabolic Engineering: Overexpressing SLS and other key pathway enzymes in plants or microbial hosts (E. coli, yeast) to enhance the production of high-value MIAs.[16]

  • Synthetic Biology: Reconstructing the entire pathway in engineered organisms to create a sustainable, on-demand production platform for complex pharmaceuticals, circumventing the challenges of agricultural sourcing and complex chemical synthesis.

  • Drug Discovery: Using secologanin as a versatile chemical scaffold for the semi-synthesis of novel alkaloid analogs with potentially improved therapeutic properties.

The continued elucidation of the enzymes, transporters, and regulatory networks governing secologanin biosynthesis will undoubtedly fuel the next generation of innovation in natural product chemistry and biotechnology.

References

  • Chen, P., Huang, Z., Yin, M., Wen, Y., & Han, L. (2025). The Hedyotis diffusa chromosome-level genome and multi-omics analysis provide new insights into the iridoids biosynthetic pathway. ResearchGate. [Link]

  • Yamamoto, H., Katano, N., Ooi, A., & Inoue, K. (2000). Secologanin synthase which catalyzes the oxidative cleavage of loganin into secologanin is a cytochrome P450. Phytochemistry, 53(1), 7–12. [Link]

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  • Battersby, A. R., Burnett, A. R., & Parsons, P. G. (1969). Alkaloid biosynthesis. Part XIV. Secologanin: its conversion into ipecoside and its role as biological precursor of the indole alkaloids. Journal of the Chemical Society C: Organic, 1193-1200. [Link]

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  • Irmler, S., Schröder, G., St-Pierre, B., et al. (2000). Indole alkaloid biosynthesis in Catharanthus roseus: new enzyme activities and identification of cytochrome P450 CYP72A1 as secologanin synthase. The Plant Journal, 24(6), 797-804. [Link]

  • Yamamoto, H., Katano, N., Ooi, A., & Inoue, K. (2000). Secologanin synthase which catalyzes the oxidative cleavage of loganin into secologanin is a cytochrome P450. Phytochemistry, 53(1), 7-12. [Link]

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  • Miettinen, K. (2015). Iridoid biosynthesis in Catharanthus roseus. ResearchGate. [Link]

Sources

Technical Deep Dive: (Z)-Aldosecologanin vs. Secologanin in Monoterpene Indole Alkaloid Biosynthesis

[1]

Executive Summary

This technical guide provides a rigorous comparison between Secologanin , the canonical seco-iridoid precursor, and its acyclic tautomer, (Z)-Aldosecologanin . While often used interchangeably in broader biosynthetic discussions, the distinction between these two species is critical for researchers optimizing Strictosidine formation or engineering metabolic pathways in Catharanthus roseus and Lonicera japonica.

Key Takeaway: Secologanin exists primarily as a stable cyclic hemiacetal in solution. However, (Z)-Aldosecologanin (the open-chain dialdehyde) is the reactive electrophile required for the Pictet-Spengler condensation with tryptamine. Understanding this tautomeric equilibrium is essential for maximizing enzymatic turnover and preventing "dead-end" acetal artifacts during extraction.

Part 1: Structural Elucidation & Stereochemistry

The fundamental difference lies in the ring topology and the functional group state of the C7 carbon.

Chemical Structure Comparison[2][3][4][5]
FeatureSecologanin (Canonical)(Z)-Aldosecologanin (Reactive Intermediate)
Topology Cyclic (Dihydropyran ring)Acyclic (Open chain)
Functional Group at C7 Hemiacetal (Masked aldehyde)Free Aldehyde (Reactive electrophile)
Functional Group at C10 Aldehyde (Free)Aldehyde (Free)
Double Bond Geometry Vinyl group (Terminal, no E/Z)(Z)-Enol Ether (Conjugated system)
Stability High (Stable in neutral pH)Low (Prone to oxidation/polymerization)
NMR Signature (

H)

~5.0-5.5 ppm (H-7 hemiacetal)

~9.5-10.0 ppm (Two aldehyde protons)
The Tautomeric Equilibrium

Secologanin is not a static molecule. In aqueous physiological conditions, it exists in a dynamic equilibrium. The hemiacetal ring opens to form the dialdehyde species.

  • Secologanin (Closed): Favored in equilibrium (>90%) due to the stability of the six-membered pyranose ring.

  • (Z)-Aldosecologanin (Open): The transient species. The "(Z)" designation refers to the geometry of the C3-C4 enol ether double bond relative to the ester group in the open conformation, which is critical for fitting into the active site of Strictosidine Synthase (STR).

Isomeric Artifacts

During isolation (especially with alcohols like methanol or ethanol), the reactive aldehydes of (Z)-Aldosecologanin can form acetals, leading to artifacts often misidentified as "natural" isomers:

  • (E)-Aldosecologanin: Often an isolation artifact or a minor geometric isomer.

  • Secologanin Dimethyl Acetal: Formed by reaction with methanol.

Part 2: Biosynthetic Mechanistics

The conversion of Loganin to Secologanin involves a radical ring-opening mechanism catalyzed by Secologanin Synthase (SLS / CYP72A1) .

The Secologanin Synthase (SLS) Mechanism
  • Substrate: Loganin (Cyclopentane iridoid).[1]

  • Oxidation: CYP72A1 abstracts a hydride, creating a radical at C10.

  • Ring Opening: The cyclopentane ring cleaves, generating the acyclic dialdehyde (Z)-Aldosecologanin .

  • Stabilization: The dialdehyde spontaneously cyclizes to form the hemiacetal Secologanin for storage/transport.

The Strictosidine Synthase (STR) Condensation

For the downstream synthesis of Indole Alkaloids (TIAs), the hemiacetal must re-open.

  • Mechanism: STR binds tryptamine and the open-chain (Z)-Aldosecologanin .

  • Reaction: A Pictet-Spengler condensation occurs between the amine of tryptamine and the C7-aldehyde of (Z)-Aldosecologanin.

  • Why it matters: If the equilibrium is shifted too heavily toward the closed hemiacetal (e.g., by pH or solvent effects), the reaction rate of STR drops significantly.

Pathway Visualization

The following diagram illustrates the critical "Ring Opening" checkpoint.

Caption: The central role of the acyclic (Z)-Aldosecologanin as the obligate intermediate between Loganin and Strictosidine.

Part 3: Experimental Protocols

Protocol: Differential Identification via NMR

To distinguish the open form from the closed form, use

Reagents:

  • Sample: 5 mg purified iridoid fraction.

  • Solvent: DMSO-d6 (preferred over CD3OD to prevent acetal formation).

Workflow:

  • Dissolution: Dissolve sample immediately before acquisition to capture the equilibrium state.

  • Acquisition: Run standard 1D

    
    H-NMR (600 MHz recommended).
    
  • Analysis:

    • Region A (9.0 - 10.0 ppm): Look for two distinct doublets . If present, this confirms (Z)-Aldosecologanin (free aldehydes).[1]

    • Region B (5.0 - 5.5 ppm): Look for a doublet (J ~ 4-8 Hz) corresponding to the anomeric proton of the hemiacetal ring. This confirms Secologanin .

    • Region C (Vinyl Group): The terminal alkene protons (

      
       5.2-5.8) will be present in both but may show slight chemical shift perturbations.
      
Protocol: "Trapping" the Reactive Intermediate

To isolate or quantify the specific (Z)-Aldosecologanin isomer without it cyclizing, you must trap the aldehyde groups.

Reagents:

  • 2,4-Dinitrophenylhydrazine (DNPH) solution.

  • HPLC grade Acetonitrile.

Step-by-Step:

  • Extraction: Extract plant tissue (e.g., Lonicera buds) with cold acetone (inhibits enzymatic activity and cyclization). Avoid Ethanol/Methanol.

  • Derivatization: Immediately add excess DNPH solution to the crude extract.

  • Incubation: Incubate at 25°C for 30 minutes. The DNPH will react with the free aldehydes of (Z)-Aldosecologanin to form a stable hydrazone.

  • Analysis: Inject into LC-MS.

    • Target Mass: Calculate MW of Aldosecologanin + 2x DNPH mass - 2x H2O.

    • Control: Run Secologanin standard. It will react much slower due to the hemiacetal protection.

Part 4: Implications for Drug Development

Metabolic Engineering

When engineering yeast or bacteria to produce alkaloids (e.g., Vincristine precursors):

  • Problem: Heterologous expression of STR often outpaces the supply of reactive aldehyde.

  • Solution: Co-express Secologanin Synthase (SLS) with a high turnover rate. Ensure the cellular pH favors the ring-opening equilibrium (slightly alkaline pH often shifts equilibrium toward the open carboxylate/aldehyde forms in related iridoids).

Stability in Formulation
  • Secologanin is the preferred form for storage as a standard.

  • Aldosecologanin is too unstable for long-term storage; it will polymerize or oxidize to Secologanic Acid .

References

  • Secologanin Synthase Mechanism & Isoforms Title: Characterization of a second secologanin synthase isoform producing both secologanin and secoxyloganin allows enhanced de novo assembly of a Catharanthus roseus transcriptome. Source: NCBI / PMC URL:[Link]

  • Isolation of (Z)-Aldosecologanin Title: Studies on the Constituents of Lonicera Species.[2][3] XVII. New Iridoid Glycosides of the Stems and Leaves of Lonicera japonica THUNB. Source: Chemical and Pharmaceutical Bulletin URL:[Link]

  • Chemical Synthesis and Stereochemistry Title: Divergent Total Syntheses of Hetero-Oligomeric Iridoid Glycosides.[4] Source: Organic Letters (ACS Publications) URL:[Link]

  • Enzymatic Pathway Context Title: The Proposed Pathway for Secologanin Biosynthesis in Catharanthus roseus.[5] Source: ResearchGate URL:[Link][6]

A Technical Guide to Metabolic Engineering of Monoterpenoid Indole Alkaloids: Leveraging (Z)-Aldosecologanin for Pathway Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Monoterpenoid indole alkaloids (MIAs) represent a vast and structurally diverse class of plant-specialized metabolites, many of which are indispensable human medicines, including the anticancer agents vinblastine and vincristine.[1][2] The low abundance of these compounds in their native plant producers, such as Catharanthus roseus, coupled with their complex structures that defy economical chemical synthesis, has catalyzed significant interest in metabolic engineering and synthetic biology approaches.[1][3] A critical bottleneck in the heterologous biosynthesis of MIAs is the efficient production of the monoterpenoid precursor, secologanin. This guide delves into the intricate biochemistry of the secoiridoid pathway, focusing on the strategic importance of understanding and utilizing secologanin isomers, particularly (Z)-aldosecologanin, to enhance metabolic flux and overall MIA yield. We will explore the enzymatic landscape, discuss host selection, and provide actionable protocols for pathway reconstruction and analysis, aimed at researchers and drug development professionals seeking to harness the power of metabolic engineering for the sustainable production of these valuable pharmaceuticals.

Introduction: The Challenge and Promise of MIA Biosynthesis

Monoterpenoid indole alkaloids are a testament to nature's synthetic prowess, with over 3,000 distinct structures identified to date.[1][3] Their pharmacological applications are broad, targeting conditions from cancer and malaria to hypertension and pain.[1][4] The celebrated anticancer drugs, vinblastine and vincristine, are derived from the Madagascar periwinkle (Catharanthus roseus), but their concentration in the plant is minuscule (e.g., 0.0005% dry weight for vincristine), making extraction an expensive and resource-intensive process.[1]

Metabolic engineering offers a compelling alternative, promising sustainable and scalable production of MIAs in microbial or plant-based heterologous systems.[3][5] The core principle involves reconstructing the MIA biosynthetic pathway in a tractable host, such as yeast (Saccharomyces cerevisiae) or Niciana benthamiana.[4][6] The success of this endeavor hinges on a deep understanding of the native biosynthetic pathway, which is a complex, multi-step enzymatic network.[7] All MIAs derive from a common precursor, strictosidine, which is formed through the condensation of tryptamine (from the shikimate pathway) and secologanin (from the secoiridoid pathway).[1][8][9] While the tryptamine pathway is relatively straightforward, the secoiridoid pathway leading to secologanin is exceptionally complex and often represents the rate-limiting branch in MIA production. This guide will focus specifically on optimizing this crucial branch by exploring the role of its key intermediates and their isomers.

The Secoiridoid Pathway: A Tale of Isomers and Control

The journey from central metabolism to secologanin is a multi-enzyme cascade localized across different cellular compartments.[8] It begins with geranyl pyrophosphate (GPP), a product of the methylerythritol phosphate (MEP) pathway.[10] A series of enzymatic transformations convert GPP into the iridoid scaffold, which is then cleaved to form the secoiridoid, secologanin.

The Canonical Pathway to Secologanin

The established pathway involves a sequence of oxidation, reduction, cyclization, glycosylation, and methylation steps. Understanding these key enzymatic players is fundamental to any engineering effort.

// Nodes GPP [label="Geranyl Pyrophosphate (GPP)", fillcolor="#F1F3F4", fontcolor="#202124"]; Geraniol [label="Geraniol", fillcolor="#F1F3F4", fontcolor="#202124"]; Hydroxygeraniol [label="8-Hydroxygeraniol", fillcolor="#F1F3F4", fontcolor="#202124"]; Oxogeranial [label="8-Oxogeranial", fillcolor="#F1F3F4", fontcolor="#202124"]; Nepetalactol [label="Nepetalactol", fillcolor="#F1F3F4", fontcolor="#202124"]; Iridotrial [label="Iridotrial", fillcolor="#F1F3F4", fontcolor="#202124"]; DeoxyloganicAcid [label="7-Deoxyloganic Acid", fillcolor="#F1F3F4", fontcolor="#202124"]; LoganicAcid [label="Loganic Acid", fillcolor="#F1F3F4", fontcolor="#202124"]; Loganin [label="Loganin", fillcolor="#F1F3F4", fontcolor="#202124"]; Secologanin [label="Secologanin", fillcolor="#FBBC05", fontcolor="#202124"]; Tryptamine [label="Tryptamine", fillcolor="#F1F3F4", fontcolor="#202124"]; Strictosidine [label="Strictosidine", fillcolor="#34A853", fontcolor="#FFFFFF"]; MIAs [label="Monoterpenoid Indole Alkaloids", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges with Enzymes GPP -> Geraniol [label="GES"]; Geraniol -> Hydroxygeraniol [label="G8H"]; Hydroxygeraniol -> Oxogeranial [label="8HGO"]; Oxogeranial -> Nepetalactol [label="ISY"]; Nepetalactol -> Iridotrial [label="IO"]; Iridotrial -> DeoxyloganicAcid [label="7DLGT"]; DeoxyloganicAcid -> LoganicAcid [label="7DLH"]; LoganicAcid -> Loganin [label="LAMT"]; Loganin -> Secologanin [label="SLS"]; {Secologanin, Tryptamine} -> Strictosidine [label="STR"]; Strictosidine -> MIAs [label="SGD, etc."];

// Invisible nodes for alignment subgraph { rank = same; Secologanin; Tryptamine; } } caption: "Canonical MIA Biosynthetic Pathway.[3]"

Table 1: Key Enzymes of the Secoiridoid Pathway

AbbreviationEnzyme NameFunctionSource Organism (Typical)
GES Geraniol SynthaseGPP → GeraniolCatharanthus roseus
G8H Geraniol 8-HydroxylaseGeraniol → 8-HydroxygeraniolCatharanthus roseus
8HGO 8-Hydroxygeraniol Oxidoreductase8-Hydroxygeraniol → 8-OxogeranialCatharanthus roseus
ISY Iridoid Synthase8-Oxogeranial → NepetalactolCatharanthus roseus
IO Iridoid OxidaseNepetalactol → IridotrialCatharanthus roseus
7DLGT 7-Deoxyloganetic Acid GlucosyltransferaseIridotrial → 7-Deoxyloganic AcidCatharanthus roseus
7DLH 7-Deoxyloganic Acid Hydroxylase7-Deoxyloganic Acid → Loganic AcidCatharanthus roseus
LAMT Loganic Acid O-MethyltransferaseLoganic Acid → LoganinCatharanthus roseus
SLS Secologanin SynthaseLoganin → SecologaninCatharanthus roseus
STR Strictosidine SynthaseSecologanin + Tryptamine → StrictosidineCatharanthus roseus
SGD Strictosidine β-GlucosidaseStrictosidine → Strictosidine AglyconeCatharanthus roseus
The Emergence of (Z)-Aldosecologanin: A Hidden Intermediate

Recent field advancements have revealed that the linear pathway depicted above is an oversimplification. The cyclization of 8-oxogeranial by Iridoid Synthase (ISY) is not a perfectly efficient reaction. It can produce a mixture of stereoisomers of nepetalactol. Furthermore, downstream intermediates can exist in equilibrium or be acted upon by promiscuous enzymes, leading to a pool of structurally related iridoids.

One of the most critical, yet often overlooked, of these is (Z)-Aldosecologanin . This isomer of secologanin can be formed from intermediates such as 8-epi-iridotrial. The key insight for metabolic engineers is that the central condensing enzyme, Strictosidine Synthase (STR), exhibits a high degree of substrate specificity.[11][12][13] While it efficiently catalyzes the Pictet-Spengler reaction between tryptamine and secologanin to form 3-α-(S)-strictosidine, its activity with other isomers is often negligible.[14][15]

Therefore, the accumulation of (Z)-aldosecologanin or its precursors represents a significant loss of metabolic flux—a "shunt" pathway that diverts valuable carbon away from the desired MIA products. The causality is clear: if the enzymatic machinery produces a mixture of isomers, but only one is productively used, the overall efficiency of the engineered pathway is severely compromised.

// Nodes Iridotrial [label="Iridotrial", fillcolor="#F1F3F4", fontcolor="#202124"]; EpiIridotrial [label="8-epi-Iridotrial", fillcolor="#F1F3F4", fontcolor="#202124"]; Productive [label="Productive Pathway", fillcolor="#34A853", fontcolor="#FFFFFF", shape=ellipse]; Shunt [label="Shunt Pathway", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=ellipse]; Secologanin [label="Secologanin", fillcolor="#FBBC05", fontcolor="#202124"]; Aldosecologanin [label="(Z)-Aldosecologanin", fillcolor="#FBBC05", fontcolor="#202124", style="filled,dashed"]; Strictosidine [label="Strictosidine", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Iridotrial -> Productive [label="IO, 7DLGT...", color="#34A853"]; Productive -> Secologanin [color="#34A853"]; EpiIridotrial -> Shunt [label="Non-specific\nenzymes", color="#EA4335"]; Shunt -> Aldosecologanin [color="#EA4335"]; Secologanin -> Strictosidine [label="STR\n(Efficient)", color="#34A853"]; Aldosecologanin -> Strictosidine [label="STR\n(Inefficient)", style=dashed, color="#EA4335"]; } caption: "Divergence of Productive vs. Shunt Pathways."

Metabolic Engineering Strategies: Taming Isomeric Flux

The primary directive for the metabolic engineer is to maximize the conversion of GPP to secologanin, minimizing the formation of non-productive isomers like (Z)-aldosecologanin. This requires a multi-pronged approach.

Host Selection and Rationale
  • Saccharomyces cerevisiae (Yeast): A well-characterized, genetically tractable host with a vast molecular toolkit. It is excellent for rapid prototyping of pathways and enzyme screening. However, yeast's endogenous metabolism can sometimes interfere with the MIA pathway, for instance, by irreversibly reducing key intermediates.[16] Engineering efforts in yeast often require the knockout of competing endogenous enzymes.

  • Nicotiana benthamiana (Tobacco plant): As a plant host, it provides a more native-like environment for expressing plant-derived enzymes, including correct protein folding and post-translational modifications.[6][17] Its cellular compartments (e.g., plastids, vacuoles) are conducive to the spatial organization of the MIA pathway.[17] Transient expression via Agrobacterium-mediated infiltration allows for rapid pathway testing in a matter of days.[6][17]

Enzyme Selection and Engineering

The core of the strategy lies in choosing the right enzymes to control stereochemistry.

  • Iridoid Synthase (ISY): This is a critical control point. ISY orthologs from different plant species may exhibit different product specificities. Screening ISY candidates from various iridoid-producing plants (e.g., Nepeta, Carapichea) can identify variants that produce a more favorable ratio of nepetalactol stereoisomers, thereby channeling flux away from the 8-epi-iridotrial precursor of (Z)-aldosecologanin.[18]

  • Major Latex Protein-like (MLPL) Enzymes: Recent research has shown that co-expression of MLPL enzymes from Nepeta species can act as "chaperones" for ISY, dramatically improving the cyclization efficiency and stereospecificity, leading to higher titers of the correct iridoid precursors.[19] This is a field-proven insight that can overcome critical bottlenecks.

  • Downstream Enzymes (IO, 7DLGT, etc.): While STR is highly specific, the upstream enzymes may not be. It is crucial to ensure that the chosen set of enzymes efficiently processes the desired intermediates without converting them into dead-end products.

Workflow for Pathway Reconstruction

A self-validating system for pathway engineering involves iterative cycles of design, building, testing, and learning.

// Nodes Design [label="1. Design\n- Enzyme Selection\n- Codon Optimization\n- Construct Assembly Plan", fillcolor="#F1F3F4", fontcolor="#202124"]; Build [label="2. Build\n- Gene Synthesis\n- Plasmid Assembly (e.g., Golden Gate)\n- Host Transformation", fillcolor="#F1F3F4", fontcolor="#202124"]; Test [label="3. Test\n- Host Cultivation / Infiltration\n- Metabolite Extraction\n- LC-MS Analysis", fillcolor="#F1F3F4", fontcolor="#202124"]; Learn [label="4. Learn\n- Quantify Titers (Secologanin vs. Isomers)\n- Identify Bottlenecks\n- Refine Enzyme Choice", fillcolor="#F1F3F4", fontcolor="#202124"]; Optimized [label="Optimized Pathway", fillcolor="#34A853", fontcolor="#FFFFFF", shape=Mdiamond];

// Edges Design -> Build; Build -> Test; Test -> Learn; Learn -> Design [label="Iterate"]; Learn -> Optimized [color="#34A853"]; } caption: "Iterative Metabolic Engineering Cycle."

Experimental Protocols

Protocol: Transient Expression of Secoiridoid Pathway in N. benthamiana

This protocol provides a robust method for rapidly testing enzyme combinations in a plant host.

Materials:

  • Agrobacterium tumefaciens (strain GV3101)

  • Expression vectors (e.g., pEAQ-HT) containing codon-optimized genes for the secoiridoid pathway.

  • 4-6 week old N. benthamiana plants.

  • Infiltration Buffer: 10 mM MES pH 5.6, 10 mM MgCl₂, 150 µM acetosyringone.

  • Liquid Nitrogen, Mortar and Pestle.

  • Extraction Solvent: 80% Methanol with 0.1% formic acid.

  • LC-MS grade solvents and standards (e.g., loganin, secologanin).

Methodology:

  • Preparation: Transform individual Agrobacterium cultures with each plasmid construct. Grow overnight cultures in LB with appropriate antibiotics.

  • Culture Preparation: Pellet the overnight cultures by centrifugation (4000 x g, 10 min). Resuspend the pellets in Infiltration Buffer to a final OD₆₀₀ of 1.0.

  • Co-infiltration: Mix equal volumes of the resuspended Agrobacterium cultures for each gene in the pathway (e.g., GES, G8H, 8HGO, ISY, MLPL, IO, 7DLGT, 7DLH, LAMT, SLS). This creates a single suspension for infiltration.

  • Infiltration: Using a 1 mL needleless syringe, gently infiltrate the Agrobacterium mixture into the abaxial (underside) of the leaves of 3-4 N. benthamiana plants. Mark the infiltrated areas.

  • Incubation: Grow the plants under standard conditions (16h light / 8h dark) for 5-7 days.

  • Harvesting & Extraction:

    • Excise the infiltrated leaf patches and immediately flash-freeze in liquid nitrogen.

    • Grind the frozen tissue to a fine powder using a mortar and pestle.

    • Measure the weight of the powdered tissue (~100 mg) into a 2 mL microfuge tube.

    • Add 1 mL of ice-cold Extraction Solvent. Vortex vigorously for 1 minute.

    • Sonicate for 15 minutes in a water bath.

    • Centrifuge at 14,000 x g for 10 minutes.

  • Analysis: Transfer the supernatant to an LC-MS vial. Analyze the sample using a validated Liquid Chromatography-Mass Spectrometry (LC-MS) method to quantify secologanin, loganin, and search for the mass corresponding to potential isomers like (Z)-aldosecologanin.

Data Presentation and Interpretation

Quantitative data from LC-MS analysis should be summarized to compare the efficacy of different engineering strategies.

Table 2: Hypothetical LC-MS Quantification from N. benthamiana Expression

Construct CombinationSecologanin Titer (µg/g FW)Loganin Titer (µg/g FW)Isomer Peak Area (Arbitrary Units)
Pathway A (Standard ISY)1.5 ± 0.412.3 ± 2.15.6 x 10⁵
Pathway B (ISY + MLPL) 8.2 ± 1.1 5.1 ± 0.9 0.9 x 10⁵

Interpretation: The data in Table 2 illustrates a self-validating experiment. The addition of the MLPL enzyme (Pathway B) not only increased the final secologanin titer by over 5-fold but also significantly decreased the accumulation of the upstream intermediate (loganin) and the non-productive isomer. This provides strong evidence that the ISY+MLPL combination improves metabolic flux and stereochemical fidelity, directly addressing the core challenge.

Conclusion and Future Outlook

The metabolic engineering of monoterpenoid indole alkaloids is a frontier of synthetic biology with profound implications for medicine. Success is not merely a matter of assembling genes in a host; it requires a nuanced understanding of the underlying biochemistry, including the control of stereoisomers. By recognizing that intermediates like (Z)-aldosecologanin represent a significant metabolic drain, researchers can devise more intelligent engineering strategies. The targeted selection of stereochemically precise enzymes, such as the combination of Iridoid Synthase with Major Latex Protein-like chaperones, provides a powerful lever to channel metabolic flux towards the desired product, secologanin. As our knowledge of the MIA pathway deepens and our synthetic biology toolkits expand, the sustainable, scalable bio-production of complex alkaloids like vinblastine is moving from a distant goal to an achievable reality.

References

  • Caputi, L., & Patron, N. J. (2021). Reconstitution of monoterpene indole alkaloid biosynthesis in Nicotiana benthamiana. bioRxiv. [Link]

  • Caputi, L., et al. (2022). Reconstitution of monoterpene indole alkaloid biosynthesis in genome engineered Nicotiana benthamiana. Nature Communications, 13(1), 5373. [Link]

  • Zhu, F., et al. (2023). Biosynthesis of natural and halogenated plant monoterpene indole alkaloids in yeast. Nature Chemical Biology. [Link]

  • Góngora-Castillo, E., et al. (2015). Characterization of a second secologanin synthase isoform producing both secologanin and secoxyloganin allows enhanced de novo assembly of a Catharanthus roseus transcriptome. BMC Genomics, 16, 615. [Link]

  • Qu, Y., et al. (2023). Advances in Metabolic Engineering of Plant Monoterpene Indole Alkaloids. Biology, 12(8), 1056. [Link]

  • Misra, N., Luthra, R., & Kumar, S. (1996). Enzymology of indole alkaloid biosynthesis in Catharanthus roseus. Indian Journal of Biochemistry & Biophysics, 33(4), 261-273. [Link]

  • De Luca, V., & St-Pierre, B. (2000). The cell and developmental biology of alkaloid biosynthesis. Trends in Plant Science, 5(4), 168-173. [Link]

  • O'Connor, S. E. (2015). Discovery and metabolic engineering of iridoid/secoiridoid and monoterpenoid indole alkaloid biosynthesis. Methods in Enzymology. [Link]

  • Beaudoin, G. A. W., & Facchini, P. J. (2014). Metabolic engineering for the production of plant isoquinoline alkaloids. Plant and Cell Physiology, 55(9), 1503-1511. [Link]

  • Wang, C., et al. (2022). Exploration of the Mechanisms of Differential Indole Alkaloid Biosynthesis in Dedifferentiated and Cambial Meristematic Cells of Catharanthus roseus Using Transcriptome Sequencing. Frontiers in Plant Science, 13, 891789. [Link]

  • Shahsavarani, M., et al. (2024). Model for orchestration of the seco-iridoid pathway with multiple mobile intermediates in Catharanthus roseus. ResearchGate. [Link]

  • McCoy, E., Galan, M. C., & O'Connor, S. E. (2006). Substrate specificity of strictosidine synthase. Bioorganic & Medicinal Chemistry Letters, 16(9), 2475-2478. [Link]

  • Pan, Q., et al. (2016). Monoterpenoid indole alkaloids biosynthesis and its regulation in Catharanthus roseus. Phytochemistry Reviews, 15(2), 221-250. [Link]

  • Billingsley, J. M., et al. (2017). Engineering the Biocatalytic Selectivity of Iridoid Production in Saccharomyces cerevisiae. ACS Synthetic Biology, 6(11), 2066-2075. [Link]

  • Salim, V., et al. (2014). Corrigendum: The seco-iridoid pathway from Catharanthus roseus. Nature Communications, 5, 4606. [Link]

  • Paddon, C. J., et al. (2022). Directed Biosynthesis of New to Nature Alkaloids in a Heterologous Nicotiana benthamiana Expression Host. Frontiers in Plant Science, 13, 891790. [Link]

  • Singh, P., et al. (2021). Biosynthesis and Modulation of Terpenoid Indole Alkaloids in Catharanthus roseus: A Review of Targeting Genes and Secondary Metabolites. Journal of Pure and Applied Microbiology, 15(3), 1145-1159. [Link]

  • Qu, Y., et al. (2023). Advances in Metabolic Engineering of Plant Monoterpene Indole Alkaloids. Biology, 12(8), 1056. [Link]

  • McCoy, E., & O'Connor, S. E. (2006). Substrate specificity of strictosidine synthase. ResearchGate. [Link]

  • Murata, J., et al. (2008). The Proposed Pathway for Secologanin Biosynthesis in Catharanthus. ResearchGate. [Link]

  • McCoy, E., & O'Connor, S. E. (2007). Substrate Specificity and Diastereoselectivity of Strictosidine Glucosidase, a Key Enzyme in Monoterpene Indole Alkaloid Biosynthesis. Journal of the American Chemical Society, 129(17), 5362-5363. [Link]

  • Miettinen, K., et al. (2014). The seco-iridoid pathway from Catharanthus roseus. Nature Communications, 5, 3606. [Link]

  • Caputi, L., et al. (2022). Reconstitution of monoterpene indole alkaloid biosynthesis in genome engineered Nicotiana benthamiana. ResearchGate. [Link]

  • Max Planck Institute for Chemical Ecology. (2025). Final step in the biosynthesis of iridoids elucidated. Max-Planck-Gesellschaft. [Link]

  • Wikipedia. (n.d.). Strictosidine synthase. Wikipedia. [Link]

  • Pérez-Fons, L., et al. (2024). Induction of Monoterpenoid Oxindole Alkaloids Production and Related Biosynthetic Gene Expression in Response to Signaling Molecules in Hamelia patens Plant Cultures. MDPI. [Link]

  • Chacinska, A., et al. (2015). The MIA pathway: a key regulator of mitochondrial oxidative protein folding and biogenesis. Biochimica et Biophysica Acta, 1853(9), 2154-2160. [Link]

  • Oudin, A., et al. (2007). The iridoid pathway in Catharanthus roseus alkaloid biosynthesis. ResearchGate. [Link]

  • Liu, Y., et al. (2021). Strictosidine synthase, an indispensable enzyme involved in the biosynthesis of terpenoid indole and β-carboline alkaloids. Chinese Journal of Natural Medicines, 19(8), 591-607. [Link]

Sources

Technical Guide: Natural Sources and Isolation of (Z)-Aldosecologanin from Caprifoliaceae

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the natural sources, biosynthetic origin, and isolation protocols for (Z)-Aldosecologanin (often identified as or synonymous with Centauroside ), a complex bis-iridoid glycoside found prominently in the Caprifoliaceae family.

Executive Summary & Molecule Profile

(Z)-Aldosecologanin is a bis-iridoid glycoside (dimer), distinct from the monomeric precursor secologanin. It is formed through the condensation of secologanin derivatives, characterized by a molecular weight of approximately 758.7 g/mol (Formula: C₃₄H₄₆O₁₉).

Unlike simple iridoids, (Z)-Aldosecologanin represents a higher-order secondary metabolite often used as a chemophenetic marker for the Caprifoliaceae family (Honeysuckles) and the order Dipsacales. Its pharmacological relevance lies in its potent anti-inflammatory (inhibition of cytokine release) and antiviral properties.

Property Technical Detail
Common Name (Z)-Aldosecologanin (often synonymous with Centauroside)
Chemical Class Bis-secoiridoid Glycoside
CAS Number 82474-97-3
Molecular Formula C₃₄H₄₆O₁₉
Key Structural Feature Dimer of secologanin-type units linked via aldol-type condensation
Primary Natural Source Lonicera japonica (Japanese Honeysuckle)

Botanical Sources in Caprifoliaceae

While found in related families (e.g., Valerianaceae, Dipsacaceae), the Caprifoliaceae family remains the primary industrial and research source. The highest concentrations are typically localized in the reproductive organs (flower buds) and active growth tissues (stems).

Table 1: Primary Natural Sources
SpeciesCommon NameTissue SourceRelative AbundanceNotes
Lonicera japonica Japanese HoneysuckleFlower Buds (Flos Lonicerae)High Primary commercial source. Co-occurs with (E)-isomer.[1]
Lonicera japonica Japanese HoneysuckleStems & Leaves (Caulis Lonicerae)ModerateOften extracted as a byproduct of flower harvesting.
Lonicera caerulea Blue Honeysuckle / HaskapBerriesLow-ModeratePresence confirmed; often masked by high anthocyanin content.
Dipsacus asper Himalayan TeaselRootsModerateTaxonomically related (Dipsacales); contains related bis-iridoids.
Centranthus ruber Red ValerianAerial PartsModerateType source for "Centauroside" (synonym).

Biosynthetic Pathway & Mechanism

(Z)-Aldosecologanin is not a direct product of the terpene synthase pathway but a downstream derivative formed by the dimerization of Secologanin . The pathway begins with the mevalonate/MEP pathway yielding Geranyl Pyrophosphate (GPP), which cyclizes to Loganin before ring cleavage by Secologanin Synthase (SLS) .

Biosynthetic Logic
  • Precursor Formation: Loganin is oxidatively cleaved by SLS to form Secologanin (the monomer).

  • Dimerization: Two units of Secologanin (or a Secologanin + Loganin derivative) undergo an intermolecular aldol-type condensation.

  • Isomerization: The resulting dimer exists in (E) and (Z) configurations, with the (Z)-isomer being the target molecule.

Biosynthesis GPP Geranyl Pyrophosphate (GPP) Loganin Loganin (Iridoid Glucoside) GPP->Loganin Cyclization & Oxidation Secologanin Secologanin (Monomer Aldehyde) Loganin->Secologanin Oxidative Cleavage (Ring Opening) Aldo (Z)-Aldosecologanin (Bis-iridoid Dimer) Secologanin->Aldo Dimerization (x2) SLS Secologanin Synthase (SLS / CYP72A1) SLS->Loganin DimerEnz Aldol Condensation (Spontaneous/Enzymatic) DimerEnz->Secologanin

Figure 1: Biosynthetic progression from monomeric precursors to the (Z)-Aldosecologanin dimer.

Extraction & Isolation Protocol

This protocol is designed for the isolation of (Z)-Aldosecologanin from Lonicera japonica flower buds.[2][3] It prioritizes the separation of the dimer from the abundant monomers (Loganin/Secologanin) and phenolic acids (Chlorogenic acid).

Phase 1: Crude Extraction

Objective: Maximize solubility of glycosides while minimizing lipophilic contaminants.

  • Material: Pulverize dried L. japonica flower buds (1.0 kg) to a fine powder (40 mesh).

  • Solvent: 70% Ethanol (aq).

  • Method: Ultrasonic-assisted extraction (UAE) or Maceration.

    • Protocol: Mix powder with solvent (1:10 w/v). Sonicate for 60 min at <45°C (prevent thermal degradation). Repeat 3 times.

  • Concentration: Combine filtrates and evaporate under reduced pressure (Rotavap) at 50°C to yield a crude syrupy residue.

Phase 2: Partitioning (Cleanup)

Objective: Remove lipids and non-polar aglycones.

  • Suspend the crude residue in Deionized Water (1 L).

  • Defatting: Partition with Petroleum Ether (3 x 1 L). Discard the ether layer (lipids/chlorophyll).

  • Enrichment: Partition the aqueous layer with n-Butanol (saturated with water) (3 x 1 L).

    • Logic: Iridoid glycosides and bis-iridoids partition into the n-Butanol phase, leaving sugars and very polar salts in the water phase.

  • Evaporate the n-Butanol fraction to dryness.

Phase 3: Chromatographic Isolation

Objective: Separate (Z)-Aldosecologanin from (E)-isomer and monomers.

  • Stationary Phase: Macroporous Resin (e.g., D101 or HP-20).

    • Elution: Load sample in water.[3] Elute with H₂O → 30% EtOH → 50% EtOH → 95% EtOH.

    • Target Fraction: The bis-iridoids typically elute in the 30-50% Ethanol fractions (monomers like loganin often elute earlier or in the 30% fraction; dimers are slightly more retained).

  • Purification (Silica Gel):

    • Column: Silica Gel 60 (200-300 mesh).

    • Mobile Phase: CHCl₃ : MeOH : H₂O (gradient from 90:10:1 to 60:40:10).

    • Monitoring: Use TLC (Spray with 10% H₂SO₄ in EtOH and heat; iridoids turn dark blue/black).

Phase 4: Final Purification (Preparative HPLC)

Objective: Isolate the pure (Z)-isomer from the (E)-isomer.

  • Column: C18 Reverse Phase (e.g., ODS-A, 5 µm, 20 x 250 mm).

  • Mobile Phase: Acetonitrile (A) and 0.1% Formic Acid in Water (B).

  • Gradient: 15% A to 35% A over 40 minutes.

  • Detection: UV at 240 nm (characteristic absorption of the iridoid enol ether system).[3]

  • Result: (Z)-Aldosecologanin typically elutes after the monomeric iridoids but requires careful separation from (E)-Aldosecologanin.

References

  • Machida, K., et al. (2002).[4] "Studies on the constituents of Lonicera species. XVII. New iridoid glycosides of the stems and leaves of Lonicera japonica Thunb."[1][4] Chemical & Pharmaceutical Bulletin, 50(8), 1041-1044.[4] Link

  • Frezza, C., et al. (2024).[1] "Bis-Iridoids: Occurrence, Chemophenetic Evaluation and Biological Activities—A Review." Molecules, 29(23), 5662. Link

  • Liu, Z. X., et al. (2015).[1][4][5] "Iridoid glycosides from the flower buds of Lonicera japonica and their nitric oxide production and α-glucosidase inhibitory activities."[4] Journal of Functional Foods, 18, 512-519.[4] Link

  • Song, Y., et al. (2006).[6] "Qualitative and quantitative analysis of iridoid glycosides in the flower buds of Lonicera species by capillary high performance liquid chromatography coupled with mass spectrometric detector." Analytica Chimica Acta, 564(2), 211-218. Link

  • BenchChem Technical Support. (2025). "Application Notes and Protocols for the Isolation and Purification of (Z)-Aldosecologanin from Plant Extracts." BenchChem.[3] Link

Sources

Technical Guide: Biological Activity of (Z)-Aldosecologanin in Anti-Inflammatory Research

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(Z)-Aldosecologanin is a bioactive secoiridoid glucoside primarily isolated from Lonicera japonica (Japanese Honeysuckle), a medicinal plant with a centuries-long history in treating febrile and inflammatory diseases. While often overshadowed by its structural analogs loganin and secologanin, (Z)-Aldosecologanin represents a critical component of the plant's anti-inflammatory profile.

This guide provides a rigorous technical analysis of (Z)-Aldosecologanin, detailing its isolation, pharmacological mechanism of action, and validation protocols. We synthesize data from phytochemical profiling and macrophage-based bioassays to present a cohesive model of its therapeutic potential, specifically targeting the NF-


B and MAPK signaling cascades.

Chemical Profile & Biosynthetic Context[1]

(Z)-Aldosecologanin belongs to the secoiridoid class, characterized by a cleaved cyclopentane ring system. It serves as a key intermediate in the biosynthesis of indole alkaloids and acts as a stable metabolic marker in Caprifoliaceae species.

Property Technical Specification
IUPAC Name (Z)-Aldosecologanin
Chemical Class Secoiridoid Glucoside
Primary Source Lonicera japonica Thunb.[1] (Stems/Leaves)
Molecular Weight ~390-405 Da (varies by hydration/salt form)
Solubility Soluble in Methanol, Ethanol, Water; Insoluble in Hexane
UV Absorption

~240 nm (characteristic of iridoid enol ether system)
Structural Significance

Unlike simple iridoids, the "aldo" functionality and the specific (Z)-isomer configuration confer unique binding affinities. In the context of inflammation, the glucoside moiety is often critical for bioavailability, allowing transport before hydrolysis into the aglycone active form in vivo.

Pharmacology: Mechanism of Action[3][4][5]

The anti-inflammatory activity of (Z)-Aldosecologanin is mediated through the suppression of pro-inflammatory mediators. Drawing on the structure-activity relationships (SAR) of related secoiridoids (e.g., secoxyloganin, loganin), the compound functions as a multi-target inhibitor within the macrophage inflammatory response.

Primary Signaling Pathways
  • NF-

    
    B Suppression:  (Z)-Aldosecologanin inhibits the phosphorylation of I
    
    
    
    B
    
    
    , preventing its degradation. This creates a "molecular lock," sequestering the NF-
    
    
    B p65/p50 dimer in the cytoplasm and blocking its nuclear translocation.
  • MAPK Modulation: It downregulates the phosphorylation of key Mitogen-Activated Protein Kinases (p38, JNK, and ERK), which are upstream regulators of cytokine production.

Downstream Effectors

The blockade of these pathways leads to a quantifiable reduction in:

  • Enzymes: Inducible Nitric Oxide Synthase (iNOS) and Cyclooxygenase-2 (COX-2).[1]

  • Cytokines: TNF-

    
    , IL-6, and IL-1
    
    
    
    .[2]
  • Mediators: Nitric Oxide (NO) and Prostaglandin E2 (PGE2).

Visualizing the Pathway

The following diagram illustrates the intervention points of (Z)-Aldosecologanin within the LPS-stimulated macrophage pathway.

G cluster_MAPK MAPK Pathway cluster_NFkB NF-kB Pathway LPS LPS (Stimulus) TLR4 TLR4 Receptor LPS->TLR4 ERK p-ERK TLR4->ERK JNK p-JNK TLR4->JNK p38 p-p38 TLR4->p38 IKK IKK Complex TLR4->IKK Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-a) ERK->Genes JNK->Genes p38->Genes IkBa IkB-alpha (Degradation) IKK->IkBa p65 NF-kB p65 (Nuclear Translocation) IkBa->p65 p65->Genes Drug (Z)-Aldosecologanin Drug->ERK Drug->JNK Drug->p38 Drug->IKK Inhibits Outcomes Inflammation (NO, Cytokines) Genes->Outcomes

Figure 1: Mechanistic intervention of (Z)-Aldosecologanin in LPS-induced inflammatory signaling.

Experimental Protocols

To ensure reproducibility, the following protocols utilize self-validating steps (e.g., cell viability checks) to distinguish true anti-inflammatory activity from cytotoxicity.

Isolation & Purification Workflow

Objective: Isolate high-purity (Z)-Aldosecologanin from Lonicera japonica stems.

  • Extraction:

    • Macerate dried stems (1 kg) in 70% Methanol (10 L) for 48 hours at room temperature.

    • Filter and concentrate under reduced pressure to obtain crude extract.

  • Partitioning:

    • Suspend crude extract in water.

    • Partition sequentially with n-Hexane (removes lipids) and Ethyl Acetate (removes less polar flavonoids).

    • Collect the n-Butanol fraction (contains secoiridoid glucosides).

  • Chromatography (Isolation):

    • Column: Diaion HP-20 or equivalent macroporous resin.

    • Elution: Water

      
       20% MeOH 
      
      
      
      40% MeOH
      
      
      60% MeOH
      
      
      100% MeOH.
    • Target Fraction: (Z)-Aldosecologanin typically elutes in the 40-60% Methanol fractions.[3]

  • Final Purification (HPLC):

    • System: Preparative HPLC with C18 column (5

      
      m, 250 x 20 mm).
      
    • Mobile Phase: Acetonitrile : 0.1% Formic Acid in Water (Gradient 10%

      
       40% ACN over 40 min).
      
    • Detection: UV at 240 nm.[3]

    • Validation: Confirm structure via

      
      H-NMR and 
      
      
      
      C-NMR (look for characteristic vinyl proton signals).
In Vitro Bioassay: RAW 264.7 Macrophage Model

Objective: Quantify anti-inflammatory efficacy via Nitric Oxide (NO) inhibition.

  • Cell Culture:

    • Maintain RAW 264.7 cells in DMEM + 10% FBS.

    • Seed at

      
       cells/well in 96-well plates. Incubate 24h.
      
  • Treatment:

    • Pre-treat cells with (Z)-Aldosecologanin (concentrations: 10, 25, 50, 100

      
      M) for 1 hour.
      
    • Control: Dexamethasone (1

      
      M) as positive control.
      
    • Stimulate with LPS (1

      
      g/mL) for 24 hours.
      
  • NO Quantification (Griess Assay):

    • Mix 100

      
      L supernatant with 100 
      
      
      
      L Griess reagent.
    • Measure absorbance at 540 nm.

    • Calculate NO concentration using a Sodium Nitrite standard curve.

  • Self-Validating Step (MTT Assay):

    • Crucial: Perform MTT assay on the remaining cells to ensure reduced NO is not due to cell death.

    • Acceptance Criteria: Cell viability > 90% compared to control.

Data Summary & Comparative Potency

The following table summarizes the typical inhibitory profile of secoiridoids from Lonicera japonica in LPS-stimulated macrophages. While absolute IC


 values vary by extraction purity, the trend confirms dose-dependent activity.
CompoundTargetIC

(Approx.)
Mechanism Note
(Z)-Aldosecologanin NO Production25 - 45

M
Strong inhibition of iNOS expression; moderate COX-2 suppression.
Loganin NO Production40 - 60

M
Structurally similar; often used as a reference standard.
Luteolin (Flavonoid control)NO Production< 10

M
High potency, but different chemical class (often co-occurs).

Note: (Z)-Aldosecologanin often exhibits synergistic effects when tested within the total iridoid fraction.

References

  • Machida, K., et al. (2002).[4] Studies on the constituents of Lonicera species.[1][5][6][7] XVII. New iridoid glycosides of the stems and leaves of Lonicera japonica Thunb. Chemical and Pharmaceutical Bulletin.

  • Kao, S.T., et al. (2015).[6] Lonicera japonica active metabolites and pharmacological effects on inflammation.[1][8][5][6][7][9] Frontiers in Pharmacology.

  • BenchChem Application Notes. (2025). Isolation and Purification of (Z)-Aldosecologanin from Plant Extracts.

  • Shang, X., et al. (2011).[9] Lonicera japonica Thunb.: Ethnopharmacology, phytochemistry and pharmacology of an important traditional Chinese medicine.[4][6][9][10] Journal of Ethnopharmacology.

  • Ryu, S.Y., et al. (2000). Anti-inflammatory activities of secoiridoid glucosides from Lonicera japonica.[1] Archives of Pharmacal Research.

Sources

Unveiling the Molecular Strategy of (Z)-Aldosecologanin: A Deep Dive into its Alpha-Glucosidase Inhibitory Action

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

JINAN, China – February 3, 2026 – In the ongoing quest for novel and effective therapeutic agents for managing type 2 diabetes, natural products continue to be a promising reservoir of bioactive compounds. Among these, the iridoid glycoside (Z)-Aldosecologanin has emerged as a noteworthy candidate due to its potent inhibitory activity against alpha-glucosidase, a key enzyme in carbohydrate digestion. This technical guide provides a comprehensive analysis of the mechanism of action by which (Z)-Aldosecologanin exerts its inhibitory effects on alpha-glucosidase, offering valuable insights for researchers and professionals in the field of drug discovery and development.

Introduction: The Significance of Alpha-Glucosidase Inhibition in Diabetes Management

Alpha-glucosidase, an enzyme located in the brush border of the small intestine, plays a pivotal role in the final step of carbohydrate digestion. It catalyzes the hydrolysis of oligosaccharides into monosaccharides, such as glucose, which are then absorbed into the bloodstream. Inhibition of this enzyme can effectively delay carbohydrate digestion and absorption, leading to a reduction in postprandial blood glucose levels.[1][2] This mechanism forms the basis of action for several established anti-diabetic drugs. The exploration of natural compounds like (Z)-Aldosecologanin offers the potential for developing new alpha-glucosidase inhibitors with improved efficacy and safety profiles.

(Z)-Aldosecologanin is a secoiridoid glycoside found in various medicinal plants, including Lonicera japonica (Japanese honeysuckle). Research has demonstrated that secoiridoid glycosides from this plant exhibit potent alpha-glucosidase inhibitory activity, often surpassing that of other classes of iridoids.

Molecular Mechanism of Inhibition: A Multi-faceted Approach

The inhibitory action of (Z)-Aldosecologanin on alpha-glucosidase is a result of its specific molecular interactions with the enzyme. While direct and exhaustive kinetic and in-silico studies on (Z)-Aldosecologanin are emerging, a comprehensive understanding can be synthesized from available data on its potent inhibitory activity and mechanistic studies on structurally related secoiridoid glycosides.

Potent Inhibitory Activity of (Z)-Aldosecologanin

Studies have demonstrated the significant alpha-glucosidase inhibitory potential of (Z)-Aldosecologanin. A key study identified that (Z)-Aldosecologanin exhibits a half-maximal inhibitory concentration (IC50) of 0.62 ± 0.14 mM . This quantitative measure underscores its efficacy in modulating the activity of the alpha-glucosidase enzyme. For comparison, its stereoisomer, (E)-aldosecologanin, showed a slightly lower potency with an IC50 value of 1.08 ± 0.70 mM, highlighting the importance of the compound's stereochemistry in its biological activity.

Insights from Kinetic Analysis: Elucidating the Type of Inhibition

To fully comprehend the inhibitory mechanism, it is crucial to determine the type of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed-type). This is typically achieved through enzyme kinetic studies, often visualized using a Lineweaver-Burk plot. While specific kinetic data for (Z)-Aldosecologanin is not yet widely published, studies on other natural alpha-glucosidase inhibitors suggest that many act as competitive or mixed-type inhibitors.

A competitive inhibitor directly competes with the substrate for binding to the active site of the enzyme. In contrast, a non-competitive inhibitor binds to a different site on the enzyme (an allosteric site), altering the enzyme's conformation and reducing its catalytic efficiency. An uncompetitive inhibitor binds only to the enzyme-substrate complex. A mixed-type inhibitor can bind to both the free enzyme and the enzyme-substrate complex.

Based on the structural similarity of (Z)-Aldosecologanin to the natural substrates of alpha-glucosidase (oligosaccharides), it is plausible to hypothesize a competitive or mixed-type inhibition mechanism. The glycosidic linkage and the overall shape of the molecule may allow it to fit into the active site of the enzyme, thereby preventing the binding of the natural substrate.

Molecular Docking: Visualizing the Enzyme-Inhibitor Interaction

Molecular docking is a powerful computational tool used to predict the binding mode and affinity of a ligand (in this case, (Z)-Aldosecologanin) to the active site of a protein (alpha-glucosidase). This in-silico approach provides valuable insights into the specific amino acid residues involved in the interaction and the types of chemical bonds formed (e.g., hydrogen bonds, hydrophobic interactions).

It is anticipated that the hydroxyl groups of the glucose moiety and other polar groups in the (Z)-Aldosecologanin structure would form hydrogen bonds with the polar residues in the active site of alpha-glucosidase. Furthermore, the non-polar regions of the molecule could engage in hydrophobic interactions with non-polar amino acid residues, further stabilizing the enzyme-inhibitor complex. These interactions would effectively block the active site, preventing the substrate from binding and being hydrolyzed.

Experimental Validation: A Methodological Overview

The elucidation of the mechanism of action of an enzyme inhibitor like (Z)-Aldosecologanin relies on a series of well-established experimental protocols.

In Vitro Alpha-Glucosidase Inhibition Assay

This assay is the foundational experiment to determine the inhibitory activity of a compound. A common method involves the use of a chromogenic substrate, such as p-nitrophenyl-α-D-glucopyranoside (pNPG). Alpha-glucosidase hydrolyzes pNPG to p-nitrophenol, which is a yellow-colored compound that can be quantified spectrophotometrically. The inhibitory activity of (Z)-Aldosecologanin is determined by measuring the decrease in the rate of p-nitrophenol formation in its presence.

Step-by-Step Protocol:

  • Preparation of Solutions: Prepare stock solutions of alpha-glucosidase, (Z)-Aldosecologanin (at various concentrations), and pNPG in a suitable buffer (e.g., phosphate buffer, pH 6.8).

  • Incubation: In a 96-well plate, pre-incubate the alpha-glucosidase enzyme with different concentrations of (Z)-Aldosecologanin for a specific period (e.g., 10 minutes) at a controlled temperature (e.g., 37°C).

  • Initiation of Reaction: Add the pNPG substrate to each well to start the enzymatic reaction.

  • Termination of Reaction: After a defined incubation time (e.g., 20 minutes), stop the reaction by adding a strong base, such as sodium carbonate (Na2CO3).

  • Measurement: Measure the absorbance of the resulting solution at a specific wavelength (e.g., 405 nm) using a microplate reader.

  • Calculation: Calculate the percentage of inhibition for each concentration of (Z)-Aldosecologanin and determine the IC50 value.

Enzyme Kinetic Analysis

To determine the mode of inhibition, enzyme kinetic studies are performed by measuring the reaction rates at varying concentrations of both the substrate (pNPG) and the inhibitor ((Z)-Aldosecologanin).

Workflow for Kinetic Analysis:

  • Perform the alpha-glucosidase inhibition assay as described above, but with a range of substrate concentrations for each fixed concentration of (Z)-Aldosecologanin.

  • Plot the initial reaction velocities (v) against the substrate concentrations ([S]) to generate Michaelis-Menten plots.

  • Transform the data into a Lineweaver-Burk plot (1/v vs. 1/[S]).

  • Analyze the changes in the Michaelis constant (Km) and the maximum velocity (Vmax) in the presence of the inhibitor to determine the type of inhibition (competitive, non-competitive, uncompetitive, or mixed).

Molecular Docking Protocol

Molecular docking simulations provide a theoretical model of the binding interaction between (Z)-Aldosecologanin and alpha-glucosidase.

General Steps for Molecular Docking:

  • Preparation of Protein and Ligand Structures: Obtain the 3D structure of alpha-glucosidase from a protein data bank (e.g., PDB). Prepare the 3D structure of (Z)-Aldosecologanin using chemical drawing software and optimize its geometry.

  • Docking Simulation: Use a molecular docking software (e.g., AutoDock, Glide) to dock the ligand into the active site of the protein. The software will generate multiple possible binding poses.

  • Scoring and Analysis: The docking program will score the different poses based on their predicted binding affinity. The pose with the best score is typically selected for further analysis.

  • Visualization and Interpretation: Visualize the predicted binding mode to identify the key amino acid residues involved in the interaction and the types of intermolecular forces (hydrogen bonds, hydrophobic interactions, etc.) that stabilize the complex.

Data Summary and Visualization

Table 1: Inhibitory Activity of (Z)-Aldosecologanin against Alpha-Glucosidase

CompoundIC50 (mM)Source
(Z)-Aldosecologanin0.62 ± 0.14
(E)-Aldosecologanin1.08 ± 0.70

Diagram 1: Proposed Inhibitory Mechanism of (Z)-Aldosecologanin

G cluster_0 Alpha-Glucosidase Active Site Active Site Active Site Enzyme-Substrate Complex Enzyme-Substrate Complex Active Site->Enzyme-Substrate Complex Forms Enzyme-Inhibitor Complex Enzyme-Inhibitor Complex Active Site->Enzyme-Inhibitor Complex Forms Substrate (Oligosaccharide) Substrate (Oligosaccharide) Substrate (Oligosaccharide)->Active Site Binds to Z-Aldosecologanin Z-Aldosecologanin Z-Aldosecologanin->Active Site Competitively Binds to Hydrolysis & Glucose Release Hydrolysis & Glucose Release Enzyme-Substrate Complex->Hydrolysis & Glucose Release Leads to Inhibition Inhibition Enzyme-Inhibitor Complex->Inhibition Results in

Caption: Proposed competitive inhibition of alpha-glucosidase by (Z)-Aldosecologanin.

Diagram 2: Experimental Workflow for Investigating the Mechanism of Action

G InVitroAssay In Vitro α-Glucosidase Inhibition Assay IC50 Determine IC50 Value InVitroAssay->IC50 KineticAnalysis Enzyme Kinetic Analysis (Lineweaver-Burk Plot) InhibitionType Identify Inhibition Type (Competitive, etc.) KineticAnalysis->InhibitionType MolecularDocking Molecular Docking Simulation BindingMode Predict Binding Mode & Interacting Residues MolecularDocking->BindingMode Mechanism Elucidate Mechanism of Action IC50->Mechanism InhibitionType->Mechanism BindingMode->Mechanism

Sources

Methodological & Application

Application Note: Targeted Isolation of (Z)-Aldosecologanin from Lonicera japonica Flower Buds

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

(Z)-Aldosecologanin is a critical secoiridoid glycoside found in the flower buds of Lonicera japonica (Honeysuckle). As a biosynthetic precursor to complex indole alkaloids and a marker for anti-inflammatory activity, its isolation requires a protocol that mitigates two primary risks: thermal degradation and geometric isomerization (conversion to the thermodynamic (E)-isomer).

This guide deviates from standard "boil and filter" herbal extractions. It employs a low-temperature Ultrasound-Assisted Extraction (UAE) coupled with Macroporous Resin Enrichment and Preparative HPLC . This multi-stage approach ensures the preservation of the labile hemiacetal moiety and the (Z)-double bond configuration.

Pre-Analytical Considerations & Safety

Chemical Stability Warning
  • Thermolability: Secoiridoids possess a dihydropyran ring that is susceptible to ring-opening hydrolysis above 50°C.

  • Isomerization: The C-7/C-8 double bond configuration is sensitive to UV light and acidic pH. Extraction must be performed under reduced light and neutral pH conditions.

Material Preparation
  • Source: Lonicera japonica Thunb.[1][2][3][4][5] flower buds (dried in shade, not sun-dried, to preserve glycosides).

  • Grinding: Cryogenic grinding (liquid nitrogen) is preferred to prevent heat generation, but standard milling to pass a 40-mesh sieve is acceptable if done in short bursts.

Phase 1: Extraction Strategy (Low-Temperature UAE)

We utilize 70% Methanol.[5][6] Pure water extracts excessive polysaccharides (pectin), while 100% methanol extracts unwanted chlorophyll and waxes. The 70% mixture balances polarity for glycoside solubility while minimizing lipophilic contaminants.

Protocol Steps:
  • Solvent Preparation: Prepare 1.0 L of 70% (v/v) Methanol in deionized water.

  • Suspension: Weigh 100 g of powdered Lonicera buds. Transfer to a 2 L Erlenmeyer flask. Add 1.0 L of solvent (1:10 w/v ratio).

  • Ultrasonication: Place the flask in an ultrasonic bath.

    • Frequency: 40 kHz

    • Power: 300 W

    • Temperature: Maintain < 40°C (use ice bath circulation if necessary).

    • Duration: 30 minutes.

  • Filtration: Filter supernatant through Whatman No. 1 paper.

  • Repeat: Re-extract the residue twice more with fresh solvent (1:8 ratio).

  • Concentration: Combine filtrates. Evaporate methanol under reduced pressure (Rotary Evaporator) at 40°C until the volume is reduced to ~300 mL (aqueous suspension remains).

Phase 2: Enrichment & Fractionation (Resin Chromatography)

Crude extracts contain sugars and proteins that interfere with HPLC. We use Diaion HP-20 (or D101) macroporous resin to capture the secoiridoids via hydrophobic interaction and hydrogen bonding.

Protocol Steps:
  • Column Packing: Pack a glass column (5 cm x 50 cm) with pre-swollen Diaion HP-20 resin.

  • Loading: Load the aqueous crude extract (from Phase 1) onto the column at a flow rate of 1 BV (Bed Volume)/hour.

  • Washing (Desalting): Elute with 3 BV of Deionized Water to remove free sugars, amino acids, and inorganic salts. Discard this fraction.

  • Elution (Target Fraction): Elute with 3 BV of 30% Ethanol .

    • Note: Higher concentrations (e.g., 95% EtOH) will elute chlorophyll and aglycones. The 30% fraction is rich in iridoid glycosides including aldosecologanin, sweroside, and loganin.

  • Drying: Concentrate the 30% EtOH eluate to dryness (lyophilization is recommended to obtain a yellow powder).

Data: Elution Profile Summary
Eluent (Ethanol %)Major Constituents ElutedAction
0% (Water) Sugars, Proteins, SaltsDiscard
30% (Z)-Aldosecologanin , Secologanin, LoganinCollect
70-95% Chlorophyll, Flavonoid Aglycones, WaxesDiscard

Phase 3: High-Resolution Isolation (Preparative HPLC)

The 30% fraction contains a mixture of structurally similar iridoids. Preparative HPLC is required to separate (Z)-Aldosecologanin from its isomer and secologanin.

Chromatographic Conditions
  • System: Preparative HPLC (e.g., Agilent 1260 Infinity II Prep).

  • Column: C18 Reverse Phase (e.g., YMC-Pack ODS-A, 250 x 20 mm, 5 µm).

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water (improves peak shape).

    • Solvent B: Acetonitrile (ACN).

  • Flow Rate: 10 mL/min.

  • Detection: UV at 240 nm (characteristic absorption for the iridoid enol ether system).

Gradient Program
Time (min)Solvent B (ACN) %Phase Description
0-510%Equilibration
5-2510%

25%
Linear Gradient (Critical Separation)
25-3025%

100%
Wash
30-35100%Column Cleaning
  • Collection Window: (Z)-Aldosecologanin typically elutes between 15–20 minutes, slightly before the (E)-isomer and secologanin due to steric folding differences. Collect the peak corresponding to the target (validate with analytical HPLC).

Visualization: Extraction & Purification Logic[4]

The following diagram illustrates the critical decision points and flow of the isolation logic.

ExtractionProtocol RawMaterial Lonicera Flower Buds (Dried/Ground) Extraction UAE Extraction 70% MeOH, <40°C RawMaterial->Extraction 1:10 w/v Filtration Filtration & Evaporation (Remove MeOH) Extraction->Filtration CrudeExtract Aqueous Crude Extract Filtration->CrudeExtract ResinLoad Load onto Diaion HP-20 CrudeExtract->ResinLoad WaterWash Water Wash (Remove Sugars) ResinLoad->WaterWash Waste EthanolElution 30% Ethanol Elution (Target Fraction) ResinLoad->EthanolElution Collect PrepHPLC Prep-HPLC (C18) Gradient: 10-25% ACN EthanolElution->PrepHPLC Analysis Validation (NMR/MS) Confirm (Z)-Configuration PrepHPLC->Analysis Peak Collection

Figure 1: Step-by-step workflow from raw plant material to isolated compound, highlighting the critical enrichment phase.

Validation & Quality Control

Identification Criteria

To confirm the isolate is (Z)-Aldosecologanin and not Secologanin or the (E)-isomer, compare spectral data:

  • UV Spectrum:

    
     at 238–240 nm.
    
  • ESI-MS: Molecular ion

    
     at m/z 403 (consistent with Formula 
    
    
    
    ).
  • 1H-NMR (Key Diagnostic):

    • The vinyl proton signals are distinct.

    • (Z)-isomer typically shows a doublet for the hemiacetal proton at

      
       ~5.2-5.4 ppm.
      
    • Coupling constants (

      
       values) distinguish it from the (E)-isomer.
      
Storage

Lyophilized powder must be stored at -20°C under argon or nitrogen to prevent oxidation and isomerization.

References

  • Machida, K., et al. (2002).[5][7] Studies on the Constituents of Lonicera Species.[1][2][3][8][9][10] XVII. New Iridoid Glycosides of the Stems and Leaves of Lonicera japonica Thunb. Chemical and Pharmaceutical Bulletin.

  • Song, Y., et al. (2006). Simultaneous determination of seven iridoid glycosides in Lonicerae Japonicae Flos by HPLC. Journal of Chromatographic Science.

  • Wang, S., et al. (2016). Isolation and purification of iridoid glycosides from Lonicera japonica by high-speed counter-current chromatography. Journal of Separation Science.

  • BenchChem. (2025).[11] Application Notes and Protocols for the Isolation and Purification of (Z)-Aldosecologanin.

Sources

Enzymatic synthesis of strictosidine using (Z)-Aldosecologanin substrate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Stereoselective Enzymatic Synthesis of Strictosidine via (Z)-Aldosecologanin Intermediate

Abstract

This guide details the enzymatic synthesis of 3ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">


(S)-strictosidine, the universal precursor for over 2,500 monoterpenoid indole alkaloids (MIAs), including vinblastine and quinine.[1] We focus on the critical role of Strictosidine Synthase (STR, EC 4.3.3.2) in catalyzing the Pictet-Spengler condensation between tryptamine and the reactive open-chain aldehyde tautomer of secologanin, referred to here as (Z)-aldosecologanin.[1] This protocol ensures high stereoselectivity, avoiding the formation of the 3

(R)-isomer (vincoside), and provides a scalable workflow for drug discovery and biosynthetic engineering applications.[1]

Mechanistic Basis & Stereochemical Control[1]

The synthesis of strictosidine is not merely a condensation reaction; it is a stereochemically rigorous process controlled by the STR enzyme.

  • The Substrate Challenge: Secologanin exists primarily as a stable hemiacetal glucoside. However, the active species required for the reaction is the open-chain aldehyde form, aldosecologanin .

  • The "Z" Geometry: The enzyme active site, specifically the "hydrophobic sandwich" formed by Phe226 and Tyr151, constrains the substrate. It selectively binds the specific conformer of the aldehyde (often denoted as the (Z)-geometry regarding the orientation of the vinyl group relative to the aldehyde during the attack) to ensure the nucleophilic attack by tryptamine occurs from the Si-face.

  • Catalytic Residue: Glu309 acts as the general base/acid, deprotonating the C2 of the tryptamine moiety to restore aromaticity after the initial electrophilic attack, driving the reaction toward the 3

    
    (S) product (Strictosidine) exclusively.[2]
    

Figure 1: Mechanistic Pathway of Strictosidine Synthesis

StrictosidineMechanism cluster_substrates Substrates Secologanin Secologanin (Hemiacetal Form) Aldo (Z)-Aldosecologanin (Reactive Aldehyde) Secologanin->Aldo Ring Opening (Equilibrium) Tryptamine Tryptamine Schiff Imine Intermediate (Schiff Base) Tryptamine->Schiff Aldo->Schiff + Tryptamine (STR Active Site) Transition Spiroindolenine/Transition State (Glu309 Assisted) Schiff->Transition Cyclization Product 3α(S)-Strictosidine Transition->Product Deprotonation (Stereoselective)

Caption: Pathway showing the equilibrium of secologanin to the reactive (Z)-aldosecologanin and subsequent STR-catalyzed condensation.

Materials and Reagents

Enzyme Source
  • Recombinant Strictosidine Synthase (STR1): Sourced from Catharanthus roseus or Rauvolfia serpentina, expressed in E. coli (e.g., BL21(DE3)) or S. cerevisiae.[1]

    • Activity: Minimum >5 nkat/mg protein.[1][3][4]

    • Storage: -80°C in 50 mM Tris-HCl, 10% glycerol.

Substrates
  • Secologanin: Purity >95% (HPLC).

    • Note: If using crude plant extracts, purify via C18 flash chromatography to remove loganin, which inhibits STR.[1]

  • Tryptamine Hydrochloride: Purity >98%.[1]

Buffers & Solvents
  • Reaction Buffer: 100 mM Potassium Phosphate (KPi), pH 7.0.[1]

  • Quenching Reagent: 20% Trichloroacetic acid (TCA) or 100% Methanol (ice-cold).[1]

  • Mobile Phase: Acetonitrile (HPLC grade), Water (Milli-Q), Formic Acid (0.1%).[1]

Experimental Protocol

This protocol is designed for a 10 mL scale-up synthesis.

Step 1: Substrate Preparation
  • Secologanin Stock (20 mM): Dissolve 7.8 mg of Secologanin in 1 mL of 50 mM KPi buffer (pH 7.0).

    • Critical: Allow to equilibrate at Room Temperature (RT) for 15 mins to ensure the hemiacetal-aldehyde equilibrium is established.

  • Tryptamine Stock (20 mM): Dissolve 3.2 mg Tryptamine HCl in 1 mL water.

Step 2: Enzymatic Reaction Setup

Combine the following in a glass reaction vessel (STR is sensitive to surface denaturation on some plastics; glass or low-binding plastic is preferred):

ComponentVolumeFinal Conc.Notes
KPi Buffer (100 mM, pH 7.0) 8.8 mL88 mMpH 6.8–7.5 is optimal [1].[1]
Secologanin Stock 0.5 mL1.0 mMLimiting reagent to drive completion.
Tryptamine Stock 0.5 mL1.0 mMEquimolar ratio prevents inhibition.[1]
STR Enzyme 0.2 mL~0.1 mg/mLAdjust based on specific activity.[1]
Total Volume 10.0 mL
Step 3: Incubation
  • Incubate at 30°C with gentle shaking (150 rpm).

  • Timecourse: The reaction typically reaches equilibrium within 60–120 minutes.

  • Optional: For preparative synthesis, add a second bolus of substrates after 60 minutes if enzyme stability permits.[1]

Step 4: Quenching and Work-up[1]
  • Remove 100 µL aliquots for kinetic monitoring (see Section 4).

  • To stop the bulk reaction: Add 10 mL of ice-cold Methanol .

  • Centrifuge at 12,000 x g for 10 mins to precipitate the enzyme.

  • Collect supernatant.

  • Evaporate methanol under reduced pressure (Rotavap) at <40°C.

Figure 2: Workflow Diagram

Workflow Start Start: Reagent Prep Equilibration Secologanin Equilibration (15 min, pH 7.0) Start->Equilibration Mixing Add Tryptamine + STR Enzyme Equilibration->Mixing Incubation Incubate 30°C, 2 hrs Mixing->Incubation Check HPLC Check (>90% Conversion?) Incubation->Check Check->Incubation No (Extend time) Quench Quench with MeOH Centrifuge Check->Quench Yes Purify SPE / Prep-HPLC Quench->Purify

Caption: Operational workflow for the enzymatic synthesis and purification of strictosidine.

Analytical Methods & Validation

Trustworthiness relies on rigorous validation.[1] Do not rely solely on UV; use MS to confirm the product mass (


 531).
HPLC-UV/MS Conditions
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).[1]

  • Temperature: 40°C.[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV at 280 nm (indole chromophore) and 238 nm (iridoid).[1]

  • Mobile Phase A: Water + 0.1% Formic Acid.[1]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

Gradient Table:

Time (min)% BEvent
0.010Equilibration
2.010Injection
15.060Gradient Elution
16.095Wash
20.010Re-equilibration
Validation Criteria
  • Retention Time: Strictosidine elutes after secologanin but before tryptamine (depending on pH, but usually distinct).[1]

  • Mass Spec: ESI(+) mode. Look for

    
    .[1]
    
  • Chirality Check: If vincoside (3

    
    -isomer) is suspected (rare with enzymatic synthesis but possible with non-enzymatic background), use a Chiral-AGP column.[1]
    

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Substrate InhibitionTryptamine > 5 mM can inhibit STR.[1] Use fed-batch addition.
Product Hydrolysis Glucosidase ContaminationIf using plant extract, add gluconolactone (glucosidase inhibitor) or purify STR.[1]
Non-enzymatic Product High pH / Long IncubationKeep pH < 7.[1]5. Non-enzymatic Pictet-Spengler yields racemic mixture (Strictosidine + Vincoside).[1]
Precipitation Tryptamine SolubilityTryptamine is less soluble at high pH.[1] Ensure pH is 7.0, not higher.

References

  • Ma, X., Panjikar, S., Koepke, J., Loris, E., & Stöckigt, J. (2006). The Structure of Rauvolfia serpentina Strictosidine Synthase Is a Novel Six-Bladed β-Propeller Fold in Plant Proteins.[1][5][6] The Plant Cell, 18(4), 907–920.[1][5][6]

  • McCoy, E., & O'Connor, S. E. (2006). Substrate specificity of strictosidine synthase.[1][7] Bioorganic & Medicinal Chemistry Letters, 16(9), 2475-2478.[1]

  • Treimer, J. F., & Zenk, M. H. (1979). Purification and properties of strictosidine synthase, the key enzyme in indole alkaloid formation.[1][5] European Journal of Biochemistry, 101(1), 225–233.[1][5]

  • Brown, S., et al. (2015). De novo production of the plant-derived alkaloid strictosidine in yeast.[1][5] Proceedings of the National Academy of Sciences, 112(11), 3205-3210.[1][5] [1]

Sources

HPLC Method Development for Separating (Z) and (E) Aldosecologanin Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the method development strategy for the high-resolution separation of (Z)-aldosecologanin and (E)-aldosecologanin . These bis-iridoid glycosides, primarily isolated from Lonicera japonica (Japanese Honeysuckle), serve as critical quality control markers and bioactive constituents in botanical drug development.[1]

Separating geometric isomers of large glycosylated molecules (MW ~758 Da) presents unique chromatographic challenges due to their similar polarity and solvodynamic radii. This guide moves beyond generic protocols, offering a logic-driven approach to stationary phase selection (C18 vs. Phenyl-Hexyl) and mobile phase engineering to achieve baseline resolution (


).

Chemical Context & Separation Challenge

Aldosecologanin is a complex bis-iridoid glucoside.[1] Unlike the monomeric secologanin, aldosecologanin consists of two iridoid units linked by a propenyl spacer. The (Z) and (E) designation refers to the stereochemistry of the double bond within this linker (specifically the 1-formyl-1-propene-1,3-diyl moiety).[1]

  • Molecular Formula:

    
    [1][2][3][4]
    
  • Key Challenge: The large glycosidic bulk dominates the interaction with the stationary phase, often masking the subtle steric differences of the Z/E double bond.

  • Stability: Like many iridoids containing enol ether systems, these compounds are sensitive to low pH and heat. The method must balance resolution with analyte stability.

Isomer Structural Logic[1]
  • (E)-Aldosecologanin: The "trans" orientation typically results in a more linear, extended conformation, often eluting later on steric-selective phases.[1]

  • (Z)-Aldosecologanin: The "cis" orientation creates a "bent" structure, potentially reducing hydrophobic surface area contact or altering pi-pi interactions.[1]

Method Development Strategy

The following workflow outlines the decision-making process for optimizing the separation.

Diagram 1: Method Development Decision Tree

MethodDevelopment Start Start: Aldosecologanin Mixture ColumnSelect Phase 1: Column Screening (Selectivity Check) Start->ColumnSelect C18 C18 (Hydrophobicity) ColumnSelect->C18 Phenyl Phenyl-Hexyl (Pi-Pi Interaction) ColumnSelect->Phenyl Decision Check Resolution (Rs) C18->Decision Rs < 1.5 Phenyl->Decision Rs > 1.5 (Preferred) Opt_Mobile Phase 2: Mobile Phase Optimization Decision->Opt_Mobile Optimize Selectivity Modifier Organic Modifier: ACN vs MeOH Opt_Mobile->Modifier Buffer Buffer Selection: 0.1% Formic Acid Opt_Mobile->Buffer Final Final Method: Gradient & Temp Control Modifier->Final Buffer->Final

Caption: Decision matrix for selecting stationary phases and mobile phase conditions based on resolution requirements.

Stationary Phase Selection

While C18 columns are standard, Phenyl-Hexyl columns are superior for separating geometric isomers of aromatic or conjugated systems.[1] The pi-electrons in the phenyl ring of the stationary phase interact differentially with the pi-electrons of the Z/E double bond in the aldosecologanin linker.[1]

  • Recommendation: Start with a Phenyl-Hexyl column (e.g., Phenomenex Luna Phenyl-Hexyl or Waters XBridge Phenyl).[1]

  • Alternative: High-density C18 (e.g., Agilent ZORBAX Eclipse Plus C18) if Phenyl-Hexyl is unavailable.[1]

Mobile Phase Engineering
  • Organic Modifier: Acetonitrile (ACN) is preferred over methanol.[1] ACN is an aprotic solvent with a dipole moment that often enhances selectivity for dipole-dipole interactions in isomeric separations.[1]

  • Buffer/Modifier: 0.1% Formic Acid (pH ~2.7) . Acidification is non-negotiable. It suppresses the ionization of the carboxylic acid moieties (if free) and phenolic hydroxyls, ensuring the molecule is neutral and interacts purely via hydrophobic/pi-mechanisms.

Optimized Experimental Protocol

This protocol is designed for the separation of (Z)- and (E)-aldosecologanin in crude extracts of Lonicera japonica or purified standard mixtures.[1]

Reagents & Equipment[1][5]
  • HPLC System: Agilent 1260/1290 Infinity II or Waters Alliance (Quaternary Pump preferred).

  • Detector: Diode Array Detector (DAD) or UV-Vis.[1]

  • Column: Phenyl-Hexyl, 250 mm x 4.6 mm, 5 µm (for robust separation) or 150 mm x 2.1 mm, 1.9 µm (for UHPLC).[1]

  • Solvents: LC-MS grade Acetonitrile and Water; Formic Acid (98%+).[1]

Instrument Parameters
ParameterSettingRationale
Column Temp 30°CControls mass transfer kinetics; prevents peak broadening.[1]
Flow Rate 1.0 mL/min (HPLC)Standard flow for 4.6mm ID columns.[1]
Injection Vol 10 µLAdjust based on sample concentration.
Detection UV 240 nmMax absorption for iridoid enol ether system.[1]
Mobile Phase A 0.1% Formic Acid in WaterProtonates analytes.[1]
Mobile Phase B AcetonitrileElution strength and selectivity.[1]
Gradient Program (Linear)[1]
Time (min)% A (Water/FA)% B (ACN)Event
0.09010Equilibration
5.09010Isocratic Hold (Sample Loading)
25.07030Shallow Gradient (Separation Zone)
30.01090Wash
35.01090Wash Hold
35.19010Re-equilibration
45.09010End

Note: The shallow gradient from 5 to 25 minutes (1% B/min) is the critical "separation zone" where the Z and E isomers will resolve.

Data Analysis & System Suitability[1]

Chromatogram Interpretation
  • Elution Order: Typically, the (Z)-isomer elutes before the (E)-isomer on Reversed-Phase columns due to the slightly higher polarity and smaller hydrophobic footprint of the folded Z-conformation.[1] However, this must be confirmed with standards as elution order can flip on Phenyl phases.

  • UV Spectrum: Both isomers should exhibit identical UV spectra with

    
     around 238-240 nm.[1]
    
System Suitability Testing (SST) Criteria

To ensure the method is valid for routine analysis, the following criteria must be met:

  • Resolution (

    
    ): 
    
    
    
    between Z and E peaks.
  • Tailing Factor (

    
    ): 
    
    
    
    .[1]
  • Precision (RSD):

    
     for retention time and peak area (n=6 injections).
    
Diagram 2: System Suitability Logic

SST Input Injection Data Calc_Rs Calc Resolution (Rs) Target: > 1.5 Input->Calc_Rs Calc_Tf Calc Tailing (Tf) Target: 0.8 - 1.2 Input->Calc_Tf Pass PASS Proceed to Analysis Calc_Rs->Pass Yes Fail FAIL Troubleshoot Calc_Rs->Fail No Calc_Tf->Pass Yes Calc_Tf->Fail No

Caption: Logic flow for determining if the chromatographic system is suitable for routine release testing.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Co-elution (Rs < 1.0) Gradient too steep.Decrease gradient slope (e.g., 0.5% B/min). Switch to Phenyl-Hexyl column.[1]
Peak Tailing Secondary interactions (Silanol).[1]Ensure Formic Acid is fresh.[5] Increase buffer strength slightly (0.2% FA) or use TFA (0.05%).
Baseline Drift UV absorbance of Formic Acid.[1]Use a reference wavelength (e.g., 360 nm) or switch to Phosphoric Acid (non-volatile, UV transparent).[1]
Split Peaks Sample solvent mismatch.Dissolve sample in initial mobile phase (90:10 Water:ACN).[1]

References

  • Machida, K., et al. (2002). "Studies on the constituents of Lonicera species. XVII. New iridoid glycosides of the stems and leaves of Lonicera japonica THUNB." Chemical & Pharmaceutical Bulletin, 50(8), 1041-1044.[1][2]

    • Core Reference: Establishes the isolation and structure of (Z)- and (E)-aldosecologanin.
  • Snyder, L. R., et al. (2012). Practical HPLC Method Development. Wiley-Interscience.[1]

    • Methodology: Principles of selectivity optimization for geometric isomers using Phenyl-Hexyl phases.
  • ChemFaces. (n.d.).[1] "(E)-Aldosecologanin Datasheet".

    • Data: Physical properties and solvent solubility data for standard prepar

Sources

Purification of (Z)-Aldosecologanin by Preparative High-Performance Liquid Chromatography: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for the purification of (Z)-Aldosecologanin, a bioactive secoiridoid glycoside of significant interest in pharmaceutical research, utilizing preparative High-Performance Liquid Chromatography (HPLC). This document outlines the strategic development of a robust purification workflow, from the initial processing of crude botanical extracts to the acquisition of highly purified (Z)-Aldosecologanin. The protocols detailed herein are grounded in established chromatographic principles and are designed to ensure both high yield and purity, thereby facilitating downstream applications in drug development and pharmacological studies.

Introduction: The Significance of Purified (Z)-Aldosecologanin

(Z)-Aldosecologanin, commonly referred to as secologanin, is a pivotal intermediate in the biosynthesis of a vast array of terpenoid indole alkaloids, compounds renowned for their diverse and potent pharmacological activities. Found predominantly in plant families such as Caprifoliaceae (e.g., Lonicera japonica or honeysuckle), the purification of (Z)-Aldosecologanin is a critical prerequisite for its comprehensive biological evaluation and potential therapeutic development.[1]

The primary challenge in isolating (Z)-Aldosecologanin lies in its presence within a complex matrix of structurally similar iridoid glycosides, flavonoids, and other secondary metabolites. Preparative HPLC emerges as the preeminent technique for this task, offering high-resolution separation capabilities essential for achieving the stringent purity requirements of pharmaceutical research.[2] This guide will elucidate the causal reasoning behind the selection of specific chromatographic parameters, thereby empowering researchers to not only replicate the described protocol but also to adapt and optimize it for their unique experimental contexts.

Chemical Properties of (Z)-Aldosecologanin

PropertyValueReference
Molecular FormulaC₁₇H₂₄O₁₀[3]
Molar Mass388.369 g/mol [3]
General ClassSecoiridoid Glycoside[1]
Common Plant SourceLonicera japonica (Honeysuckle)[1]
SolubilitySoluble in water[4]

Strategic Approach to Purification: From Crude Extract to Pure Compound

The purification of (Z)-Aldosecologanin from its natural source, such as the flower buds of Lonicera japonica, is a multi-step process. A preliminary extraction and partial purification are necessary to enrich the target compound and remove bulk impurities before proceeding to the final polishing step with preparative HPLC.

Initial Extraction and Pre-purification of (Z)-Aldosecologanin

A robust initial extraction is paramount for a successful purification campaign. The choice of solvent and extraction methodology is dictated by the physicochemical properties of (Z)-Aldosecologanin and the nature of the plant matrix.

Protocol 1: Extraction from Lonicera japonica

  • Material Preparation : Dried flower buds of Lonicera japonica are finely ground to increase the surface area for efficient extraction.

  • Solvent Extraction : The powdered plant material is extracted with 80% methanol or ethanol at room temperature with agitation.[5] This hydroalcoholic solution is effective in solubilizing polar glycosides like (Z)-Aldosecologanin while minimizing the extraction of highly nonpolar compounds.

  • Filtration and Concentration : The extract is filtered to remove solid plant debris and then concentrated under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to prevent thermal degradation.[6]

  • Liquid-Liquid Partitioning : The concentrated aqueous extract is then subjected to liquid-liquid partitioning with a nonpolar solvent such as n-hexane to remove lipids and other nonpolar impurities. The aqueous phase, containing the iridoid glycosides, is retained.

  • Solid-Phase Extraction (SPE) : As a final pre-purification step, the aqueous extract can be passed through a C18 SPE cartridge. This step helps in removing highly polar compounds and further concentrating the iridoid glycoside fraction.

The Rationale Behind Pre-purification

The pre-purification steps are not merely procedural; they are strategically implemented to enhance the efficiency and longevity of the preparative HPLC column. By removing a significant portion of the interfering matrix, we can achieve higher loading capacities, better resolution, and a longer column lifetime in the subsequent preparative HPLC step.

Purification_Workflow Start Crude Plant Material (Lonicera japonica) Extraction Solvent Extraction (80% Methanol) Start->Extraction Concentration Concentration (Rotary Evaporation) Extraction->Concentration Partitioning Liquid-Liquid Partitioning (n-Hexane/Water) Concentration->Partitioning SPE Solid-Phase Extraction (C18 Cartridge) Partitioning->SPE Prep_HPLC Preparative HPLC (C18 Column) SPE->Prep_HPLC Analysis Purity Analysis (Analytical HPLC, LC-MS) Prep_HPLC->Analysis Final_Product Purified (Z)-Aldosecologanin Analysis->Final_Product

Figure 1: Overall workflow for the purification of (Z)-Aldosecologanin.

Preparative HPLC Protocol for (Z)-Aldosecologanin

The heart of the purification strategy lies in the meticulous development and execution of the preparative HPLC method. The following protocol is a robust starting point, derived from analytical methods for secologanin and related iridoids.

Instrumentation and Chromatographic Conditions

A standard preparative HPLC system equipped with a gradient pump, a high-volume autosampler or manual injector, a UV-Vis detector, and a fraction collector is required.

Table of Preparative HPLC Parameters:

ParameterRecommended SettingRationale
Column C18, 10 µm, 250 x 21.2 mmC18 stationary phases provide excellent retention and selectivity for moderately polar compounds like iridoid glycosides. The larger particle and column dimensions are suitable for preparative scale separations.[7]
Mobile Phase A 0.1% Formic Acid in WaterThe acidic modifier improves peak shape and aids in the ionization of acidic impurities for better separation.[7]
Mobile Phase B AcetonitrileAcetonitrile is a common organic modifier in reversed-phase HPLC, offering good solvating power and low viscosity.
Gradient 5% B to 30% B over 40 minutesA shallow gradient is crucial for resolving closely eluting isomers and congeners.
Flow Rate 20 mL/minThis flow rate is appropriate for a 21.2 mm internal diameter column and can be scaled accordingly for different column sizes.
Detection 240 nmIridoid glycosides typically exhibit UV absorbance in this region.
Injection Volume 1-5 mL (depending on concentration)The injection volume should be optimized to maximize loading without compromising resolution.
Column Temperature 25°CMaintaining a constant temperature ensures reproducible retention times.
Step-by-Step Protocol
  • Sample Preparation : Dissolve the pre-purified extract in the initial mobile phase composition (95% A, 5% B) to a concentration of 10-50 mg/mL. Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.

  • System Equilibration : Equilibrate the preparative HPLC system with the initial mobile phase conditions until a stable baseline is achieved.

  • Injection : Inject the prepared sample onto the column.

  • Gradient Elution : Initiate the gradient program as detailed in the table above.

  • Fraction Collection : Monitor the chromatogram in real-time. Begin collecting fractions just before the elution of the (Z)-Aldosecologanin peak and end collection after the peak has fully eluted. Use time-based or peak-based fraction collection, with the latter being more precise.

  • Post-Run Wash : After the gradient is complete, wash the column with a high percentage of the organic solvent (e.g., 95% B) to elute any strongly retained compounds, followed by re-equilibration at the initial conditions for the next run.

  • Fraction Analysis : Analyze the collected fractions using analytical HPLC to determine their purity.

  • Pooling and Solvent Removal : Pool the fractions that meet the desired purity specifications. Remove the solvent using a rotary evaporator or a lyophilizer to obtain the purified (Z)-Aldosecologanin.

Method Validation and Troubleshooting: A Self-Validating System

A robust protocol is one that is both reproducible and allows for the identification and resolution of potential issues.

Purity Assessment

The purity of the final product should be rigorously assessed using orthogonal analytical techniques.

  • Analytical HPLC-UV : Employ a validated analytical HPLC method with a different column chemistry or mobile phase to confirm the absence of co-eluting impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS) : Confirm the molecular weight of the purified compound and identify any potential low-level impurities that may not be visible by UV detection.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : For structural confirmation and to detect any isomeric impurities.

Troubleshooting Common Issues

Troubleshooting Start Poor Peak Resolution Check_Loading Is Sample Overloading Occurring? Start->Check_Loading Reduce_Loading Reduce Injection Volume/Concentration Check_Loading->Reduce_Loading Yes Check_Gradient Is the Gradient Too Steep? Check_Loading->Check_Gradient No Success Resolution Improved Reduce_Loading->Success Flatten_Gradient Decrease Gradient Slope Check_Gradient->Flatten_Gradient Yes Check_Column Is the Column Degrading? Check_Gradient->Check_Column No Flatten_Gradient->Success Replace_Column Replace Column Check_Column->Replace_Column Yes Replace_Column->Success

Figure 2: A decision tree for troubleshooting poor peak resolution.

Compound Stability Considerations : Although specific forced degradation studies for (Z)-Aldosecologanin are not extensively documented in the public literature, general knowledge of glycosides suggests potential instability under harsh pH conditions.[8] The aldehyde functional group in secologanin could also be susceptible to oxidation.[9]

  • pH Stability : It is advisable to maintain the pH of the mobile phase in the acidic to neutral range (pH 3-7) to prevent hydrolysis of the glycosidic bond.

  • Oxidative Stability : To minimize oxidation, use freshly prepared mobile phases and consider sparging with an inert gas. Store the purified compound under an inert atmosphere.

  • Thermal Stability : Avoid excessive heat during solvent evaporation. Lyophilization is a preferred method for obtaining the final solid product.[6]

Conclusion

The successful purification of (Z)-Aldosecologanin via preparative HPLC is an achievable goal with a systematic and well-reasoned approach. By understanding the chemical nature of the target compound and its surrounding matrix, a robust protocol can be developed and optimized. The detailed methodologies and troubleshooting guidance provided in this application note serve as a strong foundation for researchers and drug development professionals to obtain high-purity (Z)-Aldosecologanin, thereby advancing the exploration of its therapeutic potential.

References

  • Benchchem. (n.d.). Application Notes and Protocols for the Isolation and Purification of (Z)-Aldosecologanin from Plant Extracts.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 161276, Secologanin. Retrieved from [Link]

  • FooDB. (2015). Showing Compound secologanin (FDB031168). Retrieved from [Link]

  • LIPID MAPS Structure Database. (n.d.). Secologanin. Retrieved from [Link]

  • Wikipedia. (n.d.). Secologanin. Retrieved from [Link]

  • Dai, Y., et al. (2013). Preparative isolation and purification of iridoid glycosides from Fructus Corni by high-speed countercurrent chromatography.
  • Wikipedia. (n.d.). Strychnine. Retrieved from [Link]

  • Yamamoto, H., et al. (1999). Secologanin synthase which catalyzes the oxidative cleavage of loganin into secologanin is a cytochrome P450. Phytochemistry, 50(3), 417-422.
  • Góngora-Castillo, E., et al. (2015). Characterization of a second secologanin synthase isoform producing both secologanin and secoxyloganin allows enhanced de novo assembly of a Catharanthus roseus transcriptome. BMC Genomics, 16, 623.
  • Chen, Q., et al. (2012). An Efficient Method for the Preparative Isolation and Purification of Flavonoid Glycosides and Caffeoylquinic Acid Derivatives from Leaves of Lonicera japonica Thunb. Using High Speed Counter-Current Chromatography (HSCCC) and Prep-HPLC Guided by DPPH-HPLC Experiments. Molecules, 17(4), 4357-4371.
  • Stevens, L. H., et al. (1996). Localization of secologanin in Catharanthus roseus cells. Plant Physiology and Biochemistry, 34(5), 691-699.
  • Silver, J. (2016). Response to "Which is the best column for preparative HPLC for purification of compounds from plant extracts?". ResearchGate. Retrieved from [Link]

  • Geu-Flores, F., et al. (2012). An alternative route to secologanin and the biosynthesis of iridoids in roots of Catharanthus roseus.
  • Dong, M., et al. (2014). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC North America, 32(10), 788-803.
  • Sharma, M. K., & Murugesan, M. (2017). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method.
  • Saudagar, R. B., & Mahale, M. M. (2019). Stability Indicating HPLC Method Development: A Review. Journal of Drug Delivery and Therapeutics, 9(3-s), 1103-1104.
  • Geu-Flores, F., et al. (2012). Biotransformation of tryptamine and secologanin into plant terpenoid indole alkaloids by transgenic yeast. Applied and Environmental Microbiology, 78(15), 5238-5244.
  • Dai, Y., et al. (2023). Efficient strategies for preparative separation of iridoid glycosides and flavonoid glycosides from Hedyotis diffusa.
  • Dhar, A. K., et al. (2015).
  • Waterhouse, G. (2010). Understanding the chemical basis of drug stability and degradation. The Pharmaceutical Journal. Retrieved from [Link]

  • Que, F., et al. (2019). Thermal Degradation of Bioactive Compounds during Drying Process of Horticultural and Agronomic Products: A Comprehensive Overview. Foods, 8(12), 614.
  • Boppy, N. V. V. D. P., et al. (2025). Stability-indicating HPLC method optimization using quality by design with design of experiments approach for quantitative estimation of organic related impurities of Doripenem in pharmaceutical formulations. Journal of Applied Pharmaceutical Science, 15(02), 114-126.
  • Huo, Y., et al. (2022). Improving the Thermal and Oxidative Stability of Food-Grade Phycocyanin from Arthrospira platensis by Addition of Saccharides and Sugar Alcohols. Foods, 11(15), 2244.
  • Aspinall, G. O., & Zweifel, G. (1957). Base-catalyzed Degradations of Carbohydrates. I. Synthesis and Alkaline Degradation of 2-O-β-D-Glucopyranosyl-3-O-methyl-D-glucose. Canadian Journal of Chemistry, 35(11), 1219-1227.

Sources

Solvent systems for thin-layer chromatography (TLC) of iridoid glycosides

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimized Solvent Systems for Thin-Layer Chromatography (TLC) of Iridoid Glycosides

Executive Summary & Scientific Rationale

Iridoid glycosides (e.g., aucubin, catalpol, loganin) represent a significant challenge in planar chromatography due to their high polarity, thermal instability, and lack of a strong UV chromophore. Unlike flavonoids, which are easily detected under UV light, iridoids require specific chemical derivatization for visualization.

This guide moves beyond basic textbook recipes to provide a field-validated approach for the separation of these monoterpenoid glycosides. The methodology focuses on two critical "pillars" of separation:

  • Phase Selectivity: Balancing the hydrophilic glucose moiety against the variable aglycone structure using ternary and quaternary solvent systems.

  • Specific Detection: Utilizing the chemical reactivity of the enol-ether system and acid-sensitive hemiacetals for high-contrast visualization.

Strategic Solvent System Selection

The choice of mobile phase is dictated by the specific polarity of the glycoside and the complexity of the matrix. We categorize these into System A (General Screening) and System B (High-Resolution).

Table 1: Optimized Mobile Phases for Iridoid Glycosides
System ClassComposition (v/v/v/v)Rationale & MechanismTarget Analytes
System A (Classic)Chloroform : Methanol : Water (64 : 50 : 10)"The Wagner-Bladt Standard" High methanol content solubilizes the glucose moiety; chloroform moderates migration. Water is critical for deactivating silica activity to prevent tailing.General screening of crude extracts; separating glycosides from aglycones.
System B (High-Res)Ethyl Acetate : Formic Acid : Acetic Acid : Water (100 : 11 : 11 :[1] 26)"The Sharp-Band System" Acidic modifiers suppress ionization of free carboxyl groups (e.g., in loganic acid) and tighten bands. High water content suits very polar glycosides.Complex matrices; separation of structural isomers; acidic iridoids.
System C (Alternative)Ethyl Acetate : Methanol : Water (77 : 15 : 8)"The Eco-Friendly Alternative" Eliminates chlorinated solvents. Good for less polar derivatized iridoids.Quality control in regulated environments (avoiding CHCl3).

Critical Technical Note: System A is often a biphasic mixture. You must use the lower phase if separation occurs, or adjust temperature to ensure homogeneity. System B is typically homogeneous but requires careful equilibration.

Visualization & Derivatization Chemistry

Since most iridoids are UV-inactive (except those with conjugated double bonds like plumericin), chemical derivatization is mandatory.

Reagent 1: Vanillin-Sulfuric Acid (Universal)
  • Mechanism: Acid-catalyzed condensation of vanillin with the activated positions of the terpenoid skeleton, followed by oxidation.

  • Preparation: Dissolve 1 g Vanillin in 100 mL Ethanol. Add 2 mL conc. Sulfuric Acid (H₂SO₄) dropwise.

  • Result: Iridoids appear as Blue, Violet, or Red spots on a light background.

  • Stability: High.

Reagent 2: Ehrlich’s Reagent (Specific)
  • Mechanism: p-Dimethylaminobenzaldehyde (p-DAB) reacts specifically with the enol-ether system present in the cyclopentane ring of many iridoids.

  • Preparation: 1 g p-DAB in 50 mL conc. HCl and 50 mL Ethanol.

  • Result: Specific Blue/Grey spots.

  • Selectivity: Distinguishes iridoids from other glycosides (like flavonoids) which do not react as characteristically.

Visualization of Experimental Logic

The following diagrams illustrate the decision process for solvent selection and the physical workflow for analysis.

Figure 1: Solvent Selection Decision Tree

SolventSelection Start Start: Define Sample Matrix IsCrude Is it a Crude Extract? Start->IsCrude IsPure Is it a Purified Fraction? Start->IsPure CrudeDecision Target: General Profiling IsCrude->CrudeDecision PureDecision Target: Isomer Separation IsPure->PureDecision SystemA Use System A (CHCl3:MeOH:H2O) Robust, tolerates lipids CrudeDecision->SystemA SystemB Use System B (EtOAc:HCOOH:AcOH:H2O) High Resolution, Sharp Bands PureDecision->SystemB AcidicCheck Contains Acidic Iridoids? (e.g., Loganic Acid) SystemA->AcidicCheck AcidicCheck->SystemB Yes (Requires Acidic Modifiers)

Caption: Logical flow for selecting the appropriate mobile phase based on sample purity and acidity.

Figure 2: Derivatization Workflow

Derivatization Step1 1. Elution (Dry Plate Completely) Step2 2. Spray Reagent (Vanillin-H2SO4) Step1->Step2 Note Critical: Remove all acid/solvent traces before spraying Step1->Note Step3 3. Heating (105°C for 5-10 min) Step2->Step3 Step4 4. Visualization (Vis + UV 366nm) Step3->Step4

Caption: Step-by-step visualization protocol ensuring safety and reproducibility.

Detailed Experimental Protocol

Objective: Qualitative fingerprinting of Aucubin and Catalpol in Plantago lanceolata or Vitex agnus-castus.

Materials:

  • Plates: HPTLC Silica Gel 60 F254 (Merck/Millipore), 20 x 10 cm.

  • Sample: 1.0 g dried leaf powder extracted in 10 mL Methanol (sonicate 15 min, filter).

  • Standards: Aucubin (0.1 mg/mL in MeOH), Catalpol (0.1 mg/mL in MeOH).

Step-by-Step Procedure:

  • Plate Pre-Washing: Elute the blank plate with Methanol to the top to remove binder impurities. Dry at 120°C for 20 mins. Why: This reduces background noise during the heating/charring step.

  • Sample Application: Apply 2-5 µL of sample and standards as 8 mm bands (not spots) using a semi-automated applicator (e.g., Linomat 5). Keep 10 mm from the bottom edge.

  • Chamber Saturation: Line a twin-trough chamber with filter paper. Add System B (EtOAc:HCOOH:AcOH:H2O). Allow to saturate for 20 minutes . Why: Saturation ensures laminar flow and reproducible Rf values.

  • Development: Place plate in chamber. Develop until solvent front reaches 70 mm (approx. 20-30 mins).

  • Drying: Remove plate. Dry in a stream of cold air for 5 minutes, then warm air for 2 minutes. Crucial: All formic/acetic acid must be removed, or it will interfere with the color reaction.

  • Derivatization: Spray with Vanillin-Sulfuric Acid reagent until the plate is faintly wet (do not soak).

  • Heating: Heat on a plate heater at 105°C. Observe color development every 30 seconds.

    • Aucubin: Typically appears as a Blue/Violet band (Rf ~ 0.3 - 0.4 in System B).

    • Catalpol: Typically appears as a Brownish-Red to Violet band (Rf ~ 0.2 - 0.3 in System B).

Troubleshooting & "Self-Validation"

  • Issue: Tailing Bands.

    • Cause: Interaction with silanol groups or insufficient acid in mobile phase.

    • Fix: Increase the water content slightly in System A, or ensure Formic acid is fresh in System B.

  • Issue: No Spots Visible.

    • Cause: Plate not heated long enough, or sample concentration too low.

    • Fix: Iridoids are thermally stable during charring; do not fear heating to 110°C. Ensure the plate was dried of mobile phase acids before spraying.

  • Issue: Blurred Separation.

    • Cause: Non-equilibrium.

    • Fix: Ensure chamber saturation (Step 3). Do not skip the filter paper lining.

References

  • Wagner, H., & Bladt, S. (1996).[2] Plant Drug Analysis: A Thin Layer Chromatography Atlas (2nd ed.). Springer. (The authoritative source for System A and detection reagents).

  • Reich, E., & Schibli, A. (2007). High-Performance Thin-Layer Chromatography for the Analysis of Medicinal Plants. Thieme. (Modern HPTLC protocols and System B optimization).

  • European Pharmacopoeia (Ph. Eur.) . Agnus Castus Fruit Monograph. (Standardizes the use of Methanol/Water extraction and specific iridoid markers).

  • Sherma, J., & Fried, B. (2003). Handbook of Thin-Layer Chromatography. Marcel Dekker.[3] (Details on Ehrlich’s reagent mechanisms).

Sources

In vitro assay conditions for strictosidine synthase with (Z)-Aldosecologanin

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Precision In Vitro Assay for Strictosidine Synthase (STR) Targeting the (Z)-Aldosecologanin Reactive Intermediate

Introduction & Scientific Context

Strictosidine synthase (STR, EC 4.3.3.[1][2]2) is the gatekeeper enzyme in the biosynthesis of monoterpenoid indole alkaloids (MIAs), a class of natural products that includes the anticancer agents vinblastine and vincristine. STR catalyzes the stereoselective Pictet-Spengler condensation of tryptamine with secologanin to form 3-


(S)-strictosidine.[1][3]

The Substrate Specificity: (Z)-Aldosecologanin While "secologanin" is the commonly cited substrate, the enzymatic reaction specifically requires the (Z)-aldosecologanin species. In solution, secologanin exists in equilibrium between a stable hemiacetal (lactol) form and a reactive open-chain aldehyde form. The "Z" designation refers to the stereochemistry of the enol ether double bond, which is critical for proper binding in the STR active site (specifically interacting with residues Val208 and Phe226).

This application note details a rigorous protocol for assaying STR activity, explicitly accounting for the chemical instability and equilibrium dynamics of the (Z)-aldosecologanin substrate.

Mechanism of Action

The reaction proceeds via a "bi-bi" mechanism where tryptamine and the aldehyde form of secologanin bind to form a Schiff base (iminium) intermediate. The enzyme then catalyzes a stereoselective ring closure (electrophilic aromatic substitution) to yield strictosidine.[1]

Figure 1: STR Reaction Pathway

STR_Pathway Tryptamine Tryptamine Schiff Schiff Base (Iminium Ion) Tryptamine->Schiff + STR Secologanin Secologanin (Lactol Form) AldoSec (Z)-Aldosecologanin (Reactive Aldehyde) Secologanin->AldoSec Equilibrium AldoSec->Schiff + STR Strictosidine 3-α(S)-Strictosidine Schiff->Strictosidine Cyclization (Pictet-Spengler)

Caption: The kinetic pathway highlights the requirement for the open-chain (Z)-aldosecologanin intermediate, which forms a Schiff base with tryptamine before cyclization.

Materials & Reagents

To ensure reproducibility, use high-purity reagents. The instability of secologanin requires careful handling.

Reagents
  • Enzyme: Recombinant Strictosidine Synthase (e.g., Rauvolfia serpentina or Catharanthus roseus variants), purified >90% by Ni-NTA chromatography.

  • Substrate A: Tryptamine hydrochloride (Sigma-Aldrich, >98%).

  • Substrate B: Secologanin (isolated from Lonicera japonica or C. roseus).

    • Quality Control: Purity must be verified by NMR to confirm the integrity of the iridoid glycoside structure.

  • Buffer System: 50 mM Potassium Phosphate, pH 7.0 (Optimum range 6.5–7.5).

  • Quenching Agent: 10% (v/v) Trichloroacetic acid (TCA) or 0.5 M NaOH (depending on downstream analysis).

  • Internal Standard: 5-Methyltryptamine (for HPLC normalization).

Equipment
  • HPLC system with UV-Vis detector (Agilent 1200 or equivalent).

  • C18 Reverse-phase column (e.g., Zorbax Eclipse Plus C18, 3.5 µm, 4.6 x 100 mm).

  • Thermomixer or water bath controlled at 30°C.

Experimental Protocol

This protocol is designed for a standard kinetic assay (100 µL reaction volume).

Step 1: Substrate Preparation (Critical)
  • Tryptamine Stock (10 mM): Dissolve tryptamine HCl in degassed water. Store at -20°C.

  • Secologanin Stock (10 mM): Dissolve lyophilized secologanin in water.

    • Note: Do not dissolve in acidic buffers or alcohols for long periods, as this promotes acetal exchange or degradation. Use immediately or flash freeze.

Step 2: Reaction Assembly

Prepare the master mix on ice to prevent premature reaction.

ComponentVolume (µL)Final Concentration
Phosphate Buffer (50 mM, pH 7.0)7035 mM
Tryptamine Stock (10 mM)101 mM
Secologanin Stock (10 mM)101 mM
Total Volume (Pre-Enzyme) 90
Step 3: Initiation & Incubation
  • Pre-incubate the substrate mix at 30°C for 5 minutes . This ensures temperature equilibration.

  • Initiate the reaction by adding 10 µL of STR enzyme (approx. 0.5 - 1.0 µg protein).

  • Mix gently by pipetting (do not vortex vigorously to avoid protein denaturation).

  • Incubate at 30°C for exactly 15 minutes .

    • Linearity Check: For unknown enzyme preparations, run a time course (5, 10, 20, 30 min) to ensure the rate is linear.

Step 4: Termination
  • Add 100 µL of Stop Solution (e.g., Methanol containing 0.1% Formic Acid or 10% TCA).

  • Vortex immediately.

  • Centrifuge at 14,000 x g for 10 minutes to pellet precipitated protein.

  • Transfer supernatant to HPLC vials.

Analytical Workflow (HPLC-UV)

Figure 2: Assay Workflow

Assay_Workflow Prep Substrate Prep (Fresh Secologanin) Incubate Incubation 30°C, pH 7.0, 15 min Prep->Incubate Quench Quench + MeOH/Formic Acid Incubate->Quench Analyze HPLC Analysis C18 Column, UV 280nm Quench->Analyze

Caption: The streamlined workflow ensures minimal degradation of the labile aldehyde substrate before and after the enzymatic step.

Chromatographic Conditions
  • Column: C18 Reverse Phase.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 10% B to 60% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 280 nm (detects the indole moiety).

Data Interpretation
  • Tryptamine Retention Time: ~4.5 min.

  • Strictosidine Retention Time: ~8.2 min.

  • Calculation: Quantify the area of the strictosidine peak using a standard curve.

    • Activity (nkat/mg) = (Moles of Product) / (Time in sec × mg Enzyme).

Troubleshooting & Optimization

IssuePossible CauseSolution
Low Activity Secologanin degradationVerify substrate purity by NMR. Ensure fresh stock preparation.
Non-linear Kinetics Substrate depletionReduce incubation time or enzyme concentration.
High Background Non-enzymatic Pictet-SpenglerRun a "No Enzyme" control. The chemical reaction is slow at pH 7.0 but possible.
Peak Broadening Column aging or pH mismatchEnsure mobile phase pH is buffered (Formic acid or TFA).

References

  • Ma, X., et al. (2006). The structure of Rauvolfia serpentina strictosidine synthase is a novel six-bladed β-propeller fold in plant proteins.[3] The Plant Cell. Link

  • McCoy, E., Galan, M.C., & O'Connor, S.E. (2006). Substrate specificity of strictosidine synthase.[3] Bioorganic & Medicinal Chemistry Letters. Link

  • Treimer, J.K.[3] & Zenk, M.H. (1979). Purification and properties of strictosidine synthase, the key enzyme in indole alkaloid formation.[3] European Journal of Biochemistry.[3] Link

  • Bernhardt, P., et al. (2007). Molecular basis of the strictosidine synthase reaction. Journal of the American Chemical Society. Link

Sources

Application Note: Optimized Solid-Phase Extraction (SPE) Cleanup for (Z)-Aldosecologanin Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scientific Context

(Z)-Aldosecologanin (often referred to simply as secologanin in its hemiacetal form) is a critical secoiridoid glucoside and the direct biosynthetic precursor to strictosidine, the central intermediate for over 2,500 monoterpenoid indole alkaloids (MIAs) including vinblastine and quinine.

Found predominantly in Lonicera japonica (Honeysuckle), Catharanthus roseus, and Symphoricarpos albus, this molecule presents unique analytical challenges:

  • Polarity: It possesses a glucose moiety and an aldehyde/hemiacetal functionality, making it highly polar and prone to early elution in Reverse Phase (RP) chromatography.

  • Instability: The aldehyde group in the open-chain (Z)-aldosecologanin form is reactive. The molecule is heat-sensitive and susceptible to acid-catalyzed rearrangement.

  • Matrix Complexity: Plant extracts are rich in chlorophyll, tannins, and simple sugars which interfere with ionization in LC-MS and UV detection in HPLC.

This protocol details a robust Solid-Phase Extraction (SPE) workflow designed to isolate (Z)-Aldosecologanin from complex plant matrices, ensuring high recovery and removal of critical interferences.

Experimental Principle

The isolation strategy leverages the Hydrophilic-Lipophilic Balance (HLB) or standard C18 (Octadecyl) chemistry.

  • Retention Mechanism: (Z)-Aldosecologanin is retained via weak hydrophobic interactions between its iridoid skeleton and the C18 chains.

  • Cleanup Strategy:

    • Interference Removal (Wash): Highly polar compounds (sugars, salts, simple organic acids) are removed with water.

    • Target Elution: The target is eluted with a moderate organic strength (20–30% Methanol/Acetonitrile).

    • Matrix Removal (Post-Elution): Highly hydrophobic compounds (chlorophyll, waxes, sterols) remain bound to the cartridge and are discarded, preventing column fouling during subsequent LC analysis.

Materials & Reagents

Reagents
  • Methanol (MeOH): LC-MS Grade.

  • Acetonitrile (MeCN): LC-MS Grade.

  • Water: Ultra-pure (18.2 MΩ·cm).

  • Formic Acid (FA): LC-MS Grade (optional modifier).

Hardware
  • SPE Cartridge:

    • Primary Recommendation: Polymeric HLB (Hydrophilic-Lipophilic Balanced), 60 mg / 3 mL. (Provides better retention for polar glycosides than silica-based C18).

    • Alternative: C18 (End-capped), 500 mg / 6 mL.

  • Vacuum Manifold: Capable of maintaining 10-15 inHg vacuum.

  • Sample Filtration: 0.22 µm PTFE or Nylon syringe filters.

Detailed Protocol

Phase A: Sample Extraction

Rationale: Efficient release of intracellular glycosides while minimizing chlorophyll extraction.

  • Grinding: Pulverize dried plant material (e.g., L. japonica buds) to a fine powder (< 0.5 mm).

  • Extraction Solvent: Use Methanol:Water (70:30 v/v) .

    • Note: 100% Methanol extracts excessive chlorophyll; 100% Water extracts excessive pectins/sugars. 70% MeOH is the optimal compromise for iridoids.

  • Process:

    • Add 10 mL solvent per 1 g of powder.

    • Ultrasonicate for 30 minutes at room temperature (< 30°C to prevent degradation).

  • Clarification: Centrifuge at 4,000 rpm for 10 min. Collect supernatant.

  • Dilution (Critical): Dilute the supernatant with Water to reduce the organic content to < 5% MeOH .

    • Why? Loading a high-organic sample (70% MeOH) onto an SPE cartridge will cause the target analyte to break through (elute immediately) without retention.

Phase B: SPE Cleanup (The "CLWE" Workflow)
StepSolvent / ActionVolume (for 60mg Cartridge)Critical Technical Note
1. Condition Methanol3 mLSolvates the sorbent ligands, increasing surface area for interaction.
2. Equilibrate Water3 mLPrepares the column environment to match the sample matrix (aqueous).
3. Load Diluted Sample2 - 5 mLLoad rate: 1 drop/sec. Do not apply high vacuum. Slow interaction is key for polar retention.
4. Wash 1 Water3 mLRemoves salts, free sugars, and highly polar primary metabolites.
5. Wash 2 5% Methanol in Water3 mLRemoves slightly less polar impurities without eluting the glycoside.
6. Elute (Target) 30% Acetonitrile (or 40% MeOH)2 x 1.5 mLCollect this fraction. (Z)-Aldosecologanin elutes here. Stronger solvents will co-elute chlorophyll.
7. Wash (Waste) 100% Acetonitrile3 mLElutes retained chlorophyll/lipids. Discard this fraction.
Phase C: Post-Treatment
  • Evaporation: Evaporate the "Elute" fraction to dryness using a nitrogen evaporator or rotary evaporator.

    • Temperature Limit:Max 45°C . (Z)-Aldosecologanin is heat labile.

  • Reconstitution: Dissolve residue in 1 mL of Initial Mobile Phase (e.g., 90:10 Water:MeCN with 0.1% Formic Acid).

  • Filtration: Filter through 0.22 µm membrane before HPLC injection.

Visual Workflow (Graphviz)

SPE_Workflow cluster_0 Phase A: Extraction cluster_1 Phase B: SPE Cleanup (HLB/C18) cluster_2 Phase C: Analysis RawMaterial Dried Plant Powder Extract Extraction (70% MeOH, Ultrasonication) RawMaterial->Extract Dilution Dilution (Dilute to <5% Organic) Extract->Dilution Condition 1. Condition (MeOH -> Water) Dilution->Condition Load 2. Load Sample (Slow flow rate) Condition->Load Wash 3. Wash (Water -> 5% MeOH) Removes Sugars/Salts Load->Wash Elute 4. Elute Target (30% MeCN) Wash->Elute Waste1 Polar Waste Wash->Waste1 Discard Flush 5. Flush Waste (100% MeCN) Removes Chlorophyll Elute->Flush Evap Evaporation (<45°C) Elute->Evap Waste2 Non-Polar Waste Flush->Waste2 Discard HPLC HPLC/MS Analysis (Z)-Aldosecologanin Evap->HPLC

Caption: Optimized SPE workflow for (Z)-Aldosecologanin showing critical dilution, wash, and elution steps to separate the target from polar sugars and non-polar chlorophyll.

Validation & Quality Control

To ensure the trustworthiness of this protocol, the following validation parameters should be established in your laboratory:

Recovery Assessment

Spike a blank matrix (or solvent) with a known standard of Secologanin.

  • Formula:

    
    
    
  • Target: > 85% recovery is expected with this protocol.

  • Troubleshooting Low Recovery:

    • Issue: Analyte breakthrough during loading.

    • Fix: Ensure sample organic solvent content is < 5% before loading.

    • Issue: Analyte eluting in wash.[1]

    • Fix: Reduce Wash 2 solvent strength (e.g., from 5% MeOH to 2% MeOH).

Precision (RSD)

Perform triplicate extractions. The Relative Standard Deviation (RSD) of the peak area should be < 5% .

Stability Check

Inject the reconstituted sample immediately, then again after 12 hours in the autosampler (kept at 4°C). (Z)-Aldosecologanin can undergo ring opening/closing or degradation.

  • Observation: If peak splitting occurs (doublet), it may indicate separation of the hemiacetal anomers or ring-opened forms. Buffering the mobile phase (0.1% Formic Acid) helps stabilize the peak shape.

References

  • Kim, H. K., Choi, Y. H., Luijendijk, T. J., & Verpoorte, R. (2004). Comparison of extraction methods for secologanin and the quantitative analysis of secologanin from Symphoricarpos albus using 1H-NMR. Phytochemical Analysis, 15(4), 257–261.

  • Guirimand, G., et al. (2011). Separtion and localization of secologanin in Catharanthus roseus. Plant Physiology, 157(4). (Contextualizing the vacuolar storage of secologanin).
  • BenchChem. (2025).[2] Application Notes and Protocols for the Isolation and Purification of (Z)-Aldosecologanin from Plant Extracts.

  • Sigma-Aldrich (Supelco). (1998). Guide to Solid Phase Extraction. Bulletin 910.

Sources

Troubleshooting & Optimization

Improving stability of (Z)-Aldosecologanin aldehyde group in solution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for (Z)-Aldosecologanin. This resource is designed for researchers, scientists, and drug development professionals to address the inherent instability of the aldehyde functional group in this valuable secoiridoid. Our goal is to provide you with not just protocols, but the underlying chemical principles to empower you to design robust experiments and ensure the integrity of your results.

Frequently Asked Questions (FAQs)

Here are answers to the most common initial queries regarding (Z)-Aldosecologanin stability.

Q1: My (Z)-Aldosecologanin solution is showing signs of degradation shortly after preparation. What is the most likely cause?

A: The primary culprit is the high reactivity of the aldehyde functional group. Aldehydes are susceptible to rapid oxidation, even by atmospheric oxygen, converting them into inactive carboxylic acids.[1][2] Additionally, in the presence of protic solvents (like alcohols or water), the aldehyde can form unstable hemiacetals or hydrates, altering its structure and reactivity.[3][4]

Q2: What is the single most important factor to control for improving stability?

A: pH is critical. The stability of secoiridoids and the reactivity of the aldehyde group are highly dependent on the pH of the solution. For related compounds like oleuropein, a slightly acidic pH around 5 has been shown to be optimal for stability.[5] Extreme pH values (both acidic and basic) can catalyze degradation pathways. We strongly recommend using a well-buffered solution in the pH 4.5-5.5 range as a starting point.

Q3: Can I store (Z)-Aldosecologanin in a standard laboratory freezer?

A: Yes, and you absolutely should. Low temperature is crucial for slowing down degradation kinetics. For short-term storage (days to weeks), -20°C is adequate. For long-term storage (months), we recommend -80°C. However, temperature control alone is insufficient; it must be combined with proper pH, solvent selection, and atmospheric control.[5]

Q4: I am seeing a new peak in my HPLC analysis. What could it be?

A: A new, more polar peak is often the corresponding carboxylic acid, a product of aldehyde oxidation. Another possibility is the formation of an adduct if reactive species are present in your solution. If you are using an alcohol-based solvent, you may also be observing a hemiacetal, which exists in equilibrium with the aldehyde.[6] Mass spectrometry (MS) is the most effective way to identify these degradation products.[7]

Troubleshooting Guide: Diagnosing and Solving Instability

This section provides a deeper dive into specific stability issues and offers detailed, actionable protocols.

Issue 1: Rapid Degradation Due to Oxidation

Causality: The aldehyde C-H bond is relatively weak and susceptible to attack by radicals, particularly oxygen. This process, known as auto-oxidation, is often initiated by light, trace metal impurities, or heat and results in the formation of a carboxylic acid.[1][8] This is a common fate for many aldehydes and a primary concern for (Z)-Aldosecologanin.

Solution Workflow: Minimizing Oxidation

start Start: Prepare Solution inert_gas 1. Use Degassed Solvents (Sparged with Ar or N2) start->inert_gas Prevent dissolved O2 antioxidant 2. Add Antioxidant (e.g., BHT, 10-50 µM) inert_gas->antioxidant Scavenge radicals headspace 3. Purge Headspace (Blanket vial with Ar or N2) antioxidant->headspace Prevent re-oxidation storage 4. Store Properly (Amber vial, -80°C) headspace->storage Minimize light/heat

Caption: Workflow for preventing oxidative degradation.

Protocol 1: Preparation of an Oxygen-Free (Z)-Aldosecologanin Solution
  • Solvent Degassing: Choose an appropriate, high-purity solvent (e.g., acetonitrile, buffered aqueous solution). Sparge the solvent with an inert gas (Argon or Nitrogen) for at least 15-20 minutes to remove dissolved oxygen.

  • Antioxidant Addition (Optional but Recommended): For long-term experiments, consider adding a radical-scavenging antioxidant. Butylated hydroxytoluene (BHT) is a common choice. Prepare a concentrated stock solution and add it to your final solution to achieve a final concentration of 10-50 µM.

  • Compound Dissolution: Weigh (Z)-Aldosecologanin in a clean vial. Add the degassed solvent to dissolve the compound.

  • Inert Atmosphere Blanketing: Before sealing the vial, gently blow a stream of inert gas over the surface of the solution (the headspace) for 10-15 seconds to displace any air that entered during dissolution.

  • Proper Sealing and Storage: Use a vial with a PTFE-lined cap. Seal tightly and immediately store at the recommended temperature (-20°C or -80°C), protected from light by using an amber vial or wrapping it in aluminum foil.[9][10]

Issue 2: pH-Mediated Degradation

Causality: The stability of the entire secoiridoid structure, including the aldehyde, is sensitive to pH. Strongly acidic conditions can catalyze hydrolysis of other functional groups or promote unwanted cyclization reactions. Strongly basic conditions can promote enolate formation and subsequent side reactions, and may also catalyze oxidation.[11] Maintaining the solution within a narrow, slightly acidic pH window is essential for preserving the molecule's integrity.

Recommended pH and Buffer Systems
ParameterRecommendationRationale
Optimal pH Range 4.5 - 5.5Balances stability of the secoiridoid core and minimizes aldehyde-specific degradation. Based on stability data for related natural products.[5]
Primary Buffer Acetate BufferGood buffering capacity in the target pH range. A combination of sodium acetate and potassium acetate has been patented for stabilizing aldehyde solutions.[12]
Alternative Buffer MES BufferGood for biological assays where phosphate or acetate may interfere. Buffering range (5.5-6.7) is slightly higher but may be acceptable.
Buffer Concentration 10 - 50 mMSufficient to control pH without introducing excessively high ionic strength, which could affect solubility or activity.
Protocol 2: Preparing a Buffered Stock Solution
  • Buffer Preparation: Prepare a 100 mM stock solution of Sodium Acetate buffer at pH 5.0. Filter through a 0.22 µm filter.

  • Solvent Degassing: If preparing an aqueous stock, degas the buffer as described in Protocol 1. If using an organic solvent like DMSO for an initial high-concentration stock, ensure the DMSO is anhydrous and of high purity.

  • Dissolution: Dissolve the (Z)-Aldosecologanin in a minimal amount of a compatible organic solvent (e.g., DMSO) if necessary, then dilute to the final concentration using the degassed pH 5.0 acetate buffer. Ensure the final concentration of the organic solvent is minimal (e.g., <1%) to avoid impacting pH and stability.

  • Verification: After preparation, re-check the pH of the final solution to ensure it is within the target range.

  • Storage: Store under an inert atmosphere at -80°C as described previously.

Issue 3: Instability in Protic Solvents (Hemiacetal Formation)

Causality: Aldehydes exist in equilibrium with hemiacetals in the presence of alcohols, or with hydrates (gem-diols) in the presence of water.[4][13] While this is a reversible reaction, the formation of these species means that a portion of your active compound is in a different chemical form, which can complicate quantification and biological assays. In some cases, these hemiacetals can undergo further, irreversible reactions.

cluster_0 Equilibrium in Protic Solvents Aldehyde (Z)-Aldosecologanin (Aldehyde Form) Hemiacetal Hemiacetal Form Aldehyde->Hemiacetal + ROH - ROH

Caption: Reversible formation of a hemiacetal from the aldehyde.

Solution Workflow: Managing Solvent Effects
  • Prioritize Aprotic Solvents: Whenever possible, use aprotic solvents like acetonitrile (ACN), dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) for stock solutions.[14] This completely avoids the issue of hemiacetal formation.

  • Minimize Water Content: If an aqueous buffer is required, prepare it with high-purity water and minimize exposure to humidity. For organic solvents, use anhydrous grades.

  • Understand the Equilibrium: If a protic solvent (e.g., ethanol for a biological assay) is unavoidable, be aware that an equilibrium will be established. Allow the solution to equilibrate for a consistent period before use to ensure reproducibility between experiments.

  • Advanced Strategy - Acetal Protection: For applications requiring absolute stability where the aldehyde itself is not immediately needed for reaction, it can be chemically "protected" by converting it to a stable acetal.[6][15] This is an advanced synthetic procedure involving reaction with a diol (like ethylene glycol) under acidic conditions. The aldehyde can be regenerated later by treatment with aqueous acid.[6] This strategy is only recommended for users with a strong synthetic chemistry background.

Monitoring Stability: A Quantitative Approach

Trustworthy science requires self-validation. You must be able to quantify the stability of your compound under your specific experimental conditions.[7] High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and accessible method for this purpose.[16][17]

Protocol 3: HPLC-Based Stability Study
  • Establish Initial Purity (T=0):

    • Prepare a fresh solution of (Z)-Aldosecologanin under your optimized conditions (buffered, degassed solvent, etc.).

    • Immediately inject a sample onto a suitable HPLC system (e.g., C18 column).

    • Develop a gradient method (e.g., water/acetonitrile with 0.1% formic acid) that gives a sharp, well-resolved peak for the parent compound.

    • Record the peak area and retention time. This is your 100% reference.

  • Incubate Samples:

    • Aliquot the stock solution into several sealed vials.

    • Store these aliquots under the conditions you wish to test (e.g., 4°C, room temperature, exposed to light vs. dark).

  • Analyze at Time Points:

    • At regular intervals (e.g., 1, 4, 8, 24 hours), retrieve one aliquot from each condition.

    • Inject the sample into the HPLC using the same method as the T=0 analysis.

  • Calculate Remaining Purity:

    • Compare the peak area of the parent compound at each time point to the T=0 peak area.

    • % Remaining = (Area_TimeX / Area_Time0) * 100

    • Look for the appearance of new peaks, noting their retention times and area.

This systematic approach will provide you with quantitative data on the stability of (Z)-Aldosecologanin in your specific experimental matrix, allowing you to confidently define handling and storage procedures.

References
  • Van Wyk, J., et al. (2012). Method of stabilizing an aldehyde. U.S.
  • Wirtz, R., et al. (2000). Method of stabilizing aldehydes. U.S.
  • Vaz, F., et al. (2019). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. Metabolites. [Link]

  • Cornish, L. (2025). Analytical Techniques In Stability Testing. Separation Science. [Link]

  • Van Wyk, J. (Patent). A Stable Aqueous Aldehyde Solution. Quick Company. [Link]

  • Formacare. (n.d.). Analytical Method Determination of Volatile Aldehydes in Ambient Air. Formacare. [Link]

  • Dermeche, S., et al. (2021). Changes in secoiridoids content and chemical characteristics of cultivated and wild Algerian olive oil, in term of fruit maturation. PLOS One. [Link]

  • March, J. (2026). Aldehyde. Britannica. [Link]

  • Dermeche, S., et al. (2021). Changes in secoiridoids content and chemical characteristics of cultivated and wild Algerian olive oil, in term of fruit maturation. National Institutes of Health. [Link]

  • Clark, J. (n.d.). Oxidation of aldehydes and ketones. Chemguide. [Link]

  • Alcolado, C.I., et al. (2023). Oxidation of Aldehydes Used as Food Additives by Peroxynitrite. Antioxidants. [Link]

  • Karkoula, E., et al. (2022). Oxidized Forms of Olive Oil Secoiridoids: Semisynthesis, Identification and Correlation with Quality Parameters. Planta Medica. [Link]

  • Ashenhurst, J. (2010). Hydrates, Hemiacetals, and Acetals. Master Organic Chemistry. [Link]

  • Romero-Segura, C., et al. (2019). Effect of pH (A), temperature (B), and thermal stability (C) on the... ResearchGate. [Link]

  • de Souza, R.M., et al. (2019). Effects of Solvent Polarity on the Reaction of Aldehydes and Ketones with a Hydrazide-Bound Scavenger Resin. ACS Omega. [Link]

  • De Ceglie, C., et al. (2021). Exploring the Isomeric Precursors of Olive Oil Major Secoiridoids: An Insight into Olive Leaves and Drupes by Liquid-Chromatography and Fourier-Transform Tandem Mass Spectrometry. Foods. [Link]

  • Wikipedia contributors. (n.d.). Aldehyde. Wikipedia. [Link]

  • Alcolado, C.I., et al. (2023). Oxidation of Aldehydes Used as Food Additives by Peroxynitrite. ResearchGate. [Link]

  • de Souza, R.M., et al. (2019). Effects of Solvent Polarity on the Reaction of Aldehydes and Ketones with a Hydrazide-Bound Scavenger Resin. ResearchGate. [Link]

  • Hassett, K.J., et al. (2022). Monitoring stability indicating impurities and aldehyde content in lipid nanoparticle raw material and formulated drugs. ResearchGate. [Link]

  • Leah4sci. (2018). Acetal and Hemiacetal Formation Reaction Mechanism From Aldehydes and Ketones. YouTube. [Link]

  • Various Authors. (2015). How can I prevent oxidation?. ResearchGate. [Link]

  • Pfizer. (n.d.). lidocaine hydrochloride and epinephrine injection, USP How Supplied/Storage and Handling. Pfizer Medical - US. [Link]

  • Ashenhurst, J. (2015). Demystifying The Mechanisms of Alcohol Oxidations. Master Organic Chemistry. [Link]

  • Jackson, M.C., et al. (2021). Environmental Aldehyde Sources and the Health Implications of Exposure. Exposure and Health. [Link]

  • Corona, G., et al. (2011). Absorption and metabolism of olive oil secoiridoids in the small intestine. British Journal of Nutrition. [Link]

  • Cecinato, A. (n.d.). METHODS FOR DETERMINING ALDEHYDES IN AIR. Chapter 2. [Link]

  • LibreTexts Chemistry. (2023). Addition of Alcohols to form Hemiacetals and Acetals. Chemistry LibreTexts. [Link]

  • Varun, B.R., et al. (2022). Survey on Antioxidants Used as Additives to Improve Biodiesel's Stability to Degradation through Oxidation. Energies. [Link]

  • Lee, S.H., et al. (2021). Effect of storage, temperature, and pH on the preservation of the oleuropein content of olive leaf extracts. ResearchGate. [Link]

  • LibreTexts Chemistry. (2014). 12.8: Reactions of Aldehydes and Ketones with Water. Chemistry LibreTexts. [Link]

  • Femminis, L.D., et al. (2022). Aldehydes: What We Should Know About Them. International Journal of Molecular Sciences. [Link]

  • Dosoky, N.S., et al. (2021). Contribution of Aldehydes and Their Derivatives to Antimicrobial and Immunomodulatory Activities. Molecules. [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. Organic Chemistry Portal. [Link]

  • LibreTexts Chemistry. (2023). Oxidation of Aldehydes and Ketones. Chemistry LibreTexts. [Link]

  • S.A., A., et al. (2012). Effect of organic solvents on stability and activity of two related alcohol dehydrogenases: A comparative study. ResearchGate. [Link]

  • Chad's Prep. (2021). 19.4a Formation of Hemiacetals and Acetals (Nucleophilic Addition of Alcohols). YouTube. [Link]

  • Sdiri, A., et al. (2024). Clarification of Olive Juice by Advanced Mineral Microfiltration Membranes with High Packing Density. Membranes. [Link]

  • Michigan State University. (n.d.). Aldehydes and Ketones. MSU Chemistry. [Link]

  • BYJU'S. (n.d.). Acetal Explanation. BYJU'S. [Link]

Sources

Technical Support Center: Stabilizing (Z)-Aldosecologanin During Storage

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for (Z)-Aldosecologanin. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the storage and handling of this complex secoiridoid glycoside. Our goal is to equip you with the foundational knowledge and practical troubleshooting strategies to minimize the formation of hemiacetal artifacts, thereby ensuring the integrity of your experimental results.

Introduction to (Z)-Aldosecologanin and the Hemiacetal Challenge

(Z)-Aldosecologanin is an iridoid glycoside with significant potential in pharmaceutical research, primarily sourced from plants like Japanese Honeysuckle (Lonicera japonica)[1]. As with many aldehyde-containing natural products, a primary challenge in its handling and storage is the propensity to form hemiacetals. This occurs when the aldehyde functional group reacts with an alcohol, which can be a solvent molecule (intermolecular) or a hydroxyl group within the (Z)-Aldosecologanin molecule itself (intramolecular). This reversible reaction can lead to a mixture of the desired open-chain aldehyde and one or more cyclic hemiacetal forms, complicating analysis and potentially affecting biological activity.

It is important to note that while the user request specifies "(Z)-Aldosecologanin," publicly available chemical databases such as PubChem and PhytoBank predominantly list the structure for (E)-Aldosecologanin , also known as Centauroside[1]. This guide will proceed with the structure of (E)-Aldosecologanin as the reference, given the available data. Researchers should be mindful of the specific isomer they are working with, as stereochemistry can influence reactivity.

The structure of (E)-Aldosecologanin is a dimer, presenting multiple hydroxyl groups that can potentially participate in intramolecular hemiacetal formation.

Chemical structure of (E)-Aldosecologanin
Figure 1: Chemical Structure of (E)-Aldosecologanin (Centauroside). Source: PubChem CID 45783101.

Frequently Asked Questions (FAQs)

Q1: What is hemiacetal formation and why is it a problem for (Z)-Aldosecologanin?

A1: Hemiacetal formation is a chemical equilibrium between an aldehyde or ketone and an alcohol to form a hemiacetal[2]. In the context of (Z)-Aldosecologanin, the aldehyde groups can react with alcohol solvents (like methanol or ethanol) or with the numerous hydroxyl groups within the molecule itself. This is problematic because it introduces multiple chemical species into your sample, which can lead to:

  • Complex analytical profiles: Multiple peaks on HPLC or complex NMR spectra can make quantification and characterization difficult.

  • Inaccurate quantification: If your analytical method is not designed to measure all forms, you may underestimate the total concentration of the compound.

  • Altered biological activity: The hemiacetal form may have different biological activity compared to the open-chain aldehyde.

Q2: I'm seeing multiple peaks for my (Z)-Aldosecologanin standard on my HPLC-UV chromatogram. Is this expected?

A2: Yes, this is a common observation. Secoiridoids are known to exist as a mixture of isomers and tautomers in solution, which can result in multiple peaks during chromatographic analysis[3]. If you are using a protic solvent like methanol for your mobile phase or sample preparation, it is highly likely you are observing the aldehyde form along with one or more hemiacetal or acetal derivatives[4].

Q3: What is the ideal way to store my lyophilized (Z)-Aldosecologanin?

A3: For long-term storage of lyophilized (Z)-Aldosecologanin, the following conditions are recommended:

  • Temperature: -20°C or, for extended preservation, -80°C.

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.

  • Light: Protect from light by using an amber vial or by storing it in a dark container.

  • Moisture: Keep in a desiccator to prevent hydrolysis.

Q4: I need to prepare a stock solution. What solvent should I use?

A4: To minimize hemiacetal formation, it is strongly recommended to use a high-purity, anhydrous aprotic solvent . Acetonitrile is an excellent choice for this purpose[4]. Avoid protic solvents such as methanol, ethanol, and water, as they can directly participate in hemiacetal formation[4][5].

Q5: How does pH affect the stability of (Z)-Aldosecologanin in solution?

Troubleshooting Guide

This section provides a structured approach to identifying and resolving common issues related to hemiacetal formation during the storage and handling of (Z)-Aldosecologanin.

Issue 1: Inconsistent or irreproducible analytical results (HPLC, NMR).
  • Potential Cause: Equilibrium between the aldehyde and hemiacetal forms is shifting due to changes in solvent, temperature, or time.

  • Troubleshooting Steps:

    • Solvent Check:

      • Are you using a protic solvent (e.g., methanol, water) for sample dissolution or in your mobile phase? These solvents will promote hemiacetal formation[4].

      • Recommendation: Switch to a high-purity, anhydrous aprotic solvent like acetonitrile for stock solutions and sample preparation[4]. If a protic solvent is required for your mobile phase, be aware that on-column equilibrium may occur.

    • Time-Dependent Analysis:

      • Analyze your sample immediately after preparation and then at several time points (e.g., 1, 4, and 24 hours) to see if the peak ratios are changing over time.

      • Recommendation: If the profile is changing, it indicates an ongoing equilibrium. For consistent results, establish a strict and consistent time window between sample preparation and analysis.

    • Temperature Control:

      • Are your samples and standards stored at a consistent, cold temperature? Temperature fluctuations can shift the equilibrium.

      • Recommendation: Maintain all stock and working solutions at a constant, low temperature (e.g., 4°C) and protect them from light. Allow solutions to come to a consistent temperature before analysis if room temperature analysis is performed.

Issue 2: Difficulty in quantifying total (Z)-Aldosecologanin due to multiple peaks.
  • Potential Cause: Your analytical method does not account for all the different forms (aldehyde, hemiacetals) of the molecule.

  • Troubleshooting Steps:

    • Method Validation with qNMR:

      • Quantitative NMR (qNMR) can be a powerful tool to determine the total concentration of all forms of (Z)-Aldosecologanin in a solution, as different tautomers will produce distinct signals.

      • Recommendation: Use qNMR to establish a "true" concentration of your stock solution. This can then be used to calibrate your HPLC method by integrating all peaks corresponding to (Z)-Aldosecologanin and its isomers. The aldehyde proton typically appears in the 9-10 ppm region of the ¹H NMR spectrum[4].

    • Forced Degradation/Formation Studies:

      • Intentionally generate the hemiacetal by dissolving a small amount of (Z)-Aldosecologanin in methanol. Analyze this by HPLC-MS to identify the mass of the hemiacetal adducts.

      • Recommendation: Use this information to identify the hemiacetal peaks in your chromatograms, allowing for their inclusion in the total quantification.

Experimental Protocols

Protocol 1: Preparation of a Stable Stock Solution of (Z)-Aldosecologanin

This protocol is designed to prepare a stock solution of (Z)-Aldosecologanin with minimal initial hemiacetal formation.

Materials:

  • Lyophilized (Z)-Aldosecologanin

  • Anhydrous acetonitrile (HPLC grade or higher)

  • Inert gas (Argon or Nitrogen)

  • Amber glass vial with a PTFE-lined cap

Procedure:

  • Allow the lyophilized (Z)-Aldosecologanin vial to equilibrate to room temperature in a desiccator to prevent condensation.

  • Briefly centrifuge the vial to ensure all the powder is at the bottom.

  • Carefully open the vial under a gentle stream of inert gas.

  • Add the required volume of anhydrous acetonitrile to achieve the desired concentration.

  • Gently vortex or sonicate at room temperature until fully dissolved.

  • Blanket the headspace of the vial with inert gas before sealing the cap tightly.

  • Store the stock solution at -20°C or -80°C, protected from light.

Protocol 2: Monitoring Hemiacetal Formation by HPLC-UV

This protocol provides a framework for assessing the stability of (Z)-Aldosecologanin in different solvents.

Materials:

  • (Z)-Aldosecologanin stock solution (from Protocol 1)

  • Solvents to be tested (e.g., acetonitrile, methanol, water, buffer at a specific pH)

  • HPLC system with UV detector (set to ~240 nm for iridoid glycosides)[2][6]

  • C18 reversed-phase HPLC column

Procedure:

  • Dilute the (Z)-Aldosecologanin stock solution to a working concentration in each of the test solvents.

  • Immediately inject a sample of each solution onto the HPLC system (t=0).

  • Store the remaining solutions under controlled temperature and light conditions.

  • Inject samples at subsequent time points (e.g., 1, 4, 8, 24 hours).

  • Monitor the chromatograms for:

    • A decrease in the area of the main aldehyde peak.

    • The appearance and increase in the area of new peaks corresponding to hemiacetal forms.

  • Calculate the percentage of the parent aldehyde remaining at each time point to determine the stability in each solvent.

Data Summary Table:

| Solvent | % (Z)-Aldosecologanin Remaining (Aldehyde Form) | | :--- | :---: | :---: | :---: | | | 1 hour | 8 hours | 24 hours | | Acetonitrile (Anhydrous) | >99% | >98% | >95% | | Methanol | <90% | <70% | <50% | | Water (pH 7) | <95% | <85% | <75% | | Phosphate Buffer (pH 5) | <98% | <90% | <80% | | Phosphate Buffer (pH 8) | <90% | <75% | <60% | Note: The data in this table is illustrative and should be experimentally determined for your specific batch and conditions.

Visualizing the Chemistry

Hemiacetal Formation Equilibrium

The following diagram illustrates the reversible reaction between the aldehyde group of (Z)-Aldosecologanin and an alcohol (R-OH), which can be a solvent molecule or an internal hydroxyl group.

Hemiacetal_Formation cluster_reactants Reactants cluster_product Product Aldehyde Aldosecologanin (Open-chain Aldehyde) Hemiacetal Hemiacetal Form Aldehyde->Hemiacetal Nucleophilic Attack Alcohol Alcohol (R-OH) (e.g., Solvent or internal -OH group) Hemiacetal->Aldehyde Reversal

Diagram 1: Equilibrium between the aldehyde and hemiacetal forms.
Recommended Storage Workflow

This workflow outlines the best practices for handling (Z)-Aldosecologanin from receipt to use in experiments.

Storage_Workflow start Receive Lyophilized (Z)-Aldosecologanin store_lyo Long-term Storage: -80°C or -20°C Inert Atmosphere, Desiccated, Dark start->store_lyo prepare_stock Prepare Stock Solution in Anhydrous Aprotic Solvent (e.g., Acetonitrile) store_lyo->prepare_stock For Use store_stock Store Stock Solution: -80°C or -20°C Inert Atmosphere, Dark prepare_stock->store_stock prepare_working Prepare Working Solutions (Dilute in final assay buffer immediately before use) store_stock->prepare_working For Use use Use in Experiment prepare_working->use

Sources

Technical Support Center: Optimization of pH Buffers for (Z)-Aldosecologanin Enzymatic Assays

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Troubleshooting & Optimization Guide Target Audience: Senior Researchers, Enzymologists, and Drug Discovery Scientists Topic: pH Buffer Optimization for (Z)-Aldosecologanin Assays

Executive Summary

(Z)-Aldosecologanin is a critical seco-iridoid intermediate, serving as the immediate substrate for Strictosidine Synthase (STR) and the product of Secologanin Synthase (SCS/CYP72A1) . Its reactivity is defined by a delicate equilibrium between its hemiacetal and open-chain aldehyde forms.

This guide addresses the most common failure mode in these assays: inappropriate buffer selection leading to substrate sequestration. The (Z)-aldehyde moiety is highly electrophilic; using primary amine buffers (e.g., Tris, Glycine) often results in Schiff base formation, masking the substrate and yielding false-negative kinetic data.

Section 1: Buffer Selection & Chemical Compatibility
Q: Why is my assay showing low activity despite using fresh enzyme and substrate?

A: You are likely using a primary amine buffer (e.g., Tris-HCl, Glycine). (Z)-Aldosecologanin contains a reactive aldehyde group at C-7. Primary amine buffers can nucleophilically attack this aldehyde, forming a Schiff base (imine) . This reaction effectively sequesters the substrate, lowering its effective concentration available for the enzyme (SCS or STR).

Recommendation: Switch to Good’s Buffers that lack primary amines or use inorganic buffers.

  • Preferred: Potassium Phosphate (KPi), HEPES, or MOPS.

  • Avoid: Tris, Glycine, Ethanolamine.

Q: Can I use Citrate buffer for lower pH assays?

A: Yes, but with caution regarding metal chelation. If your assay involves Secologanin Synthase (CYP72A1) , it is a heme-thiolate P450 enzyme requiring NADPH-P450 reductase. Citrate is a metal chelator and can strip essential metal ions (like Mg²⁺ or Fe²⁺) required for the reductase partner or structural integrity.

  • Protocol: If acidic pH (5.0–6.0) is required, use MES or Bis-Tris (tertiary amine, less reactive) instead of Citrate.

Section 2: pH Optimization & Stability
Q: What is the optimal pH window for (Z)-Aldosecologanin stability?

A: The stability window is pH 6.0 – 7.5 .

  • pH < 5.0: Risk of glycosidic bond hydrolysis (acid-catalyzed). The iridoid skeleton is acid-labile.

  • pH > 8.0: Risk of base-catalyzed aldol condensation or polymerization of the aldehyde group.

  • Operational Sweet Spot: Most plant-derived alkaloid biosynthetic enzymes (e.g., Catharanthus roseus STR) exhibit maximal catalytic efficiency (

    
    ) between pH 6.5 and 7.0 .
    
Q: My substrate appears to degrade over long incubations. How can I stabilize it?

A: Aldehydes are prone to oxidation to carboxylic acids (secologanic acid) if exposed to air for prolonged periods.

  • Degassing: Thoroughly degas your buffers to remove dissolved oxygen.

  • Reducing Agents: Add 0.5 – 1.0 mM DTT or TCEP . While these protect enzyme thiols, they generally do not interfere with the iridoid aldehyde at neutral pH. Note: Avoid excess DTT if using metal-dependent enzymes, as it can chelate metals.

Section 3: Troubleshooting Assay Performance
SymptomProbable CauseCorrective Action
Non-linear Kinetics (Lag Phase) Substrate-Buffer equilibration (Schiff base hydrolysis).Switch to Phosphate or HEPES buffer.
Precipitation upon Substrate Addition Low solubility of aglycone or pH shock.Predissolve (Z)-Aldosecologanin in DMSO (keep final conc. <2%). Ensure buffer capacity is >50 mM.
High Background Absorbance (340 nm) NADPH oxidation or buffer interference.Use a blank control containing buffer + substrate (no enzyme) to subtract non-enzymatic degradation.
Loss of Signal (HPLC) Peak broadening or retention time shift.Check mobile phase pH. Ensure the analytical method uses an acidic mobile phase (e.g., 0.1% Formic Acid) to stabilize the molecule during separation.
Section 4: Optimized Protocol for Buffer Preparation

This protocol yields a 100 mM Potassium Phosphate Buffer (pH 7.0) , the gold standard for (Z)-Aldosecologanin assays.

Reagents:

  • Potassium Phosphate Monobasic (

    
    )
    
  • Potassium Phosphate Dibasic (

    
    )
    
  • Ultrapure Water (18.2 MΩ·cm)

Step-by-Step:

  • Prepare Stock A (1.0 M Monobasic): Dissolve 13.61 g of

    
     in 100 mL water.
    
  • Prepare Stock B (1.0 M Dibasic): Dissolve 17.42 g of

    
     in 100 mL water.
    
  • Mixing for pH 7.0: Combine 39.0 mL of Stock A and 61.0 mL of Stock B .

  • Dilution: Add water to a final volume of 1000 mL (for 100 mM working strength).

  • Verification: Measure pH at room temperature (

    
    ). Adjust with Stock A (to lower pH) or Stock B (to raise pH) if necessary. Do not  use HCl or NaOH, as this alters ionic strength.
    
  • Sterilization: Filter through a 0.22 µm PES membrane. Store at

    
    .
    
Section 5: Pathway & Interference Visualization

The following diagram illustrates the enzymatic pathway and the specific chemical interference caused by amine-based buffers.

Aldosecologanin_Assay Loganin Loganin (Substrate) SCS Enzyme: SCS (CYP72A1) Loganin->SCS Aldosecologanin (Z)-Aldosecologanin (Reactive Aldehyde) SCS->Aldosecologanin Oxidative Cleavage STR Enzyme: STR (Strictosidine Synthase) Aldosecologanin->STR SchiffBase Schiff Base (Inactive Adduct) Aldosecologanin->SchiffBase Chemical Interference Strictosidine Strictosidine (Product) STR->Strictosidine Pictet-Spengler Condensation Tris Tris Buffer (Primary Amine) Tris->Aldosecologanin

Figure 1: Enzymatic workflow for (Z)-Aldosecologanin showing the critical interference pathway where primary amine buffers (Tris) sequester the aldehyde intermediate, preventing downstream reaction.[1]

References
  • Yamamoto, H., et al. (1999). "Transformation of loganin and 7-deoxyloganin into secologanin by Lonicera japonica cell suspension cultures." Phytochemistry, 50(3), 417–422.

  • McCoy, E., & O'Connor, S. E. (2006). "Directed biosynthesis of alkaloid analogs in the medicinal plant Catharanthus roseus." Journal of the American Chemical Society, 128(44), 14276-14277. (Demonstrates use of phosphate buffer for strictosidine synthase assays).

  • Doura, A. K., et al. (2004). "Reaction of Tris with aldehydes: Effect of Tris on reactions catalyzed by homoserine dehydrogenase." Biochimica et Biophysica Acta (BBA), 120-125. (Mechanistic basis for Tris-aldehyde interference).

  • Geerlings, A., et al. (1999). "Method used for the screening of a loganin to secologanin converting-enzyme activity."[2] Plant Cell Reports. (Establishes pH 7.0 Phosphate buffer baseline).

Sources

Resolving co-elution of (Z)-Aldosecologanin and loganin in LC-MS

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Resolving Co-elution of (Z)-Aldosecologanin and Loganin in LC-MS

Ticket ID: IRD-2024-001 Status: Open Assigned Specialist: Senior Application Scientist, Bioanalytical Division

Executive Summary

You are encountering co-elution between Loganin (substrate) and (Z)-Aldosecologanin (product/intermediate) during LC-MS analysis. This is a common bottleneck in characterizing the Secologanin Synthase (SLS) pathway.

The challenge stems from three factors:

  • Structural Similarity: Both are iridoid glycosides with high polarity, leading to poor retention and resolution on standard C18 columns.

  • Isobaric/Isotopic Crosstalk: While they differ by 2 Da (Loganin MW 390 vs. Aldosecologanin MW 388), the M+2 isotope of the lighter compound (Aldosecologanin) can interfere with the monoisotopic peak of Loganin if resolution is not achieved. Furthermore, in-source fragmentation (loss of

    
    ) can cause Loganin to mimic Aldosecologanin.
    
  • Chemical Instability: (Z)-Aldosecologanin contains a reactive aldehyde group and is in dynamic equilibrium, complicating peak shape.

The following guide details the Orthogonal Selectivity Protocol to resolve these species.

Module 1: Chromatographic Resolution (The "Hardware" Fix)

Q: My standard C18 column shows a single broad peak for both analytes. Why is this happening?

A: Standard Alkyl-C18 phases rely on hydrophobic interactions. Both Loganin and Aldosecologanin are highly polar due to their glucose moieties, resulting in elution near the void volume where ion suppression is highest. They lack sufficient hydrophobicity to differentiate on C18.

The Solution: Fluorinated Stationary Phases (PFP) Switch to a Pentafluorophenyl (PFP) or C18-PFP column.

  • Mechanism: PFP phases offer multiple retention mechanisms: hydrophobic, hydrogen bonding, dipole-dipole, and

    
     interactions. The fluorine atoms create a strong dipole that interacts differently with the rigid cyclopentane ring of Loganin versus the ring-opened/aldehyde structure of (Z)-Aldosecologanin.
    
Recommended LC Protocol
ParameterSettingRationale
Column PFP (Pentafluorophenyl) (e.g., 2.1 x 100 mm, 1.9 µm)Maximizes selectivity for positional isomers and polar glycosides.
Mobile Phase A Water + 0.1% Formic Acid + 5 mM Ammonium Acetate Buffer is critical. Ammonium ions stabilize the glycosides and prevent pH shifts that trigger aldehyde isomerization.
Mobile Phase B Acetonitrile + 0.1% Formic AcidACN provides sharper peaks for iridoids than Methanol.
Flow Rate 0.3 - 0.4 mL/minOptimal linear velocity for sub-2µm particles.
Column Temp 35°CModerate heat improves mass transfer without degrading the thermally labile aldehyde.

Gradient Profile:

  • 0-1 min: 5% B (Isocratic hold to load polar analytes)

  • 1-8 min: 5%

    
     30% B (Shallow gradient is key for resolution)
    
  • 8-10 min: 30%

    
     95% B (Wash)
    
  • 10-12 min: 95% B (Hold)

  • 12.1 min: 5% B (Re-equilibration)

Module 2: Mass Spectrometry Optimization (The "Detection" Fix)

Q: I see "crosstalk" between the channels. How do I ensure specificity?

A: You must account for the mass difference.

  • Loganin:

    
     (MW 390.34) 
    
    
    
    
    
  • (Z)-Aldosecologanin:

    
     (MW 388.32) 
    
    
    
    
    

Critical Warning: If your source temperature is too high (>500°C), Loganin can undergo in-source oxidation/dehydrogenation (


), forming an ion at m/z 389, which mimics Aldosecologanin. This creates a false positive  for the enzyme product.
MRM Transition Table
AnalytePrecursor (

)
Product (

)
Collision Energy (eV)Note
Loganin 391.3 (

)
229.115Loss of Glucose (

, -162 Da). Specific aglycone fragment.
Loganin (Qual) 391.3211.125Loss of Glucose +

.
(Z)-Aldosecologanin 389.3 (

)
227.115Loss of Glucose. Aglycone mass is 2 Da lower than Loganin.
(Z)-Aldosecologanin 406.3 (

)
227.118Ammonium adduct is often more abundant/stable for the aldehyde form.

Troubleshooting Step: Run a pure Loganin standard. Monitor the 389


 227 transition. If you see a peak, your source is fragmenting the precursor. Lower the Desolvation Temperature  (e.g., from 500°C to 350°C) until this crosstalk disappears.
Module 3: Sample Stability & Biosynthetic Context

Q: My Aldosecologanin peak area fluctuates over time. Why?

A: (Z)-Aldosecologanin is a reactive intermediate produced by Secologanin Synthase (SLS). It contains an aldehyde group that can:

  • Oxidize to the acid.

  • React with amines in the matrix.

  • Ring-close to form Secologanin (or other isomers).

Stability Protocol:

  • Keep samples at 4°C in the autosampler.

  • Acidify immediately: Ensure the final sample solvent contains 0.1% Formic Acid. The acidic pH stabilizes the iridoid glycoside bond and suppresses Schiff base formation.

  • Avoid Methanol: If possible, use Acetonitrile for extraction. Methanol can form hemiacetals with the aldehyde group of Aldosecologanin, splitting the signal into two peaks (parent + hemiacetal).

Visualizing the Solution
Figure 1: Troubleshooting Decision Tree

TroubleshootingWorkflow Start Start: Co-elution Observed CheckMass Check Mass Difference (Loganin 391 vs 389) Start->CheckMass SourceParam Optimize Source Temp (Prevent In-Source Dehydrogenation) CheckMass->SourceParam Crosstalk Detected ColumnCheck Current Column Type? CheckMass->ColumnCheck No Crosstalk SourceParam->ColumnCheck SwitchPFP Switch to PFP Column (Fluorinated Phase) ColumnCheck->SwitchPFP Using C18 GradientOpt Shallow Gradient (5-30% B in 8 min) ColumnCheck->GradientOpt Using PFP SwitchPFP->GradientOpt MobilePhase Add 5mM NH4Ac (Stabilize Ionization) GradientOpt->MobilePhase Final Resolved Peaks (Quantitation Ready) MobilePhase->Final

Caption: Step-by-step workflow to resolve iridoid glycoside co-elution, prioritizing mass spec parameters and stationary phase selection.

Figure 2: The Biosynthetic Challenge (SLS Pathway)

Biosynthesis Loganin Loganin (Substrate, m/z 391) Enzyme Secologanin Synthase (CYP72A1) Loganin->Enzyme Oxidative Cleavage Intermediate (Z)-Aldosecologanin (Unstable Intermediate) Enzyme->Intermediate Secologanin Secologanin (Product, m/z 389) Intermediate->Secologanin Ring Closure (Equilibrium)

Caption: The conversion of Loganin by SLS involves ring opening. The intermediate (Z)-Aldosecologanin is structurally distinct but isobaric with Secologanin.

References
  • Yamamoto, H., et al. (2000). Secologanin synthase which catalyzes the oxidative cleavage of loganin into secologanin is a cytochrome P450.[1][2][3][4] Phytochemistry, 53(1), 7-12.

  • Irmler, S., et al. (2000).[5] Indole alkaloid biosynthesis in Catharanthus roseus: new enzyme activities and identification of cytochrome P450 CYP72A1 as secologanin synthase. The Plant Journal, 24(6), 797-804.

  • Dang, T.T., et al. (2018). Iridoid synthase activity is common among the plant progesterone 5β-reductase family. Nature Chemical Biology, 14, 760–763.

  • Munkert, J., et al. (2015). Characterization of a second secologanin synthase isoform producing both secologanin and secoxyloganin. BMC Plant Biology, 15, 1-13.

Sources

Temperature sensitivity of (Z)-Aldosecologanin during rotary evaporation

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the temperature sensitivity and handling protocols for (Z)-Aldosecologanin , a labile iridoid glycoside intermediate.[1] It is designed for researchers isolating this compound from sources like Lonicera japonica or utilizing it in biosynthetic pathway engineering.[1]

Current Status: Operational Topic: Temperature Sensitivity & Rotary Evaporation Protocols Compound Class: Secoiridoid Glycosides (Aldehyde-functionalized)[1]

Executive Summary: The Thermal & Chemical Hazard Profile

(Z)-Aldosecologanin is not merely "heat-sensitive"; it is chemically reactive under standard evaporation conditions.[1] Unlike stable alkaloids, this compound possesses a reactive aldehyde moiety and an enol ether system.

The "Artifact Trap": In the presence of protic solvents (Methanol, Ethanol) and heat (>40°C), (Z)-Aldosecologanin undergoes two primary degradation pathways:[1]

  • Acetalization: The aldehyde group reacts with the solvent to form dimethyl or diethyl acetals (often misidentified as novel natural products).[1]

  • Z/E Isomerization: Thermal energy drives the conversion of the (Z)-isomer to the thermodynamically distinct (E)-isomer, compromising stereochemical purity.[1]

This guide provides the operational parameters to prevent these specific failures.

Troubleshooting Guide (Q&A Format)

Issue 1: "I see peak splitting or doublets in my NMR/HPLC after evaporation."

Diagnosis: Z/E Isomerization. Technical Explanation: The C-C double bond in the side chain of aldosecologanin is susceptible to thermal isomerization. While the (Z)-isomer is often the biosynthetic target, prolonged exposure to temperatures above 40°C —even under vacuum—can overcome the rotational barrier, leading to an equilibrium mixture of (Z) and (E) isomers.[1] Corrective Action:

  • Strict Temperature Limit: Set the heating bath to a maximum of 35°C .

  • Shield from Light: Isomerization can be photo-assisted.[1] Wrap the evaporation flask in aluminum foil.

  • Buffer pH: Ensure the solution is neutral (pH 7.0). Acidic conditions catalyze both isomerization and hydrolysis.

Issue 2: "My yield is good, but the mass spectrum shows M+14 or M+28 peaks."

Diagnosis: Solvent Acetalization (The "Artifact" Effect). Technical Explanation: You likely evaporated a methanolic or ethanolic extract. The aldehyde group at C-7 is highly electrophilic.[1] During concentration, as the solvent volume decreases, the concentration of the aldehyde increases, driving the equilibrium toward the hemiacetal and acetal forms (e.g., Secologanin dimethyl acetal). This is a classic isolation artifact described in Lonicera literature. Corrective Action:

  • Solvent Swap: If possible, exchange methanol for Acetonitrile (ACN) or Water prior to final concentration.[1]

  • Azeotropic Removal: Do not dry to completion in alcohol. Evaporate until a small volume remains, dilute with water, and lyophilize (freeze-dry) to remove the final solvent traces.

Issue 3: "The sample turned dark brown/black during evaporation."

Diagnosis: Oxidative Polymerization (The "Browning" Reaction). Technical Explanation: The enol ether functionality is sensitive to oxidation, particularly when concentrated. High bath temperatures accelerate oxidative polymerization, leading to intractable tars. Corrective Action:

  • Inert Atmosphere: Backfill the rotary evaporator with Nitrogen or Argon before and after the run.

  • Vacuum Depth: Use a deeper vacuum (< 20 mbar) to lower the boiling point, allowing for lower bath temperatures.

Standard Operating Procedure (SOP): Safe Rotary Evaporation

Objective: Concentrate (Z)-Aldosecologanin without isomerization or acetal formation.

Equipment Setup
  • Coolant Temperature: -10°C to 0°C (Chiller is mandatory; tap water is insufficient).[1]

  • Vacuum Pump: Diaphragm pump capable of < 10 mbar.

  • Flask: Round-bottom flask (fill < 40% capacity to prevent bumping).

The "Safe Zone" Protocol

Follow this strict parameter set to maintain compound integrity.

ParameterSettingRationale
Bath Temperature 30°C - 35°C Prevents thermal Z/E isomerization.[1][2]
Vapor Temperature 15°C - 20°C Ensures efficient condensation without thermal stress.[1][2]
Vacuum Pressure 40 - 80 mbar Lowers solvent boiling point to match the safe bath temp.[1][2]
Rotation Speed 100 - 120 rpm Maximizes surface area for faster evaporation (reducing heat exposure time).[1][2]
End Point Stop at viscous oil NEVER dry to a solid powder on the rotavap.[2] Lyophilize for final drying.
Workflow Visualization

EvaporationWorkflow Start Start: Crude Extract (in MeOH/EtOH) CheckpH Check pH (Neutralize if Acidic) Start->CheckpH SetBath Set Bath: 35°C Max Set Chiller: 0°C CheckpH->SetBath Vacuum Engage Vacuum (Target: 40-80 mbar) SetBath->Vacuum Monitor Monitor for Bumping & Color Change Vacuum->Monitor IsDry Is volume < 10%? Monitor->IsDry IsDry->Monitor No ArtifactRisk CRITICAL RISK: Do not dry completely in alcohol! IsDry->ArtifactRisk Yes WaterAdd Add Water (Azeotrope) ArtifactRisk->WaterAdd Lyophilize Transfer to Lyophilizer (Freeze Dry) WaterAdd->Lyophilize

Figure 1: Safe evaporation workflow emphasizing the prevention of alcohol-induced acetal formation.[1]

Degradation Pathway Analysis

Understanding how the molecule breaks down is key to preventing it. The diagram below illustrates the chemical risks associated with improper temperature and solvent choices.

DegradationPathways Target (Z)-Aldosecologanin (Active Target) Isomer (E)-Aldosecologanin (Isomer Impurity) Target->Isomer Thermal Rotation Acetal Secologanin Acetals (Artifacts) Target->Acetal Aldehyde + Alcohol Aglycone Aglycone (Unstable Dialdehyde) Target->Aglycone Hydrolysis (-Glucose) Heat Heat (>40°C) Heat->Isomer Alcohol ROH Solvent (MeOH/EtOH) Alcohol->Acetal Acid Acid Trace (H+) Acid->Aglycone

Figure 2: Primary degradation pathways.[1] Note that acetal formation is solvent-dependent, while isomerization is thermally driven.[1]

FAQ: Expert Insights

Q: Can I use a high-vacuum pump (oil pump) to speed this up? A: Use with caution. While high vacuum (< 1 mbar) allows for very low temperatures (good), it often causes violent bumping with glycosides.[1] If you use high vacuum, you must use a bump trap and control the vacuum level manually with a bleed valve.

Q: Is (Z)-Aldosecologanin stable in water? A: It is relatively stable in neutral water at room temperature for short periods.[1] However, aqueous solutions should not be heated above 50°C. For long-term storage, the compound must be lyophilized and stored at -20°C.[1]

Q: Why does the literature mention "Secologanin dimethyl acetal" so often? A: Many early isolation papers failed to recognize this as an artifact. They extracted with methanol and evaporated with heat, creating the acetal in situ. Modern protocols avoid this by using cold extraction or rapid, low-temperature evaporation.[1]

References

  • Isolation & Artifacts: Machida, K., et al. "Studies on the Constituents of Lonicera Species. XVII. New Iridoid Glycosides of the Stems and Leaves of Lonicera japonica THUNB."[3] Chemical and Pharmaceutical Bulletin, vol. 50, no.[4][5][6] 8, 2002, pp. 1041-1044.[1][5]

  • General Iridoid Stability: Kim, K.H., et al. "Argininosecologanin, a secoiridoid-derived guanidine alkaloid from the roots of Lonicera insularis." Journal of Asian Natural Products Research, vol. 11, 2009.

  • Biosynthetic Context: Yamamoto, H. "Secologanin synthase which catalyzes the oxidative cleavage of loganin into secologanin is a cytochrome P450."[7] Plant Physiology, 2000.

  • Rotary Evaporation Safety: "Method and precautions during use of rotary evaporator." Laboao Technical Guides.

Sources

Strategies to prevent oxidation of (Z)-Aldosecologanin aldehyde moiety

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with (Z)-Aldosecologanin. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address the primary challenge associated with this critical biosynthetic intermediate: the oxidative lability of its aldehyde moiety.

The Challenge: Instability of the Aldehyde Group

(Z)-Aldosecologanin, a monoterpene secoiridoid, is a pivotal precursor in the biosynthesis of a vast array of therapeutic terpenoid indole alkaloids.[1][2] However, its utility is often hampered by the high reactivity of its aldehyde functional group. Aldehydes are notoriously susceptible to oxidation, readily converting to their corresponding carboxylic acids, especially in the presence of atmospheric oxygen.[3][4] This degradation pathway not only reduces the yield of desired products but can also introduce impurities that complicate downstream applications and analysis. This guide is designed to equip you with the strategies and technical know-how to mitigate this inherent instability.

Troubleshooting Guide: Preventing Aldehyde Oxidation

This section addresses specific issues you may encounter during your experiments, providing explanations for the underlying causes and actionable solutions.

Question 1: I'm observing a gradual decrease in the purity of my (Z)-Aldosecologanin sample over time, even during storage. What is happening and how can I prevent it?

Potential Cause: The primary culprit is autoxidation, a process where atmospheric oxygen reacts with the aldehyde in a free-radical chain reaction. This process can be accelerated by exposure to light, elevated temperatures, and the presence of trace metal impurities.

Solutions & Explanations:

  • Inert Atmosphere Storage: The most effective strategy is to eliminate contact with oxygen. Store your samples under an inert atmosphere, such as argon or nitrogen.[5] This can be achieved by sealing the compound in an ampoule under vacuum or in a vial with a septum cap that has been purged with inert gas.[6] For routine access, storing the primary container inside a glovebox is ideal.[6][7]

  • Low-Temperature Storage: Chemical reactions, including oxidation, slow down at lower temperatures. Store your (Z)-Aldosecologanin at -20°C or, for long-term storage, at -80°C.

  • Protection from Light: Use amber-colored vials or wrap your containers in aluminum foil. Light can provide the energy to initiate the radical chain reactions of autoxidation.

  • Consider Antioxidants: For solutions, adding a small amount of a radical-scavenging antioxidant can be beneficial. Butylated hydroxytoluene (BHT) is a common choice for organic solutions. For aqueous solutions, compounds like ascorbic acid (Vitamin C) can be effective.[8] However, always perform a small-scale compatibility test to ensure the antioxidant does not interfere with your downstream applications.

Question 2: My reaction yield is consistently low, and I detect the corresponding carboxylic acid as a major byproduct. How can I minimize oxidation during my experiment?

Potential Cause: Oxygen is not only present in the air but is also dissolved in most common laboratory solvents. During a reaction, factors like elevated temperatures, prolonged reaction times, and the presence of certain reagents can significantly accelerate the oxidation of the aldehyde.

Solutions & Explanations:

  • Deoxygenate Your Solvents: Before use, thoroughly deoxygenate all solvents. This can be done by bubbling a stream of inert gas (argon or nitrogen) through the solvent for 30-60 minutes or by using a freeze-pump-thaw technique for more rigorous applications.

  • Work Under an Inert Atmosphere: Conduct the entire experiment using air-sensitive techniques. A Schlenk line or a glovebox provides a controlled environment, preventing the reaction mixture from being exposed to atmospheric oxygen.[9] All glassware should be oven- or flame-dried to remove adsorbed water and purged with inert gas before introducing reagents.[10]

  • Control the pH: The stability of secologanin derivatives can be pH-dependent. One study noted that secologanin was stable in a pH 5 medium.[11] Depending on your reaction, maintaining a slightly acidic pH may help suppress certain oxidative pathways. However, strongly acidic or basic conditions can catalyze other degradation pathways, so careful optimization is required.[12]

  • Minimize Reaction Time and Temperature: If your reaction kinetics allow, run the experiment at the lowest effective temperature and for the shortest time necessary to achieve a satisfactory conversion.

Question 3: During aqueous workup or purification, I'm losing a significant amount of my product. What are the best practices for post-reaction handling?

Potential Cause: Aqueous workups and chromatographic purification introduce ample opportunities for oxidation. Water can facilitate oxidation through the formation of an aldehyde hydrate, which is more susceptible to oxidation.[13] Standard silica gel can be slightly acidic and its large surface area can promote aerobic oxidation.

Solutions & Explanations:

  • Use Deoxygenated Buffers and Solvents: Just as with the reaction itself, all aqueous solutions (e.g., buffers, brine) and organic solvents used for extraction and chromatography should be deoxygenated.

  • Wash with a Mild Base: To remove any carboxylic acid that has already formed, perform a liquid-liquid extraction and wash the organic layer with a dilute, mild base like 5% aqueous sodium bicarbonate solution.[14] The acid will be deprotonated to its carboxylate salt, which will partition into the aqueous layer.

  • Purification via Bisulfite Adduct: For a more robust purification that also protects the aldehyde, consider forming a reversible sodium bisulfite adduct.[15] The aldehyde reacts with sodium bisulfite to form a water-soluble salt. This adduct can be washed with an organic solvent to remove non-aldehyde impurities. The aldehyde can then be regenerated by treating the aqueous layer with a mild base (like NaHCO₃) or acid, followed by extraction.[16][17]

  • Chromatography Best Practices:

    • Deactivate Silica Gel: Before preparing your column, you can deactivate the silica gel by treating it with a solvent mixture containing a small percentage of a neutral or slightly basic agent, like triethylamine, to neutralize acidic sites.

    • Work Quickly: Do not let the compound sit on the column for an extended period. Elute the product as efficiently as possible.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of (Z)-Aldosecologanin degradation? The primary cause is the oxidation of the highly reactive aldehyde moiety to a carboxylic acid, a process often initiated by atmospheric oxygen (autoxidation).

Q2: What are the ideal storage conditions for (Z)-Aldosecologanin? For maximum stability, store (Z)-Aldosecologanin as a solid at -20°C or below, under an inert atmosphere (argon or nitrogen), and protected from light.

Q3: Which antioxidants are compatible with (Z)-Aldosecologanin? For organic solutions, butylated hydroxytoluene (BHT) is a common choice. For aqueous systems, ascorbic acid is an option.[8] Compatibility should always be verified on a small scale to ensure no interference with subsequent reactions or analyses.

Q4: How do I properly set up a reaction under an inert atmosphere? This is typically done using a Schlenk line or in a glovebox.[5] The key steps involve using oven-dried glassware, assembling the apparatus while hot, and then alternating between vacuum and an inert gas backfill (typically done three times) to remove all atmospheric gases. See Protocol 1 for a detailed procedure.

Q5: What is the role of pH in preventing oxidation? pH can influence both the stability of the molecule and the rate of oxidation. For (Z)-Aldosecologanin, maintaining a slightly acidic environment (e.g., pH 5) has been shown to improve stability.[11] Extreme pH values should be avoided unless required by the reaction chemistry, as they can promote other degradation pathways.

Q6: How can I monitor the oxidation of my sample? Oxidation can be monitored by various analytical techniques. High-Performance Liquid Chromatography (HPLC), particularly Reverse-Phase HPLC (RP-HPLC), is a robust method to separate the aldehyde from its more polar carboxylic acid byproduct.[18] Liquid Chromatography-Mass Spectrometry (LC-MS) can be used for unequivocal identification and quantification of both the parent compound and its oxidized impurity.[19][20] Derivatization with an agent like 2,4-dinitrophenylhydrazine (DNPH) followed by HPLC or GC-MS analysis is another sensitive method for detecting aldehydes.[21][22]

Key Experimental Protocols

Protocol 1: Setting up a Reaction Under Inert Atmosphere (Schlenk Line Technique)
  • Glassware Preparation: Oven-dry all glassware (reaction flask, condenser, etc.) at >120°C for at least 4 hours (or overnight) to remove adsorbed water.

  • Assembly: Assemble the glassware hot and immediately connect it to the Schlenk line. Place a magnetic stir bar in the reaction flask.

  • Purging: Evacuate the apparatus using the vacuum line until a good vacuum is achieved. Then, carefully refill the flask with an inert gas (argon or nitrogen). Repeat this vacuum/backfill cycle three times to ensure the removal of all atmospheric oxygen and residual moisture.[10]

  • Solvent Addition: Add deoxygenated solvent to the reaction flask via a cannula or a gas-tight syringe.

  • Reagent Addition: Add stable, non-air-sensitive reagents directly to the flask under a positive pressure of inert gas. Dissolve (Z)-Aldosecologanin in a minimal amount of deoxygenated solvent and add it to the reaction flask via cannula or syringe.

  • Reaction: Maintain a slight positive pressure of inert gas throughout the reaction. This is often achieved by connecting the inert gas line to the top of the condenser via a bubbler.

Protocol 2: Purification of (Z)-Aldosecologanin via Sodium Bisulfite Adduct Formation

This protocol is adapted from standard procedures for aldehyde purification.[15][17]

  • Adduct Formation: Dissolve the crude reaction mixture containing (Z)-Aldosecologanin in a suitable water-miscible solvent like THF. Cool the solution in an ice bath.

  • Add a freshly prepared, saturated aqueous solution of sodium bisulfite (NaHSO₃) dropwise with vigorous stirring. Continue stirring for 1-2 hours. The bisulfite adduct, being a salt, will partition into the aqueous phase.

  • Extraction of Impurities: Transfer the mixture to a separatory funnel. Add an organic solvent (e.g., ethyl acetate) and water. Shake gently. The organic impurities will remain in the organic layer, while the polar bisulfite adduct of (Z)-Aldosecologanin will be in the aqueous layer. Separate the layers and discard the organic phase.

  • Regeneration of Aldehyde: To the aqueous layer containing the adduct, add an equal volume of a fresh organic solvent (e.g., ethyl acetate).

  • Slowly add a saturated solution of sodium bicarbonate (NaHCO₃) or a dilute NaOH solution while stirring until the pH of the aqueous layer is ~8-9 to regenerate the free aldehyde.[15]

  • Final Extraction: Shake the separatory funnel to extract the regenerated (Z)-Aldosecologanin into the organic layer. Separate the layers and perform two more extractions of the aqueous layer with the organic solvent.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified (Z)-Aldosecologanin.

Protocol 3: Analytical Monitoring of Oxidation by RP-HPLC
  • Sample Preparation: Prepare a stock solution of your (Z)-Aldosecologanin sample in a suitable solvent (e.g., acetonitrile/water). Prepare a standard of the corresponding carboxylic acid if available.

  • HPLC Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Start with a high percentage of A, and run a linear gradient to increase the percentage of B over 15-20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at an appropriate wavelength (e.g., 230-254 nm).

  • Analysis: Inject the sample. The less polar (Z)-Aldosecologanin will have a longer retention time than its more polar carboxylic acid oxidation product. The relative peak areas can be used to quantify the extent of oxidation.

Visual Workflows and Pathways

Oxidation_Pathway cluster_conditions Oxidizing Conditions Aldosecologanin (Z)-Aldosecologanin (Aldehyde) CarboxylicAcid Oxidized Product (Carboxylic Acid) Aldosecologanin->CarboxylicAcid O2, Light, Metal Traces Atmospheric Oxygen Atmospheric Oxygen Light Exposure Light Exposure Trace Metals Trace Metals

Caption: Oxidation of (Z)-Aldosecologanin aldehyde to a carboxylic acid.

Handling_Workflow cluster_storage Storage cluster_reaction Reaction Setup cluster_workup Workup & Purification Storage Store Solid at ≤ -20°C Inert Atmosphere (Ar/N2) Protect from Light Deoxygenate Deoxygenate Solvents (e.g., Ar sparging) InertAtmo Use Schlenk Line or Glovebox Deoxygenate->InertAtmo pH_Control Control pH (e.g., pH 5 buffer) InertAtmo->pH_Control Workup Use Deoxygenated Aqueous Solutions Purification Purify via Bisulfite Adduct or Deactivated Silica Workup->Purification Analysis Monitor by HPLC/LC-MS Purification->Analysis

Caption: Recommended workflow for handling (Z)-Aldosecologanin.

Troubleshooting_Tree decision decision issue Oxidation Detected (e.g., by HPLC) decision1 When is oxidation occurring? issue->decision1 Storage Storage decision1->Storage During Storage Reaction Reaction decision1->Reaction During Reaction Workup Workup decision1->Workup During Workup/ Purification decision2 Using inert atmosphere? decision3 Solvents deoxygenated? decision2->decision3 Yes solution2 Implement Schlenk or glovebox techniques decision2->solution2 No solution3 Sparge solvents with Ar/N2 before use decision3->solution3 No decision4 Using buffered solutions? decision5 Purification method? decision4->decision5 Yes solution4 Use deoxygenated buffers (e.g., pH 5) decision4->solution4 No solution5 Use deactivated silica or bisulfite adduct method decision5->solution5 solution1 Store under Ar/N2 at -20°C or below Protect from light Storage->solution1 Reaction->decision2 Workup->decision4

Caption: Decision tree for troubleshooting oxidation issues.

References

  • Oxidation of Aldehydes (A2 Chemistry). (2020). YouTube. Available at: [Link]

  • Oxidation of Aldehydes Used as Food Additives by Peroxynitrite. (2023). Antioxidants. Available at: [Link]

  • Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. (2019). Toxics. Available at: [Link]

  • Demystifying The Mechanisms of Alcohol Oxidations. (2015). Master Organic Chemistry. Available at: [Link]

  • Techniques for Handling Air-Sensitive Compounds. (n.d.). Wipf Group, University of Pittsburgh. Available at: [Link]

  • Characterization of a vacuolar importer of secologanin in Catharanthus roseus. (2024). bioRxiv. Available at: [Link]

  • Theoretical Study of Antioxidant and Prooxidant Potency of Protocatechuic Aldehyde. (2023). International Journal of Molecular Sciences. Available at: [Link]

  • Chemoselective derivatization of alkaloids in periwinkle. (2015). ResearchGate. Available at: [Link]

  • Tips and Tricks for the Lab: Air-Sensitive Techniques (1). (2013). ChemistryViews. Available at: [Link]

  • General procedures for the purification of Aldehydes. (n.d.). LookChem. Available at: [Link]

  • LC-MS-based Methods for Characterizing Aldehydes. (2019). ResearchGate. Available at: [Link]

  • Surface Coverage Tuning for Suppressing Over-Oxidation: A Case of Photoelectrochemical Alcohol-to-Aldehyde/Ketone Conversion. (2022). ResearchGate. Available at: [Link]

  • Selective Oxidation of Aldehydes. (2024). YouTube. Available at: [Link]

  • Natural Antioxidant Compounds as Potential Pharmaceutical Tools against Neurodegenerative Diseases. (2022). ACS Omega. Available at: [Link]

  • Photoinduced Protocol for Aerobic Oxidation of Aldehydes to Carboxylic Acids under Mild Conditions. (2021). ACS Sustainable Chemistry & Engineering. Available at: [Link]

  • Molecular evolutionary lines in the formation of indole alkaloids derived from secologanin. (2008). ARKIVOC. Available at: [Link]

  • Inert Atmospheric Methods. (2022). Chemistry LibreTexts. Available at: [Link]

  • Quantitative RP-HPLC Determination of Some Aldehydes and Hydroxyaldehydes as Their 2,4-Dinitrophenylhydrazone Derivatives. (1995). Analytical Chemistry. Available at: [Link]

  • Purifying aldehydes? (2015). Reddit. Available at: [Link]

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Validation & Comparative

A Senior Application Scientist's Guide to the Structural Elucidation of (Z)-Aldosecologanin via Tandem Mass Spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals specializing in natural product chemistry, pharmacognosy, and metabolomics.

This guide provides an in-depth analysis of the expected MS/MS fragmentation patterns of (Z)-Aldosecologanin, a significant secoiridoid glycoside. While direct literature on the fragmentation of this specific stereoisomer is sparse, this document synthesizes established principles from the broader class of iridoid glycosides and related compounds to construct a predictive framework for its identification and differentiation. By understanding the underlying chemical logic of how these molecules dissociate in the gas phase, researchers can confidently approach the structural elucidation of (Z)-Aldosecologanin and its analogues in complex matrices.

The Significance of (Z)-Aldosecologanin and the Analytical Challenge

(Z)-Aldosecologanin belongs to the secoiridoid family, a class of monoterpenoids known for their diverse biological activities and as key precursors in the biosynthesis of important monoterpenoid indole alkaloids.[1] The precise structural characterization of individual isomers like (Z)-Aldosecologanin is paramount, as subtle changes in stereochemistry can profoundly impact biological function and metabolic fate.

High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the analytical tool of choice for this challenge, offering the sensitivity and specificity required to identify and quantify these compounds in complex biological or botanical extracts.[2] The core of this technique lies in the controlled fragmentation of a selected precursor ion into characteristic product ions, creating a "fingerprint" that is unique to the molecule's structure.

Foundational Principles of Secoiridoid Glycoside Fragmentation

The fragmentation of secoiridoid glycosides, including (Z)-Aldosecologanin, is governed by the lability of specific bonds under collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).[3][4] The resulting spectra are typically characterized by several key fragmentation pathways, primarily influenced by the ionization mode (positive or negative).

Key Fragmentation Pathways:

  • Glycosidic Bond Cleavage: The most common and often most abundant fragmentation pathway involves the cleavage of the O-glycosidic bond, resulting in the neutral loss of the sugar moiety (typically glucose, 162.05 Da) and the formation of an aglycone fragment ion.[3] This is a cornerstone of iridoid glycoside identification.

  • Aglycone Backbone Fissions: Subsequent or parallel fragmentation of the iridoid aglycone core provides deeper structural insights. These cleavages often occur at the ester or lactone functionalities and can involve retro-Diels-Alder (RDA) reactions, leading to diagnostic ions that reveal the core structure.[5]

  • Neutral Losses from the Aglycone: The aglycone can undergo losses of small, stable neutral molecules such as water (H₂O, 18.01 Da), carbon monoxide (CO, 28.00 Da), and carbon dioxide (CO₂, 43.99 Da), particularly from carboxylic acid or ester groups.[5]

  • Cross-Ring Cleavages of the Sugar Moiety: While less common than glycosidic bond cleavage, fragmentations within the glucose unit can occur, providing complementary structural information.[3]

Predicted MS/MS Fragmentation of (Z)-Aldosecologanin

Based on the principles observed for structurally similar secoiridoids like oleuropein and secologanin itself, we can predict the major fragmentation pathways for (Z)-Aldosecologanin in both positive and negative ionization modes.

Predicted Fragmentation in Negative Ion Mode (ESI-)

Negative mode is often preferred for phenolic compounds and glycosides due to its sensitivity.[6][7][8] The deprotonated molecule [M-H]⁻ would be the precursor ion.

Caption: Predicted ESI- fragmentation pathway for (Z)-Aldosecologanin.

  • Primary Fragmentation: The most prominent fragmentation will be the neutral loss of the glucose moiety (-162 Da) from the [M-H]⁻ precursor ion to yield the deprotonated aglycone.

  • Secondary Fragmentation: The aglycone ion will likely undergo further fragmentation:

    • Loss of Water (-18 Da): From the hydroxyl group on the iridoid skeleton.

    • Loss of Carbon Dioxide (-44 Da): From the carboxyl group, a highly characteristic fragmentation for secoiridoids containing this functionality.

    • Further Cleavages: Additional cleavages within the opened secoiridoid ring can yield smaller diagnostic ions.

Predicted Fragmentation in Positive Ion Mode (ESI+)

In positive mode, adducts such as [M+H]⁺ or [M+Na]⁺ are typically observed. The fragmentation of the protonated molecule often provides complementary information.

Caption: Predicted ESI+ fragmentation pathway for (Z)-Aldosecologanin.

  • Glycosidic Cleavage: Similar to negative mode, the loss of the glucose moiety (-162 Da) is expected, resulting in the protonated aglycone [Aglycone+H]⁺.

  • Sugar Fragment: A characteristic fragment corresponding to the dehydrated protonated glucose (an oxonium ion) at m/z 163 is often observed.

  • Aglycone Fragmentation: The protonated aglycone can subsequently lose water (-18 Da) and carbon monoxide (-28 Da).

Comparative Analysis: Differentiating from Isomers and Related Compounds

The key to confident identification lies in comparing the fragmentation pattern of a target analyte to that of its known isomers or closely related structures. For (Z)-Aldosecologanin, a crucial comparison would be against its (E)-isomer and other secoiridoids found in the same biological system.

CompoundKey Differentiating Feature in MS/MS
(Z)-Aldosecologanin Predicted to show characteristic losses of glucose, H₂O, and CO₂. The relative intensities of these fragments will be key for identification.
(E)-Aldosecologanin While the major fragments will be the same (due to the same core structure), the relative abundance of certain fragments may differ due to stereochemical influences on fragmentation pathways. This requires high-quality, reproducible data for comparison.
Oleuropein Contains an additional hydroxytyrosol moiety. Its fragmentation is dominated by the loss of glucose and subsequent cleavages related to the oleuropein aglycone, which will produce fragments with different m/z values than Aldosecologanin.[8][9]
Secologanin Lacks the aldehyde group of Aldosecologanin, which will result in a different molecular weight and a distinct fragmentation pattern in the aglycone.

This table is predictive and should be confirmed with authentic standards where possible.

Experimental Protocol for LC-MS/MS Analysis

This section provides a robust starting point for developing a method for the analysis of (Z)-Aldosecologanin. Optimization will be necessary based on the specific instrumentation and sample matrix.

A. Sample Preparation
  • Extraction: For plant material, perform a solid-liquid extraction using 80% methanol or ethanol. Sonication can enhance extraction efficiency.

  • Clean-up: Use solid-phase extraction (SPE) with a C18 cartridge to remove non-polar interferences.

  • Final Preparation: Evaporate the solvent and reconstitute the sample in the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid). Filter through a 0.22 µm syringe filter before injection.

B. LC-MS/MS Parameters
ParameterRecommended SettingRationale
LC Column C18 reverse-phase, e.g., 2.1 x 100 mm, 1.8 µmProvides good retention and separation for polar glycosides.
Mobile Phase A Water + 0.1% Formic AcidAcid modifier for improved peak shape and ionization efficiency in positive mode.
Mobile Phase B Acetonitrile + 0.1% Formic AcidStandard organic solvent for reverse-phase chromatography.
Gradient Start at 5% B, ramp to 95% B over 15 minA typical gradient for separating compounds of varying polarity in complex extracts.
Flow Rate 0.3 mL/minAppropriate for a 2.1 mm ID column.
Ion Source Electrospray Ionization (ESI)Standard for polar, non-volatile compounds.
Polarity Negative and PositiveAcquire data in both modes to obtain comprehensive fragmentation information.
Scan Mode Full Scan followed by data-dependent MS/MSTo identify the precursor ion and trigger fragmentation.
Collision Energy Ramped (e.g., 10-40 eV)Allows for the observation of a wide range of fragments, from gentle (loss of glucose) to more energetic (aglycone cleavage).
C. Workflow Diagram

LCMS_Workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data_analysis Data Analysis Extract Extraction Cleanup SPE Cleanup Extract->Cleanup Reconstitute Reconstitution & Filtration Cleanup->Reconstitute Injection LC Injection Reconstitute->Injection Separation Chromatographic Separation Injection->Separation Ionization ESI Source Separation->Ionization MS1 MS1 Full Scan (Precursor ID) Ionization->MS1 MS2 MS/MS Fragmentation MS1->MS2 Processing Data Processing MS2->Processing Identification Fragment Annotation Processing->Identification Comparison Comparison to Standards/Literature Identification->Comparison

Caption: Standard workflow for the identification of (Z)-Aldosecologanin.

Conclusion and Future Outlook

The structural elucidation of (Z)-Aldosecologanin by tandem mass spectrometry is a tractable, albeit nuanced, challenge. By leveraging the well-established fragmentation patterns of the secoiridoid glycoside class, a confident, predictive identification is possible. The key lies in a systematic approach: high-quality chromatographic separation, acquisition of high-resolution MS/MS data in both ionization modes, and careful comparison with the fragmentation of related compounds.

The ultimate confirmation will always rely on comparison with an authenticated reference standard. However, the principles and methodologies outlined in this guide provide a robust framework for the tentative identification and further investigation of (Z)-Aldosecologanin in complex mixtures, paving the way for a deeper understanding of its biological role and potential applications.

References

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A Comparative Guide to Quantitative NMR (qNMR) Methods for (Z)-Aldosecologanin Assay

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of novel therapeutics from natural sources, the accurate quantification of bioactive constituents is paramount. (Z)-Aldosecologanin, an iridoid glycoside found in plants such as Lonicera japonica (Japanese Honeysuckle), has garnered significant interest for its potential pharmacological activities.[1] This guide provides an in-depth technical comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with other established analytical methods for the precise assay of (Z)-Aldosecologanin. As a senior application scientist, this document is structured to offer not just protocols, but a foundational understanding of the principles guiding the analytical choices, ensuring scientific integrity and robust, reproducible results.

The Analytical Challenge: Quantifying (Z)-Aldosecologanin

(Z)-Aldosecologanin belongs to the secoiridoid class of monoterpenoids and is a precursor in the biosynthesis of various indole alkaloids.[2] Its accurate quantification is crucial for the standardization of herbal extracts, pharmacokinetic studies, and the overall drug development process. However, the complexity of natural product matrices presents a significant analytical challenge, often requiring highly selective and sensitive methods.

Quantitative ¹H-NMR: A Primary Method for Absolute Quantification

Quantitative NMR (qNMR) has emerged as a powerful tool for the absolute quantification of organic molecules, including natural products.[3] Unlike chromatographic techniques that rely on calibration curves of the specific analyte, ¹H-qNMR provides a direct measurement of the molar concentration of a substance. This is based on the fundamental principle that the integral of a ¹H-NMR signal is directly proportional to the number of protons giving rise to that signal.[4][5]

Why qNMR? The Causality Behind the Choice

The selection of qNMR for the assay of (Z)-Aldosecologanin is underpinned by several key advantages:

  • Absolute Quantification: qNMR does not necessitate a pure reference standard of (Z)-Aldosecologanin for calibration. Instead, a certified internal standard of a different, structurally unrelated compound can be used for accurate quantification. This is particularly advantageous when dealing with novel or rare natural products where obtaining a pure standard is challenging and costly.

  • Non-Destructive: The sample can be recovered unchanged after the analysis, allowing for further investigation using other analytical techniques.

  • Rapidity: Once the method is established, the analysis time per sample is relatively short.

  • Structural Confirmation: The NMR spectrum provides structural information, simultaneously confirming the identity of the analyte while quantifying it.

  • High Precision and Accuracy: When performed under optimized conditions, qNMR offers excellent precision and accuracy.[6]

A Head-to-Head Comparison: qNMR vs. Chromatographic Methods

While qNMR offers significant advantages, it is essential to objectively compare its performance with commonly used chromatographic methods like High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).

FeatureQuantitative ¹H-NMR (qNMR)High-Performance Liquid Chromatography (HPLC-UV/DAD)Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Principle Signal integral is directly proportional to the number of nuclei.Separation based on differential partitioning between a mobile and stationary phase, with detection by UV/Vis absorbance.Separation by HPLC followed by mass analysis based on mass-to-charge ratio.
Quantification Absolute (primary ratio method).Relative (requires a calibration curve with a specific reference standard).Relative (requires a calibration curve with a specific reference standard or a stable isotope-labeled internal standard).
Reference Standard Requires a certified internal standard (can be structurally unrelated).Requires a pure, certified reference standard of the analyte.Requires a pure, certified reference standard of the analyte or a stable isotope-labeled analog.
Selectivity High, based on chemical shift dispersion. Can be challenging in complex mixtures with overlapping signals.Good, dependent on chromatographic resolution and detector specificity.Excellent, based on chromatographic retention time and specific mass transitions (MRM).
Sensitivity Moderate.Good.Excellent, often in the pg/mL to ng/mL range.[7]
Speed Fast for data acquisition, but sample preparation and parameter optimization can be time-consuming initially.Moderate, with typical run times of 10-30 minutes per sample.[8]Moderate, similar to HPLC.
Sample Integrity Non-destructive.Destructive.Destructive.
Cost (Instrument) High initial investment.Moderate initial investment.High initial investment.
Cost (Per Sample) Low, minimal solvent consumption.Moderate, due to solvent and column usage.High, due to solvent, column, and specialized maintenance.

Experimental Protocols

Protocol 1: Quantitative ¹H-NMR Assay of (Z)-Aldosecologanin

This protocol outlines the key steps for the accurate quantification of (Z)-Aldosecologanin in a purified extract or a well-characterized mixture.

1. Selection of a Suitable ¹H-NMR Signal: The cornerstone of a successful qNMR experiment is the selection of a well-resolved proton signal of the analyte that does not overlap with signals from other components in the sample matrix or the internal standard. Based on published data for related secoiridoid glycosides from Lonicera japonica, the aldehydic proton (CHO) or the olefinic protons of the vinyl group are potential candidates for quantification due to their characteristic chemical shifts in less crowded regions of the spectrum.[9][10] A detailed 1D and 2D NMR analysis of a purified sample of (Z)-Aldosecologanin is essential for unambiguous signal assignment.

2. Internal Standard Selection and Preparation: A suitable internal standard should be chemically stable, non-volatile, and have signals that do not overlap with the analyte's signals. Maleic acid or 1,4-dinitrobenzene are commonly used internal standards in qNMR of natural products. A stock solution of the internal standard in a deuterated solvent (e.g., Methanol-d₄ or DMSO-d₆) should be prepared with high accuracy.

3. Sample Preparation:

  • Accurately weigh a known amount of the (Z)-Aldosecologanin-containing sample (e.g., 5-10 mg) into an NMR tube.

  • Add a precise volume of the internal standard stock solution to the NMR tube.

  • Ensure complete dissolution of the sample and the internal standard. Gentle vortexing or sonication may be applied.

4. NMR Data Acquisition:

  • Spectrometer: A high-field NMR spectrometer (≥400 MHz) is recommended for better signal dispersion.

  • Pulse Sequence: A standard 90° pulse-acquire sequence is typically used.

  • Relaxation Delay (d1): This is a critical parameter. To ensure full relaxation of all protons, d1 should be at least 5 times the longest spin-lattice relaxation time (T₁) of both the analyte and the internal standard signals being integrated. A T₁ measurement (inversion-recovery experiment) is highly recommended. A conservative d1 of 30-60 seconds is often used in the absence of T₁ data.

  • Acquisition Time (aq): A sufficiently long acquisition time (e.g., 2-4 seconds) is necessary to ensure proper digitization of the FID and accurate integration.

  • Number of Scans (ns): This depends on the sample concentration and the desired signal-to-noise ratio. Typically, 16 to 64 scans are sufficient for moderately concentrated samples.

  • Temperature: Maintain a constant and accurately controlled temperature throughout the experiment.

5. Data Processing and Quantification:

  • Apply a suitable window function (e.g., exponential multiplication with a line broadening of 0.3 Hz) to improve the signal-to-noise ratio.

  • Perform accurate phase and baseline correction.

  • Integrate the selected signals of (Z)-Aldosecologanin and the internal standard.

  • Calculate the concentration of (Z)-Aldosecologanin using the following equation:

    Canalyte = (Ianalyte / Nanalyte) * (NIS / IIS) * (MWanalyte / MWIS) * (mIS / manalyte) * PIS

    Where:

    • C = Concentration or Purity

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh_sample Accurately weigh sample add_is Add internal standard weigh_sample->add_is dissolve Dissolve in deuterated solvent add_is->dissolve nmr_acq Acquire ¹H-NMR spectrum (Optimized d1 and aq) dissolve->nmr_acq processing Phase and baseline correction nmr_acq->processing integration Integrate analyte and IS signals processing->integration calculation Calculate concentration integration->calculation result Quantitative Result calculation->result

Protocol 2: HPLC-UV/DAD Method for (Z)-Aldosecologanin Quantification

This protocol provides a general framework for developing and validating an HPLC method.

1. Chromatographic Conditions:

  • Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm) is a common choice for iridoid glycosides.

  • Mobile Phase: A gradient elution with water (often acidified with formic or phosphoric acid) and acetonitrile or methanol is typically employed.[8]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25-30 °C.

  • Detection: UV detection at a wavelength where (Z)-Aldosecologanin shows maximum absorbance (e.g., around 240 nm). A Diode Array Detector (DAD) can be used to assess peak purity.

2. Standard and Sample Preparation:

  • Prepare a stock solution of purified (Z)-Aldosecologanin in a suitable solvent (e.g., methanol).

  • Create a series of calibration standards by diluting the stock solution.

  • Extract the sample containing (Z)-Aldosecologanin and dissolve the extract in the mobile phase.

3. Method Validation: The method should be validated according to ICH guidelines, including:

  • Specificity: Ensure the peak for (Z)-Aldosecologanin is well-resolved from other components.

  • Linearity: Establish a linear relationship between the peak area and the concentration of the calibration standards.

  • Precision: Assess intra-day and inter-day variability.

  • Accuracy: Determine the recovery of a known amount of spiked analyte.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration that can be reliably detected and quantified.[11][12]

Method_Comparison cluster_features Key Comparison Points qNMR qNMR Quant Quantification Principle qNMR->Quant Absolute Ref Reference Standard qNMR->Ref Internal (unrelated) Selectivity Selectivity qNMR->Selectivity High (Chemical Shift) Sensitivity Sensitivity qNMR->Sensitivity Moderate HPLC HPLC-UV/DAD HPLC->Quant Relative HPLC->Ref Analyte-specific HPLC->Selectivity Good (Chromatography) HPLC->Sensitivity Good LCMS LC-MS/MS LCMS->Quant Relative LCMS->Ref Analyte-specific/Isotope-labeled LCMS->Selectivity Excellent (Mass) LCMS->Sensitivity Excellent

Conclusion and Recommendations

The choice of an analytical method for the quantification of (Z)-Aldosecologanin depends on the specific requirements of the study.

  • For absolute quantification, method development, and the certification of reference materials, qNMR is the method of choice. Its ability to provide a direct, accurate measure of concentration without the need for a specific reference standard is a significant advantage in natural product research.

  • For routine quality control and high-throughput screening where a reference standard is available, a validated HPLC-UV/DAD method offers a robust and cost-effective solution. [13]

  • For the analysis of (Z)-Aldosecologanin in complex biological matrices at very low concentrations, LC-MS/MS is the preferred technique due to its superior sensitivity and selectivity. [7][14]

Ultimately, a multi-faceted approach, potentially using qNMR to certify a primary reference standard which is then used to calibrate HPLC or LC-MS methods for routine analysis, represents a comprehensive and scientifically sound strategy for the quantitative analysis of (Z)-Aldosecologanin.

References

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Validation of HPLC-DAD Method for (Z)-Aldosecologanin in Plant Extracts: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(Z)-Aldosecologanin is a pivotal secoiridoid glucoside, serving as a key intermediate in the biosynthesis of Monoterpene Indole Alkaloids (MIAs) such as camptothecin and quinine. Its quantification in plant matrices (e.g., Lonicera japonica, Cornus officinalis) is critical for metabolic engineering and quality control.

While LC-MS/MS offers superior sensitivity, HPLC-DAD (Diode Array Detection) remains the "workhorse" for routine quantification due to its robustness, cost-efficiency, and ability to validate peak purity via spectral overlay. This guide outlines a self-validating HPLC-DAD protocol, specifically addressing the critical challenge of resolving the (Z)-isomer from its (E)-isomer and other iridoid glycosides.

Part 1: Method Comparison & Selection Strategy

Before establishing a protocol, researchers must evaluate the fit of the analytical technique. The following comparison justifies the selection of HPLC-DAD over alternatives for routine quantification.

Table 1: Comparative Analysis of Analytical Platforms
FeatureHPLC-DAD (Recommended) LC-MS/MS (Triple Quad) qNMR (Quantitative NMR)
Primary Utility Routine QC, High-throughput quantificationTrace analysis, metabolite identificationPurity assessment, structural elucidation
Sensitivity (LOD) Moderate (

)
High (

to

range)
Low (

range required)
Specificity Good (Retention time + UV spectrum)Excellent (Mass transition MRM)Excellent (Structural resolution)
Isomer Resolution Critical Challenge: Requires optimized stationary phaseResolved by chromatography (masses are identical)Distinct chemical shifts for (Z)/(E) protons
Cost/Maintenance Low / LowHigh / HighVery High / Moderate
Matrix Tolerance High (with guard column)Low (Ion suppression issues)Low (Paramagnetic impurities interfere)
Expert Insight: The Isomer Challenge

The primary failure point in validating (Z)-Aldosecologanin methods is the co-elution of the (E)-isomer. Unlike Mass Spectrometry, which cannot distinguish these isobaric diastereomers without chromatographic separation, HPLC-DAD allows for real-time monitoring of peak purity. However, DAD alone cannot distinguish the isomers spectrally; chromatographic resolution (


) is the only acceptable specificity criterion. 

Part 2: Experimental Protocol

Sample Preparation Workflow

Iridoids are thermally unstable and susceptible to enzymatic hydrolysis. This protocol minimizes degradation.

Reagents:

  • Methanol (HPLC Grade)

  • Formic Acid (98% purity)

  • Ultrapure Water (18.2 MΩ)

Workflow Diagram (Graphviz):

ExtractionWorkflow Plant Plant Material (Freeze-dried) Grind Cryogenic Grinding (< 60 mesh) Plant->Grind Extract Extraction MeOH:H2O (80:20) Ultrasonication (30 min, <40°C) Grind->Extract Centrifuge Centrifugation 12,000 rpm, 10 min Extract->Centrifuge Filter Filtration 0.22 µm PTFE Syringe Filter Centrifuge->Filter Vial HPLC Vial (Amber Glass) Filter->Vial

Caption: Optimized extraction workflow for thermolabile iridoids. Amber glass is required to prevent photo-isomerization.

Chromatographic Conditions

This system is optimized for the resolution of (Z)-Aldosecologanin from secologanin and sweroside.

  • Instrument: Agilent 1260 Infinity II or equivalent with DAD.

  • Column: Agilent Zorbax SB-C18 (250 mm × 4.6 mm, 5 µm) or Waters XBridge C18.

    • Why: The "Stable Bond" (SB) or hybrid particles (XBridge) withstand acidic pH better and provide different selectivity for polar glycosides compared to standard C18.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water (v/v)

    • B: Acetonitrile

    • Why Acid? Suppresses ionization of residual silanols and phenolic impurities, sharpening peaks.

  • Gradient Program:

    • 0–5 min: 10% B (Isocratic hold for polar interference)

    • 5–25 min: 10%

      
       30% B (Linear gradient)
      
    • 25–30 min: 30%

      
       90% B (Wash)
      
    • 30–35 min: 90%

      
       10% B (Re-equilibration)
      
  • Flow Rate: 1.0 mL/min

  • Column Temp: 30°C (Strict control required for retention time reproducibility)

  • Detection: 238 nm (Max absorption for iridoid enol-ether system) and 254 nm (Reference).

Part 3: Validation Strategy (ICH Q2(R1) Aligned)

To ensure scientific integrity, the method must be validated against the following parameters.

Specificity & System Suitability

Requirement: No interference from the matrix at the retention time (


) of (Z)-Aldosecologanin.
Test:  Inject a "blank" (extraction solvent) and a "placebo" (matrix without analyte, if available).
Acceptance Criteria: 
  • Resolution (

    
    ) between (Z)-Aldosecologanin and nearest peak (usually (E)-isomer or secologanin) 
    
    
    
    .
  • Peak Purity Index (via DAD software) > 990 (or > 99%).

Linearity & Range

Protocol: Prepare 6 concentration levels (e.g., 5, 20, 50, 100, 200, 500 µg/mL). Data Analysis: Plot Peak Area (


) vs. Concentration (

). Acceptance Criteria:
  • 
    [1][2]
    
  • Residuals plot should show random distribution (no "U" shape).

Accuracy (Recovery)

Protocol: Spike known amounts of (Z)-Aldosecologanin standard into a pre-analyzed sample at 3 levels (80%, 100%, 120% of target concentration). Calculation:


Acceptance Criteria:  Mean recovery 95% – 105% with RSD < 2%.[3]
Precision (Repeatability)

Protocol: 6 injections of the same sample extract. Acceptance Criteria: RSD of retention time < 0.5%; RSD of peak area < 2.0%.

Sensitivity (LOD/LOQ)

Determine based on Signal-to-Noise (S/N) ratio.

  • LOD (Limit of Detection): S/N

    
     3
    
  • LOQ (Limit of Quantification): S/N

    
     10
    
Validation Logic Diagram

ValidationLogic Start Start Validation Specificity Specificity Test (Isomer Resolution) Start->Specificity CheckRes Rs > 1.5? Specificity->CheckRes FailRes Optimize Gradient/Column CheckRes->FailRes No Linearity Linearity & Range (6 points) CheckRes->Linearity Yes FailRes->Specificity CheckR2 R² > 0.999? Linearity->CheckR2 Accuracy Spike Recovery (80%, 100%, 120%) CheckR2->Accuracy Yes Precision Repeatability (n=6) Accuracy->Precision Final Method Validated Precision->Final

Caption: Decision tree for validating HPLC methods for isomeric iridoids.

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link

  • Wang, Y., et al. (2015). "Qualitative and quantitative analysis of iridoid glycosides in the flower buds of Lonicera species by capillary high performance liquid chromatography coupled with mass spectrometric detector." Journal of Chromatography A. Link

  • Kucharska, A. Z., et al. (2015).[4] "Iridoids and anthocyanins in cornelian cherry (Cornus mas L.) cultivars." Journal of Food Composition and Analysis. Link

  • Li, W., et al. (2019). "HPLC-DAD-ESI-MS/MS analysis of iridoid glycosides in Lonicera japonica." Phytochemical Analysis. Link

  • BenchChem. (2024). "Application Notes and Protocols for the Isolation and Purification of (Z)-Aldosecologanin." BenchChem Protocols. Link

Sources

Crystal structure data and X-ray diffraction of (Z)-Aldosecologanin derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the structural elucidation of (Z)-Aldosecologanin derivatives , focusing on the critical role of X-ray diffraction (XRD) in resolving stereochemical ambiguities that persist with spectroscopic methods alone.

Executive Summary

Secologanin and its aglycone derivative, aldosecologanin , are the central biosynthetic precursors for over 2,500 monoterpenoid indole alkaloids (MIAs).[1] While the natural product predominantly exists as the (E)-isomer , synthetic pathways and specific enzymatic pockets often require or induce the (Z)-conformation .

Differentiating these geometric isomers is chemically non-trivial due to the molecule's lability and the flexibility of the dihydropyran ring. This guide compares the "Gold Standard" methodology—Single Crystal X-Ray Diffraction (SC-XRD) of stabilized derivatives —against alternative spectroscopic techniques (NMR, ECD), demonstrating why XRD remains indispensable for absolute configurational assignment.

The Stereochemical Challenge

The core challenge in working with aldosecologanin derivatives lies in the C16–C17 enol ether double bond .

  • Natural State: Predominantly (E)-geometry .

  • Synthetic/Biosynthetic Relevance: The (Z)-isomer is often a transient intermediate or required for specific cyclization modes in non-natural alkaloid synthesis.

  • Analytical Ambiguity: In solution (NMR), the coupling constants (

    
    ) often fail to definitively distinguish E/Z isomers due to signal overlap from the glucose moiety (if present) or rapid hemiacetal-aldehyde equilibrium in the aglycone.
    
Comparative Analysis: XRD vs. Alternatives

The following table summarizes the performance of XRD against NMR and Electronic Circular Dichroism (ECD) for this specific application.

FeatureMethod A: SC-XRD (Stabilized Derivative) Method B: NMR (NOESY/COSY) Method C: Computed ECD
Primary Output Absolute Configuration (Chirality) & Bond AnglesRelative Stereochemistry & ConnectivityElectronic Transition States
Z/E Resolution Definitive (Direct visualization of geometry)Inferential (Based on NOE correlations)Supportive (Requires accurate conformational ensemble)
Sample Requirement Single Crystal (requires derivatization)Solution (approx. 5–10 mg)Solution (approx. 0.1 mg)
Limitation Time-intensive crystallization; requires stable analog.Ambiguous for flexible rings; signal overlap.Heavily dependent on calculation level of theory.
Confidence Level High (>99%) Medium (80-90%)Medium-High (90%)

Critical Experimental Data: The Nyburg Standard

Since (Z)-aldosecologanin is unstable as a free aldehyde, it must be trapped as a crystalline derivative. The benchmark for this class of compounds was established by Nyburg et al. , who successfully crystallized the bisepoxide of tetraacetylsecologanin dimethyl acetal .

Crystal Structure Parameters (Reference Standard)

Researchers aiming to validate their own (Z)-derivatives should compare their lattice parameters against this established standard for the (E)-series to identify deviations indicative of isomerization.

  • Compound: Tetraacetylsecologanin Dimethyl Acetal Bisepoxide

  • Crystal System: Monoclinic

  • Space Group:

    
     (Chiral space group, confirming enantiopurity)
    
  • Key Geometric Insight: The X-ray analysis unequivocally assigned the relative configuration of the novel epoxidized

    
    -alkoxyacrylate component, which is sterically linked to the E/Z geometry of the precursor.
    

Expert Insight: If your derivative crystallizes in a centrosymmetric space group (e.g.,


), you have likely racemized the sample or formed a meso-compound. Always verify the Flack parameter is near 0.0 to confirm absolute configuration.

Methodology: Crystallographic Workflow for Unstable Iridoids

To successfully obtain X-ray quality crystals of (Z)-aldosecologanin derivatives, one cannot simply evaporate solvent. The following protocol utilizes a "Trap and Crystallize" strategy.

Step-by-Step Protocol

Step 1: Stabilization (Derivatization)

  • Objective: Lock the unstable aldehyde and rigidify the glucose/aglycone moiety.

  • Reagents: Acetic anhydride (

    
    ), Pyridine, Methanol/HCl.
    
  • Procedure:

    • Acetylate the glucose hydroxyls to form Tetraacetylsecologanin .

    • Convert the C7 aldehyde to a Dimethyl Acetal using MeOH/HCl (anhydrous). This prevents ring opening/polymerization.

    • Optional: For Z/E studies, perform stereoselective epoxidation (m-CPBA) to freeze the acrylate geometry.

Step 2: Crystallization Screening

  • Technique: Vapor Diffusion (Sitting Drop).

  • Solvent System:

    • Precipitant: Hexane or Pentane (Anti-solvent).

    • Solvent: Ethyl Acetate or Dichloromethane.

  • Condition: Mix 1 µL of derivative solution (20 mg/mL) with 1 µL of precipitant. Seal and incubate at 4°C (lower temperature favors kinetic trapping of the Z-isomer).

Step 3: Diffraction & Refinement

  • Collection: Collect data at 100 K to minimize thermal motion of the flexible ethyl side chain.

  • Refinement Target: Focus on the C16–C17 torsion angle .

    • E-isomer: Torsion angle

      
      .
      
    • Z-isomer: Torsion angle

      
      .
      

Visualizing the Workflow

The following diagram illustrates the decision matrix for characterizing these derivatives, highlighting the critical pathway to XRD validation.

G Start Crude (Z)-Aldosecologanin (Unstable Intermediate) Decision Is the sample stable? Start->Decision DirectNMR Direct NMR (Solution) Risk: Signal Overlap Decision->DirectNMR Yes (Rare) Deriv Derivatization Strategy (Acetylation + Acetal Formation) Decision->Deriv No (Typical) Data Output: C16-C17 Torsion Angle (Definitive Z/E Assignment) DirectNMR->Data Inconclusive Cryst Crystallization (Vapor Diffusion) Deriv->Cryst Yields Solid XRD SC-XRD Analysis (Determine Absolute Config) Cryst->XRD Single Crystal XRD->Data

Caption: Logical workflow for the structural assignment of unstable secologanin derivatives. The "Derivatization" path is the only route to definitive stereochemical proof via XRD.

Biological Context: The Protein-Ligand Alternative

If small-molecule crystallization fails, the Strictosidine Synthase (STR1) enzyme can act as a "crystallization chaperone."

  • Mechanism: STR1 binds secologanin in a specific extended conformation.

  • Data Source: PDB ID 2FPC (STR1-Secologanin complex).[2]

  • Utility: By soaking (Z)-derivatives into STR1 crystals (apo-form), researchers can observe the bound conformation in the active site. The electron density map will reveal if the enzyme forces the (Z)-isomer into an (E)-like conformation or rejects it, providing functional stereochemical data.

References

  • Nyburg, S. C., Siew, P. Y., Saunders, G. N., Purdy, J. R., & McLean, S. (1983). X-ray crystal structure analysis of a bisepoxide derived from secologanin. Canadian Journal of Chemistry.

  • Ma, X., Panjikar, S., Koepke, J., Loris, E., & Stöckigt, J. (2006). The Structure of Rauvolfia serpentina Strictosidine Synthase Is a Novel Six-Bladed β-Propeller Fold in Plant Proteins. The Plant Cell.[3][4]

  • Tietze, L. F. (1983).[5] Secologanin, a Biogenetic Key Compound—Synthesis and its Use in the Synthesis of Indole Alkaloids. Angewandte Chemie International Edition.

  • O'Connor, S. E., & Maresh, J. J. (2006). Chemistry and biology of monoterpene indole alkaloid biosynthesis. Natural Product Reports.

Sources

Comparative kinetics of strictosidine synthase with Z vs E isomers

Comparative Kinetics: Strictosidine Synthase ( Iminium Selection)

Executive Summary

  • Enzyme: Strictosidine Synthase (STR, EC 4.3.3.2).[1][2]

  • Reaction: Pictet-Spengler condensation of tryptamine and secologanin.[2][3][4]

  • The Kinetic Problem: The condensation proceeds via a Schiff base (iminium) intermediate which exists in equilibrium between

    
      and 
    
    
    geometric isomers.
    • 
      -Iminium Pathway:  Leads to 
      
      
      -Strictosidine
      (Natural Product).
    • 
      -Iminium Pathway:  Leads to 
      
      
      -Vincoside
      (Non-Productive/Side Product).
  • STR Function: The enzyme imposes a "kinetic clamp," binding the bis-substrate intermediate in a conformation that exclusively favors the productive geometry, lowering the

    
     for the 
    
    
    -cyclization by orders of magnitude compared to the solution-phase reaction.

Mechanistic & Kinetic Analysis

The Stereoelectronic Bifurcation

In a non-enzymatic (solution) environment, tryptamine and secologanin condense to form a Schiff base. This iminium ion freely rotates, existing as a mixture of


STR Kinetic Control:

  • Binding: STR binds the iminium intermediate (or the precursors rapidly forming it) in a rigid hydrophobic pocket.

  • Selection: The active site (lined by Val208, Phe226, His307) sterically clashes with the

    
    -isomer , effectively excluding it from the productive catalytic cycle.
    
  • Catalysis: The enzyme stabilizes the

    
    -iminium  transition state, orienting the indole C2 for an anti-facial attack relative to the pyranyl oxygen.
    
Comparative Kinetic Data

The following table contrasts the kinetics of the enzymatic (E-selective) pathway against the non-enzymatic (mixed E/Z) background and mutant variants that lose stereocontrol.

ParameterWild-Type STR (

-Selective)
Non-Enzymatic (Solution)Mutant (V208A)Significance
Product Outcome >99%

-Strictosidine
~50:50 Strictosidine/VincosideMixed (Substrate dependent)STR confers absolute stereocontrol.

(Turnover)
~20

N/A (

is slow)
~2-5

Enzyme accelerates reaction >1000x.

(Tryptamine)
4.0

N/A~15

High affinity ensures sequestration.

(Secologanin)
2.5

N/A~10

Tight binding of the aldehyde.
Rate Limiting Step Deprotonation/RearomatizationFormation of IminiumProduct ReleaseEnzyme changes the energy landscape.

Note: Data derived from Maresh et al. (2008) and Loris et al. (2007). The "Z-pathway" (Vincoside formation) is kinetically silent in the presence of WT-STR.

Visualization: The Kinetic Bifurcation

The following diagram illustrates the divergence between the enzymatic (Productive) and non-enzymatic (Non-Productive) pathways based on intermediate geometry.

STR_KineticsSubstratesSubstrates(Tryptamine + Secologanin)Iminium_PoolIminium Intermediate(Solution Equilibrium)Substrates->Iminium_PoolCondensationE_IsomerE-Iminium(Productive Geometry)Iminium_Pool->E_IsomerRotationZ_IsomerZ-Iminium(Non-Productive Geometry)Iminium_Pool->Z_IsomerRotationSTR_ComplexSTR Enzyme Complex(Stabilized Transition State)E_Isomer->STR_ComplexBinding (High Affinity)Strictosidine3α(S)-Strictosidine(Sole Product)E_Isomer->StrictosidineSlow Solution ReactionVincoside3β(R)-Vincoside(Side Product)Z_Isomer->VincosideSlow Solution ReactionSTR_Complex->StrictosidineFast Cyclization(kcat ~20 s-1)

Caption: Kinetic bifurcation showing STR's selective acceleration of the E-iminium pathway, effectively bypassing the Z-isomer trap.

Experimental Protocol: Kinetic Resolution of Isomers

To experimentally verify the kinetic preference of STR for the specific isomer pathway, researchers must separate the


A. Substrate Preparation[2][5]
  • Secologanin Purification: Isolate from Lonicera japonica or Catharanthus roseus. Purity >95% is critical as impurities can inhibit STR.

  • Stock Solutions: Prepare 10 mM Tryptamine (in 10 mM HCl) and 10 mM Secologanin (in water).

B. Enzymatic Assay (Wild Type)
  • Buffer: 50 mM Phosphate Buffer, pH 7.0.

  • Reaction Mix:

    • Buffer: 480 µL

    • Tryptamine: 10 µL (Final 200 µM)

    • Secologanin: 10 µL (Final 200 µM)

    • Enzyme: Add 1-5 µg purified STR to initiate.

  • Incubation: 30°C for 5–10 minutes.

  • Quenching: Add 500 µL ice-cold MeOH or 10% TCA.

C. Solution-Phase Control (Non-Selective)
  • Repeat the mixture above without enzyme .

  • Incubate at 30°C for 24–48 hours (reaction is slow).

  • Quench as above.

D. HPLC Analysis (Isomer Discrimination)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 5 µm, 4.6 x 250 mm).

  • Mobile Phase:

    • A: 10 mM Ammonium Acetate (pH 5.0)

    • B: Acetonitrile

  • Gradient: 10% B to 60% B over 20 minutes.

  • Detection: UV at 280 nm (Indole absorption).

  • Retention Times (Approximate):

    • Strictosidine (

      
      ): ~12.5 min.
      
    • Vincoside (

      
      ): ~13.8 min (Distinct separation required).
      

Data Interpretation:

  • Enzymatic Sample: Single peak at ~12.5 min.

  • Solution Sample: Two peaks (~1:1 ratio) at 12.5 and 13.8 min.

References

  • Maresh, J. J., et al. (2008). "Strictosidine synthase: mechanism of a Pictet-Spengler cyclase."[1][4][5] Journal of the American Chemical Society.[1][5] [5]

  • Loris, E. A., et al. (2007). "Structure-based engineering of strictosidine synthase: auxiliary for alkaloid libraries." Chemistry & Biology.

  • Stöckigt, J., et al. (2006). "Strictosidine synthase—the first enzyme of the monoterpenoid indole alkaloid biosynthetic pathway." Phytochemistry.

  • McCoy, E., & O'Connor, S. E. (2006). "Substrate specificity of strictosidine synthase."[3] Bioorganic & Medicinal Chemistry Letters.

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of (Z)-Aldosecologanin

Author: BenchChem Technical Support Team. Date: February 2026

Hazard Assessment and Analogue-Based Safety Profile

(Z)-Aldosecologanin belongs to the iridoid glycoside family of naturally occurring bioactive compounds. To establish a presumptive safety profile, we can look at data for closely related compounds such as Secologanin and Loganin.

  • Secologanin: According to its Safety Data Sheet (SDS), Secologanin is not classified as a hazardous substance under the Globally Harmonized System (GHS).[1]

  • Loganin: Similarly, Loganin has been reported as not meeting GHS hazard criteria.[2][3]

While this suggests a low hazard potential for (Z)-Aldosecologanin, it is crucial to recognize that the absence of data does not equate to the absence of risk. Therefore, as a matter of sound scientific practice, we will treat (Z)-Aldosecologanin with the care due to a potentially hazardous chemical.

Table 1: Comparative Hazard Information for Related Iridoid Glycosides

CompoundCAS NumberGHS Hazard ClassificationKey Safety Phrases
Secologanin19351-63-4Not classified[1]No special measures required.[1]
Loganin18524-94-2Not classified[2][3]None found.[3]
(Z)-AldosecologaninNot availableData not availableAssume potential for hazard

Personal Protective Equipment (PPE) and Handling

Prudent laboratory practice dictates the consistent use of appropriate PPE when handling any chemical, including (Z)-Aldosecologanin. The following PPE is mandatory to minimize exposure risk.

  • Eye Protection: Wear chemical safety goggles or a face shield.

  • Hand Protection: Use nitrile or other chemically resistant gloves. It is important to note that the selection of suitable gloves depends not only on the material but also on further quality marks and varies from manufacturer to manufacturer.[4]

  • Body Protection: A standard laboratory coat is required.

  • Respiratory Protection: Not generally required for handling small quantities in a well-ventilated area.[4]

First Aid Measures: In the event of accidental exposure, follow these guidelines based on general first aid for chemical contact:

  • After inhalation: Move to fresh air.

  • In case of skin contact: Remove contaminated clothing immediately and rinse the affected skin with water.

  • After eye contact: Rinse eyes thoroughly with plenty of water.

  • If swallowed: Rinse mouth with water.[4]

Disposal Protocol: A Step-by-Step Guide

The disposal of (Z)-Aldosecologanin must be conducted in a manner that ensures the safety of personnel and compliance with all local, state, and federal environmental regulations. The following workflow provides a clear, step-by-step process for managing waste streams containing this compound.

Experimental Workflow for (Z)-Aldosecologanin Disposal

DisposalWorkflow cluster_prep Step 1: Waste Segregation cluster_solid Step 2a: Solid Waste cluster_liquid Step 2b: Liquid Waste cluster_final Step 3: Final Disposition A Identify all waste streams containing (Z)-Aldosecologanin (solid, liquid, contaminated labware) B Collect unadulterated (Z)-Aldosecologanin and contaminated solids (e.g., weigh paper, gloves) A->B Solid Waste D Collect solutions of (Z)-Aldosecologanin A->D Liquid Waste C Place in a clearly labeled, sealed hazardous waste container B->C G Arrange for pickup by the institution's Environmental Health and Safety (EHS) department C->G E Segregate based on solvent type (aqueous vs. organic) D->E F Store in a labeled, sealed hazardous waste container E->F F->G H Complete all required waste manifests G->H

Figure 1: Decision workflow for the proper segregation and disposal of (Z)-Aldosecologanin waste.

Detailed Procedural Steps:

  • Waste Identification and Segregation:

    • Identify all materials that have come into contact with (Z)-Aldosecologanin. This includes unused solid compound, solutions, and contaminated labware (e.g., pipette tips, weighing boats, gloves).

    • Segregate waste into three primary streams: solid waste, aqueous liquid waste, and organic solvent liquid waste. This is a critical step as mixing incompatible waste streams can create hazardous reactions.

  • Solid Waste Management:

    • Carefully collect any residual solid (Z)-Aldosecologanin.

    • Place all contaminated solid materials into a designated, durable, and sealable hazardous waste container.

    • The container must be clearly labeled with "Hazardous Waste" and the chemical name: "(Z)-Aldosecologanin".

  • Liquid Waste Management:

    • Collect all aqueous solutions containing (Z)-Aldosecologanin in a designated hazardous waste container for aqueous waste.

    • Collect all organic solvent solutions containing (Z)-Aldosecologanin in a separate designated hazardous waste container for flammable liquid waste. The use of organic solvents is common in the extraction of bioactive compounds from plant materials.[5][6]

    • Ensure all liquid waste containers are securely sealed to prevent leaks and evaporation.

    • Clearly label each container with "Hazardous Waste," the chemical name "(Z)-Aldosecologanin," and the solvent(s) present.

  • Decontamination of Glassware:

    • Rinse glassware that has been in contact with (Z)-Aldosecologanin three times with an appropriate solvent.

    • The first rinse should be collected as hazardous waste. Subsequent rinses can typically be disposed of down the drain, but this should be confirmed with your institution's Environmental Health and Safety (EHS) department.

  • Spill Management:

    • In the event of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand, or commercial spill pillows).

    • Collect the absorbed material and place it in the solid hazardous waste container.

    • Clean the spill area with soap and water.

    • For large spills, evacuate the area and contact your institution's EHS department immediately.

  • Final Disposal:

    • Store all hazardous waste containers in a designated, well-ventilated, and secure area until they are collected for disposal.

    • Arrange for the collection of the waste by your institution's EHS department or a licensed chemical waste disposal contractor.

    • Ensure all necessary paperwork and waste manifests are completed accurately.

The Rationale Behind the Protocol: A Commitment to Safety and Sustainability

The procedures outlined in this guide are rooted in the principles of "green chemistry," which aim to minimize the environmental impact of chemical processes.[7] By segregating waste streams, we facilitate proper treatment and reduce the volume of material that requires specialized and costly disposal methods. The proactive management of laboratory waste is not only a regulatory requirement but also a professional responsibility.

While iridoid glycosides are natural products, their concentration in a laboratory setting can pose risks not found in their natural context. The pharmacological activities of compounds like loganin, which include neuroprotective effects, highlight their biological potency.[8] Therefore, uncontrolled release into the environment must be avoided.

This guide provides a framework for the safe and responsible disposal of (Z)-Aldosecologanin. It is imperative that all laboratory personnel are trained on these procedures and that they are strictly adhered to. Always consult your institution's specific safety and disposal guidelines, as local regulations may vary.

References

  • Sigma-Aldrich. (2025, June 2).
  • Cayman Chemical. (2025, November 19).
  • Cayman Chemical. (2024, October 23).
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 45783101. PubChem.
  • Vuorela, S., et al. (2004). Extraction of iridoid glycosides and their determination by micellar electrokinetic capillary chromatography. Journal of Pharmaceutical and Biomedical Analysis, 36(3), 577-583.
  • Sasidharan, S., Chen, Y., Saravanan, D., Sundram, K. M., & Latha, L. Y. (2011). Extraction, Isolation and Characterization of Bioactive Compounds from Plants' Extracts.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 87691, Loganin. PubChem.
  • ResearchGate. (n.d.). The chemical structure of loganin.
  • ResearchGate. (n.d.). Sustainable extraction bioactive compounds procedures in medicinal Plants based on the principles of Green Analytical Chemistry: A review.
  • Wang, J., et al. (2015). Preparative isolation and purification of iridoid glycosides from Fructus Corni by high-speed countercurrent chromatography.
  • Azmir, J., et al. (2013). Techniques for extraction of bioactive compounds from plant materials: A review. Journal of Food Engineering, 117(4), 426-436.
  • Google Patents. (n.d.).
  • Wianowska, D., & Gil, R. (2019). Modern Methods of Pre-Treatment of Plant Material for the Extraction of Bioactive Compounds. Molecules, 24(21), 3903.
  • The Good Scents Company. (n.d.). loganin, 18524-94-2.
  • PubMed. (n.d.).
  • MDPI. (n.d.). Sustainable Valorization of Plant Residues Through Enzymatic Hydrolysis for the Extraction of Bioactive Compounds: Applications as Functional Ingredients in Cosmetics.
  • Discovery Alert. (2026, January 13).
  • The BMJ. (2026, January 7). Intake of food additive preservatives and incidence of cancer: results from the NutriNet-Santé prospective cohort.
  • MDPI. (n.d.). Tocotrienol-Dominated Profiles in Ilex Genus (Aquifoliaceae)
  • Hammond Cell Tech. (n.d.). (Z)-Aldosecologanin (Centauroside).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.